2-(Methylsulfonyl)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfonylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOCAQPWSXBFFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277594 | |
| Record name | 2-(Methylsulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5395-89-1 | |
| Record name | 5395-89-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Methylsulfonyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylsulfonylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical properties of 2-(Methylsulfonyl)benzaldehyde
An In-depth Technical Guide to 2-(Methylsulfonyl)benzaldehyde
This guide provides a comprehensive technical overview of this compound (CAS No. 5395-89-1), a key chemical intermediate in organic synthesis and drug discovery. Its unique bifunctional nature, featuring both a reactive aldehyde and an electron-withdrawing sulfonyl group, makes it a valuable building block for constructing complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its properties, synthesis, analysis, and handling.
Section 1: Core Physicochemical Properties and Structure
This compound is a solid organic compound at standard conditions. The presence of the strongly electron-withdrawing methylsulfonyl group at the ortho position significantly influences the reactivity of the aromatic ring and the aldehyde functional group.
Structural and Chemical Identifiers
A summary of the key identifiers and properties for this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 5395-89-1 | [1] |
| Molecular Formula | C₈H₈O₃S | |
| Molecular Weight | 184.21 g/mol | [1] |
| Physical Form | Solid | |
| InChI | 1S/C8H8O3S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-6H,1H3 | [1] |
| InChI Key | HFOCAQPWSXBFFN-UHFFFAOYSA-N | |
| SMILES String | CS(=O)(=O)C1=CC=CC=C1C=O | |
| MDL Number | MFCD11052332 | [1] |
Chemical Structure
The structure consists of a benzene ring substituted with an aldehyde group and a methylsulfonyl group at positions 1 and 2, respectively.
Caption: 2D structure of this compound.
Section 2: Synthesis and Purification Protocols
While specific synthetic procedures for this compound are not extensively detailed in publicly available literature, a reliable route can be extrapolated from methods used for its isomers, such as 4-(methylsulfonyl)benzaldehyde. A common and effective method involves the oxidation of the corresponding thioether, 2-(methylthio)benzaldehyde.
Proposed Synthesis: Oxidation of 2-(Methylthio)benzaldehyde
This two-step process begins with the formation of the thioether followed by its oxidation to the sulfone. A general method for synthesizing the related 4-isomer involves reacting p-chlorobenzaldehyde with sodium methyl mercaptide, followed by oxidation with hydrogen peroxide.[2] A similar approach can be applied for the 2-isomer.
Step-by-Step Experimental Protocol:
-
Thioether Formation:
-
To a solution of 2-chlorobenzaldehyde in a suitable solvent (e.g., DMSO, DMF), add sodium thiomethoxide (CH₃SNa).
-
The reaction is typically performed at room temperature or with gentle heating, and its progress is monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield crude 2-(methylthio)benzaldehyde.
-
-
Oxidation to Sulfone:
-
Dissolve the crude 2-(methylthio)benzaldehyde in a suitable solvent such as acetic acid or formic acid.
-
Slowly add an oxidizing agent, typically an excess of 30% hydrogen peroxide (H₂O₂), to the solution while maintaining the temperature with an ice bath to control the exothermic reaction.
-
After the addition is complete, allow the mixture to stir at room temperature until the oxidation is complete (monitored by TLC).
-
The final product, this compound, is isolated by pouring the reaction mixture into cold water, which causes the product to precipitate. The solid is then collected by filtration.
-
Caption: General synthetic workflow for this compound.
Purification
The crude product obtained from synthesis often contains residual acids and other impurities. A standard purification protocol involves recrystallization.
-
Recrystallization:
-
Dissolve the crude solid in a minimum amount of a hot solvent system, such as an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
-
Purity Assessment:
-
The purity of the final product should be confirmed by measuring its melting point and running analytical tests such as NMR spectroscopy.
-
Section 3: Spectral Analysis and Characterization
Analytical characterization is crucial for confirming the identity and purity of the synthesized compound. The following section outlines the expected spectral data.
| Technique | Expected Features |
| ¹H NMR | Aldehyde Proton (CHO): Singlet, δ ~10.0-10.5 ppm. Aromatic Protons: Multiplets, δ ~7.5-8.2 ppm. Methyl Protons (CH₃): Singlet, δ ~3.2-3.4 ppm. |
| ¹³C NMR | Carbonyl Carbon (C=O): δ ~190-193 ppm. Aromatic Carbons: δ ~125-145 ppm. Methyl Carbon (CH₃): δ ~43-45 ppm. |
| IR Spectroscopy | C=O Stretch (Aldehyde): Strong absorption, ~1700-1720 cm⁻¹. S=O Stretch (Sulfone): Two strong absorptions, ~1300-1350 cm⁻¹ (asymmetric) and ~1140-1160 cm⁻¹ (symmetric). Aromatic C-H Stretch: Weak absorption, >3000 cm⁻¹. |
¹H NMR Spectroscopy
The ¹H NMR spectrum provides definitive structural information. A spectrum available from ChemicalBook for 2-methylsulfonylbenzaldehyde in CDCl₃ confirms the key proton environments.[3]
-
Aldehyde Proton: The proton of the aldehyde group is highly deshielded by the electronegative oxygen atom and the aromatic ring current, appearing as a singlet far downfield (~10.4 ppm).
-
Aromatic Protons: The four protons on the benzene ring will appear as a complex set of multiplets in the aromatic region (~7.6-8.2 ppm). The ortho- and para-protons to the aldehyde and sulfonyl groups will be shifted differently due to their distinct electronic environments.
-
Methyl Protons: The three protons of the methyl group attached to the sulfonyl group are in a single chemical environment and will appear as a sharp singlet (~3.3 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups.
-
The most prominent peak will be the strong C=O stretch of the aldehyde carbonyl group, typically found around 1710 cm⁻¹.[4]
-
Two characteristic strong peaks for the sulfonyl group (S=O) will be present, corresponding to asymmetric and symmetric stretching vibrations.
-
Weaker C-H stretching peaks for the aldehyde proton can sometimes be observed as a Fermi doublet around 2720 cm⁻¹ and 2820 cm⁻¹.[4]
Caption: Standard workflow for chemical characterization.
Section 4: Reactivity, Stability, and Handling
Chemical Reactivity
The reactivity of this compound is dominated by its two functional groups.
-
Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can participate in a wide range of reactions, including Wittig reactions, reductive aminations, and condensation reactions like the aldol condensation.[5] The electron-withdrawing nature of the ortho-sulfonyl group enhances the electrophilicity of the aldehyde carbon, potentially increasing its reactivity towards nucleophiles compared to unsubstituted benzaldehyde.[6]
-
Aromatic Ring: The methylsulfonyl group is a powerful deactivating group for electrophilic aromatic substitution, directing incoming electrophiles primarily to the meta position.
Stability and Storage
Like many aldehydes, this compound can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place.[7]
Safety and Handling
According to supplier safety information, this compound is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral).
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H302 - Harmful if swallowed.
-
Precautionary Measures: Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[8][9] Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[10]
Section 5: Applications in Research and Development
The unique substitution pattern of this compound makes it a specialized reagent in organic synthesis and medicinal chemistry.
-
Pharmaceutical Intermediates: Aromatic sulfones are prevalent motifs in many pharmaceuticals. The 4-isomer, 4-(Methylsulfonyl)benzaldehyde, is a known intermediate in the synthesis of the antibiotic Thiamphenicol and is used in preparing arylidene-thiazolidinedione derivatives for treating type 2 diabetes.[2][7] By extension, the 2-isomer serves as a critical building block for accessing novel analogs and scaffolds where ortho-substitution is required for specific biological targets.
-
Covalent Modifiers: The sulfonyl group can act as a recognition element, while the aldehyde allows for the formation of covalent bonds with biological nucleophiles, such as lysine residues in proteins, through Schiff base formation. Related 2-sulfonylpyrimidine compounds have been studied for their ability to selectively arylate cysteine residues in proteins.[11] This dual functionality makes it a candidate for designing targeted covalent inhibitors and chemical probes.
-
Organic Synthesis: As a bifunctional molecule, it is a versatile starting material for synthesizing more complex heterocyclic systems and other fine chemicals.
Conclusion
This compound is a valuable and versatile chemical reagent with significant potential in drug discovery and materials science. Its well-defined physicochemical properties, combined with the distinct reactivity of its aldehyde and sulfonyl functionalities, provide chemists with a powerful tool for molecular design and synthesis. Proper handling and storage are essential to maintain its integrity and ensure laboratory safety. This guide serves as a foundational resource for professionals seeking to leverage the unique chemical attributes of this compound in their research and development endeavors.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 3. 2-methylsulfonylbenzaldehyde(5395-89-1) 1H NMR spectrum [chemicalbook.com]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 4-Methylsulphonyl benzaldehyde | 5398-77-6 [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. pubs.acs.org [pubs.acs.org]
2-(Methylsulfonyl)benzaldehyde CAS number 5395-89-1
An In-depth Technical Guide to 2-(Methylsulfonyl)benzaldehyde (CAS 5395-89-1)
Introduction
This compound, with CAS number 5395-89-1, is an aromatic aldehyde that serves as a pivotal building block in synthetic organic chemistry.[1][2] Its unique bifunctional nature, featuring both a reactive aldehyde group and an electron-withdrawing methylsulfonyl moiety, makes it a valuable intermediate in the synthesis of complex organic molecules. The methylsulfonyl group, in particular, is a privileged functional group in medicinal chemistry, known for enhancing physicochemical properties such as solubility and metabolic stability in drug candidates.[3] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the synthesis, key reactions, analytical characterization, and safe handling of this versatile compound.
Physicochemical and Structural Properties
This compound is a solid at room temperature with a melting point of approximately 98°C.[4] Its structure combines an ortho-substituted benzene ring with an aldehyde group, a key site for nucleophilic addition and condensation reactions, and a methylsulfonyl group which influences the electronic properties of the aromatic ring.
| Property | Value | Source(s) |
| CAS Number | 5395-89-1 | [1][2][4] |
| Molecular Formula | C₈H₈O₃S | |
| Molecular Weight | 184.21 g/mol | |
| Melting Point | 98-101 °C | [4] |
| Appearance | Solid | |
| InChI Key | HFOCAQPWSXBFFN-UHFFFAOYSA-N | |
| SMILES | CS(=O)(=O)C1=CC=CC=C1C=O |
Synthesis Pathway: A Two-Step Approach
The most common and industrially relevant synthesis of this compound involves a two-step process. This strategy begins with the synthesis of the thioether precursor, 2-(methylthio)benzaldehyde, followed by its selective oxidation to the corresponding sulfone. This approach is advantageous due to the availability of starting materials and the high yields achievable. A similar methodology has been detailed for the para-isomer, demonstrating the robustness of this synthetic route.[5]
Experimental Protocol: Synthesis of 2-(Methylthio)benzaldehyde
This protocol describes the synthesis of the precursor 2-(methylthio)benzaldehyde (CAS 7022-45-9) via nucleophilic aromatic substitution, adapted from established methods for related isomers.[5] The reaction utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous sodium methyl mercaptide and the organic substrate.
Methodology:
-
Reactor Setup: To a stirred reactor, add an aqueous solution of sodium methyl mercaptide.
-
Addition of Reactants: Add 2-chlorobenzaldehyde and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to the solution. The molar ratio of 2-chlorobenzaldehyde to sodium methyl mercaptide is typically 1:1.1 to 1:1.5 to ensure complete conversion.[5]
-
Reaction Conditions: Heat the mixture and maintain the reaction temperature, monitoring the progress by Thin-Layer Chromatography (TLC). The reaction is complete when the 2-chlorobenzaldehyde spot is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature. The organic layer containing the product, 2-(methylthio)benzaldehyde, will separate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover any residual product.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.[6]
Experimental Protocol: Oxidation to this compound
This protocol details the oxidation of the intermediate thioether to the final sulfone product using hydrogen peroxide as a clean and efficient oxidant.[5]
Methodology:
-
Oxidizing Mixture Preparation: In a reactor, prepare a mixture of hydrogen peroxide, sulfuric acid, and an oxidation catalyst such as manganous sulfate or sodium tungstate.[5]
-
Addition of Substrate: Warm the mixture to 40–45°C. Slowly add the crude 2-(methylthio)benzaldehyde from the previous step while maintaining the reaction temperature between 55–65°C.[5]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Neutralization and Crystallization: Carefully add an aqueous solution of sodium hydroxide to neutralize the acid and adjust the pH to approximately 7.5. This step may also convert any over-oxidized carboxylic acid byproduct into its water-soluble sodium salt.[5]
-
Isolation: Cool the mixture to below 25°C to induce crystallization. Collect the solid product by suction filtration.
-
Drying: Wash the filter cake with cold water and dry in an oven at 60-70°C to yield the final product, this compound.[5] Purity can be assessed by HPLC.
Key Reactions and Applications in Drug Discovery
The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
-
Condensation Reactions: It readily undergoes condensation reactions with active methylene compounds (e.g., Knoevenagel condensation) and amines or hydrazines to form Schiff bases or hydrazones, respectively. These reactions are fundamental in building molecular complexity. For instance, benzaldehydes are key reactants in the synthesis of benzimidazole derivatives, a common scaffold in medicinal chemistry.[7]
-
Reductive Amination: The aldehyde can be converted to a wide range of secondary and tertiary amines through reductive amination, a cornerstone reaction in drug development for introducing basic nitrogen centers.
-
Aldol and Related Reactions: As an aldehyde, it can participate in aldol-type reactions, forming carbon-carbon bonds to construct larger molecular frameworks.[8]
-
Precursor to Heterocycles: It is a common precursor for the synthesis of various heterocyclic systems. For example, reaction with 2-aminothiophenol can yield 2-substituted benzothiazoles, another important heterocyclic motif in drug discovery.[9]
The methylsulfonyl group often imparts desirable properties to the final molecule, including increased polarity and the ability to act as a hydrogen bond acceptor, which can improve pharmacokinetic profiles.[3]
Analytical Characterization
Ensuring the purity and identity of this compound is critical for its use in synthesis. A combination of chromatographic and spectroscopic methods is typically employed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for assessing purity. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (or methanol) and UV detection is generally effective. This technique can separate the final product from starting materials and byproducts like the corresponding carboxylic acid or sulfoxide.[10]
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) can also be used for purity analysis, particularly for checking for volatile impurities. A polar capillary column is suitable, with a temperature program designed to separate benzaldehyde, the precursor thioether, and the final sulfone product based on their boiling points.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. The ¹H NMR spectrum will show characteristic peaks for the aldehyde proton (~10 ppm), the aromatic protons, and the methyl sulfonyl protons (singlet, ~3.3 ppm).
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (184.21 g/mol ).
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The information below is a summary derived from available Safety Data Sheets (SDS).
| Hazard Category | GHS Classification & Precautionary Statements | Source(s) |
| Acute Toxicity | H302: Harmful if swallowed. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. | [12] |
| Eye Irritation | H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |
| Respiratory Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | [12] |
Handling and Storage Recommendations:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[13][14]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[12][15]
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its straightforward two-step synthesis from readily available precursors and the dual reactivity of its aldehyde and methylsulfonyl groups provide chemists with a powerful tool for constructing complex molecular architectures. Its application is particularly relevant in the field of drug discovery, where the incorporation of the methylsulfonyl moiety is a proven strategy for optimizing the properties of therapeutic agents. Adherence to established analytical methods and safety protocols is paramount to successfully and safely utilizing this compound in research and development.
References
- 1. 2-methylsulfonylbenzaldehyde | 5395-89-1 [chemicalbook.com]
- 2. 2-methylsulfonylbenzaldehyde CAS#: 5395-89-1 [amp.chemicalbook.com]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. 5395-89-1 CAS MSDS (2-methylsulfonylbenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 6. 2-(METHYLTHIO) BENZALDEHYDE | 7022-45-9 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. home.miracosta.edu [home.miracosta.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to 2-(Methylsulfonyl)benzaldehyde: Properties, Synthesis, and Applications in Drug Discovery
Abstract: 2-(Methylsulfonyl)benzaldehyde is a bifunctional aromatic compound featuring a reactive aldehyde and an electron-withdrawing methylsulfonyl group in an ortho-relationship. This unique structural arrangement imparts distinct chemical properties that make it a valuable building block in organic synthesis and a compelling scaffold in medicinal chemistry. The aldehyde serves as a versatile handle for constructing complex molecular architectures, while the methyl sulfone moiety acts as a key modulator of physicochemical properties and a potential pharmacophore. This guide provides an in-depth analysis of its properties, outlines a robust synthetic protocol, explores its reactivity and applications in drug development, and details essential safety and handling procedures for researchers.
Core Physicochemical and Structural Properties
This compound is a solid organic compound whose identity and characteristics are defined by its specific molecular structure. Understanding these core attributes is fundamental to its effective use in research and development.
Compound Identification
A summary of the key identifiers for this compound is presented below.
| Identifier | Value | Source |
| CAS Number | 5395-89-1 | [1] |
| Molecular Formula | C₈H₈O₃S | |
| Molecular Weight | 184.21 g/mol | [2] |
| SMILES String | CS(=O)(=O)C1=CC=CC=C1C=O | |
| InChI Key | HFOCAQPWSXBFFN-UHFFFAOYSA-N |
Physical and Chemical Characteristics
The physical state and stability are critical for experimental design and storage.
| Property | Description | Source |
| Appearance | Solid form. | |
| Storage | Store in a freezer (-20°C) under an inert atmosphere for long-term stability. | [1] |
| Purity Note | This compound is often supplied for early discovery research, and suppliers may not provide comprehensive analytical data. Users are responsible for confirming identity and purity for their specific application. |
Structural Analysis
The functionality of this compound is dictated by the interplay between its two key functional groups.
-
Aldehyde Group (-CHO): This group is a potent electrophile and a hydrogen bond acceptor. Its reactivity is the cornerstone of many synthetic transformations, allowing for the formation of carbon-carbon and carbon-nitrogen bonds.
-
Methylsulfonyl Group (-SO₂CH₃): Positioned at the ortho-position, this group is strongly electron-withdrawing. It significantly influences the reactivity of the aromatic ring and the aldehyde. It is also a metabolically robust group and a strong hydrogen bond acceptor, making it a valuable feature in drug design. The sulfone moiety can act as a bioisostere for other functional groups and, in certain contexts, can function as an electrophilic warhead for covalent enzyme inhibition.[3]
Synthesis and Mechanistic Insights
While various synthetic routes can be envisioned, one of the most direct and reliable methods for preparing this compound is through the oxidation of its thioether precursor, 2-(methylthio)benzaldehyde. This approach is favored for its high efficiency and the commercial availability of the starting material.
Retrosynthetic Approach & Rationale
The synthesis hinges on the selective oxidation of a sulfide to a sulfone without over-oxidizing the aldehyde functionality. Reagents like Oxone (potassium peroxymonosulfate) or meta-chloroperoxybenzoic acid (m-CPBA) are ideal for this transformation. Oxone is often preferred due to its stability, ease of handling, and straightforward workup. The reaction is typically performed in a biphasic solvent system or a polar solvent like methanol/water to facilitate the interaction between the organic substrate and the inorganic oxidant.
Experimental Protocol: Oxidation of 2-(methylthio)benzaldehyde
This protocol describes a representative procedure for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-(methylthio)benzaldehyde in a 1:1 mixture of methanol and water.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C. Causality Note: Cooling is crucial to control the exothermicity of the oxidation reaction and prevent potential side reactions or degradation of the aldehyde.
-
Addition of Oxidant: Slowly add a solution of Oxone (2.2 equivalents dissolved in water) to the cooled reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate. Self-Validation: The use of a separatory funnel allows for the clear separation of the organic product from the aqueous phase containing inorganic salts.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The dual functionality of this compound makes it a highly strategic starting material for building molecular libraries and developing targeted therapeutics.
The Aldehyde as a Synthetic Hub
The aldehyde group provides a reliable entry point for derivatization. It readily undergoes condensation reactions with amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively. These reactions are fundamental to the synthesis of various heterocyclic scaffolds that form the core of many approved drugs. For instance, benzaldehyde derivatives are key precursors in the synthesis of quinolines, a privileged structure in medicinal chemistry.[4] Furthermore, the formation of thiosemicarbazones from aldehydes is a well-established strategy for creating compounds with a wide range of biological activities, including anticancer and antimicrobial effects.[5][6]
The Sulfonyl Group in Molecular Design
The methyl sulfone is more than a passive structural element; it actively contributes to the biological profile of a molecule.
-
Covalent Inhibition: Heteroaromatic sulfones can act as "warheads" for covalent inhibitors. They are potent electrophiles that can undergo nucleophilic aromatic substitution with reactive cysteine residues in enzyme active sites.[3] This mechanism of action can lead to highly potent and selective drugs with prolonged target engagement. The development of 2-sulfonylpyrimidines as inhibitors of S. aureus Sortase A exemplifies this modern approach to drug design, which aims to combat bacterial virulence.[3]
-
Physicochemical Modulation: As a strong hydrogen bond acceptor and a metabolically stable group, the methyl sulfone can improve the solubility, absorption, and metabolic profile of a drug candidate.
Conceptual Pathway: Covalent Enzyme Inhibition
Caption: Covalent modification of a cysteine residue by a sulfonyl warhead.
Analytical Characterization Protocol
Confirming the identity and purity of the synthesized or purchased compound is a critical step in any research workflow. While vendor-supplied data may be limited, standard analytical techniques can be used for full characterization.
| Technique | Expected Observations |
| ¹H NMR | - Aldehyde Proton (CHO): A singlet around δ 10.0-10.5 ppm. - Aromatic Protons (Ar-H): A complex multiplet pattern between δ 7.5-8.5 ppm, characteristic of an ortho-disubstituted benzene ring. - Methyl Protons (SO₂CH₃): A sharp singlet around δ 3.0-3.5 ppm. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal around δ 190-195 ppm. - Aromatic Carbons (Ar-C): Multiple signals in the δ 125-145 ppm region. - Methyl Carbon (SO₂CH₃): A signal around δ 40-45 ppm. |
| Mass Spec. (MS) | - Molecular Ion (M⁺): An ion peak corresponding to the molecular weight of 184.21 (e.g., m/z = 184.02 for [M]⁺ or 185.03 for [M+H]⁺ in ESI+). |
| Infrared (IR) | - C=O Stretch: Strong absorption band around 1700 cm⁻¹. - S=O Asymmetric/Symmetric Stretch: Two strong absorption bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. |
Safety and Handling
This compound requires careful handling in a laboratory setting. Adherence to established safety protocols is mandatory to minimize risk.
Hazard Identification
| Hazard Category | Description | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. Related compounds may also cause skin, eye, and respiratory irritation (H315, H319, H335). | [2] |
Safe Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water.[8][9]
-
Handling: Avoid creating dust. Use appropriate tools for transferring the solid.
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated area, preferably in a freezer as recommended.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.
Conclusion
This compound is a potent and versatile chemical reagent with significant value for professionals in organic synthesis and drug development. Its aldehyde and methyl sulfone groups provide two distinct points for molecular manipulation, enabling the creation of novel compounds with tailored biological activities. By understanding its synthesis, reactivity, and safety profile, researchers can effectively leverage this compound to advance their discovery programs, from fundamental chemical synthesis to the development of next-generation therapeutics.
References
- 1. 5395-89-1|this compound|BLD Pharm [bldpharm.com]
- 2. 4-(Methylsulfonyl)benzaldehyde | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies [mdpi.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. gustavus.edu [gustavus.edu]
An In-Depth Technical Guide to 2-(Methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-(Methylsulfonyl)benzaldehyde, a key chemical intermediate. We will delve into its fundamental properties, spectroscopic profile, synthesis, and safety considerations, offering insights valuable for its application in research and development.
Core Molecular Attributes
This compound is an aromatic compound characterized by a benzaldehyde ring substituted with a methylsulfonyl group at the ortho position.
Chemical Structure and Formula
The structure of this compound consists of a benzene ring with an aldehyde group (-CHO) and a methylsulfonyl group (-SO₂CH₃) attached to adjacent carbon atoms (position 1 and 2, respectively).
Molecular Formula: C₈H₈O₃S
IUPAC Name: this compound
CAS Number: 5395-89-1
Molecular Weight: 184.21 g/mol
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Physical Form | Solid | |
| InChI | 1S/C8H8O3S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-6H,1H3 | |
| InChI Key | HFOCAQPWSXBFFN-UHFFFAOYSA-N | |
| SMILES | CS(=O)(=O)C1=CC=CC=C1C=O |
Spectroscopic Profile for Structural Elucidation
Spectroscopic data is crucial for the confirmation of the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aldehyde proton, the aromatic protons, and the methyl protons of the sulfonyl group. The aldehyde proton typically appears as a singlet in the downfield region (around 10 ppm). The aromatic protons will show complex splitting patterns in the aromatic region (7-8.5 ppm) due to their ortho, meta, and para relationships. The methyl group protons will appear as a sharp singlet further upfield (around 3 ppm). A ¹H NMR spectrum for 2-methylsulfonylbenzaldehyde is available for reference.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the aldehyde (typically >190 ppm), the aromatic carbons (120-150 ppm), and the methyl carbon of the sulfonyl group (around 45 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
C=O Stretch (Aldehyde): A strong absorption band around 1700 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weaker bands around 2720 and 2820 cm⁻¹.
-
S=O Stretch (Sulfone): Two strong absorption bands, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight of 184.21.
Synthesis of this compound
The synthesis of sulfonyl compounds, including this compound, is of significant interest in medicinal chemistry due to their diverse biological activities. While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the provided search results, a general synthetic strategy can be inferred from related transformations. A common approach involves the oxidation of the corresponding sulfide.
A plausible synthetic route is outlined below. This is a generalized procedure and would require optimization for specific laboratory conditions.
Caption: Generalized synthesis workflow for this compound.
Illustrative Experimental Protocol (Hypothetical)
Objective: To synthesize this compound via the oxidation of 2-(methylthio)benzaldehyde.
Materials:
-
2-(Methylthio)benzaldehyde
-
Hydrogen peroxide (30% solution)
-
Acetic acid
-
Dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(methylthio)benzaldehyde in a suitable solvent such as acetic acid.
-
Addition of Oxidant: Cool the solution in an ice bath. Slowly add hydrogen peroxide dropwise to the stirred solution. The temperature should be carefully monitored and maintained below a certain threshold to control the exothermicity of the reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing dichloromethane and water. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis.
Rationale for Experimental Choices:
-
Oxidizing Agent: Hydrogen peroxide is a common and relatively safe oxidizing agent for converting sulfides to sulfones. Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) could also be employed.
-
Solvent: Acetic acid is often used as a solvent for such oxidations as it can activate the hydrogen peroxide.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like this compound.
Applications in Drug Discovery and Development
Aromatic aldehydes and sulfone-containing molecules are important pharmacophores in medicinal chemistry.
-
Building Block: this compound serves as a versatile starting material for the synthesis of more complex molecules
An In-Depth Technical Guide to the Spectral Analysis of 2-(Methylsulfonyl)benzaldehyde
This guide provides a comprehensive analysis of the spectral characteristics of 2-(Methylsulfonyl)benzaldehyde (CAS No: 5395-89-1), a key organic intermediate. Due to the limited availability of published, experimentally verified spectra for this specific ortho-isomer, this document leverages high-fidelity spectral prediction tools, contextualized with experimental data from its closely related para-isomer, 4-(Methylsulfonyl)benzaldehyde, to offer a robust and insightful interpretation for researchers, scientists, and professionals in drug development.
Introduction and Molecular Structure
This compound is an aromatic compound featuring an aldehyde group and a methylsulfonyl group attached to a benzene ring at positions 1 and 2, respectively. The strong electron-withdrawing nature of both substituents, and their steric proximity, creates a unique electronic environment that is clearly reflected in its spectral data. Understanding this data is crucial for confirming its structure, assessing its purity, and predicting its reactivity in synthetic applications.
The structure and atom numbering scheme used throughout this guide are presented below.
Caption: Molecular structure of this compound with atom numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aldehydic proton, the methyl protons of the sulfonyl group, and the four protons on the aromatic ring. The ortho-substitution pattern results in a complex splitting pattern for the aromatic protons, which are all chemically non-equivalent.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H₇ (-CHO) | 10.5 - 10.7 | Singlet (s) | - | 1H |
| H₆ | 8.15 - 8.25 | Doublet (d) | ~7.8 | 1H |
| H₃ | 8.05 - 8.15 | Doublet (d) | ~7.8 | 1H |
| H₄, H₅ | 7.70 - 7.90 | Multiplet (m) | - | 2H |
| H₈ (-SO₂CH₃) | 3.30 - 3.40 | Singlet (s) | - | 3H |
| Note: This data is generated from NMR prediction software and should be used as a reference.[1] |
Expert Interpretation
-
Aldehydic Proton (H₇): The proton of the aldehyde group is expected to be the most downfield signal (δ 10.5-10.7 ppm). This significant deshielding is a hallmark of aldehydes and is caused by the strong electron-withdrawing effect and magnetic anisotropy of the adjacent carbonyl group.[2]
-
Aromatic Protons (H₃, H₄, H₅, H₆): The four aromatic protons are predicted to resonate in the range of δ 7.70-8.25 ppm. Both the aldehyde and methylsulfonyl groups are strong electron-withdrawing groups, which deshield all the aromatic protons, shifting them downfield compared to unsubstituted benzene (δ 7.34 ppm). The protons ortho and para to these deactivating groups are most affected. Specifically, H₆ (ortho to the aldehyde) and H₃ (ortho to the sulfonyl group) are expected to be the most downfield in the aromatic region. Due to the complex coupling interactions in an ortho-disubstituted system (an ABCD spin system), the central protons (H₄ and H₅) will likely appear as a complex multiplet.
-
Methyl Protons (H₈): The three protons of the methyl group attached to the sulfonyl group are predicted to appear as a sharp singlet around δ 3.30-3.40 ppm. The strong deshielding effect of the two adjacent oxygen atoms in the sulfonyl group pulls electron density away from the methyl group, shifting its signal significantly downfield from a typical aliphatic methyl group (which would be closer to δ 0.9 ppm).
Comparative Analysis: Ortho vs. Para Isomer
For context, the experimental ¹H NMR data for the related compound 4-(Methylsulfonyl)benzaldehyde shows two distinct doublets in the aromatic region, a consequence of the molecule's symmetry. In contrast, the lack of symmetry in the ortho-isomer, this compound, leads to four unique aromatic signals, resulting in a more complex spectrum. This distinction is a critical diagnostic tool for differentiating between the isomers.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. For this compound, all eight carbon atoms are chemically distinct and should produce eight unique signals.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C₇ (C=O) | 190.0 - 192.0 |
| C₂ (C-SO₂) | 141.0 - 143.0 |
| C₁ (C-CHO) | 136.0 - 138.0 |
| C₄ | 134.0 - 136.0 |
| C₆ | 132.0 - 134.0 |
| C₅ | 129.0 - 131.0 |
| C₃ | 127.0 - 129.0 |
| C₈ (-SO₂CH₃) | 44.0 - 46.0 |
| Note: This data is generated from NMR prediction software and should be used as a reference.[1][3] |
Expert Interpretation
-
Carbonyl Carbon (C₇): The carbon of the aldehyde group is the most downfield signal, predicted in the δ 190-192 ppm range. This is highly characteristic of aldehyde and ketone carbonyl carbons.[2]
-
Aromatic Carbons (C₁-C₆): The six aromatic carbons are spread over a range from δ 127-143 ppm. The two carbons directly attached to the electron-withdrawing substituents, C₁ and C₂, are expected to be significantly downfield. The remaining four carbons (C₃, C₄, C₅, C₆) will have distinct chemical shifts due to the asymmetric substitution pattern.
-
Methyl Carbon (C₈): The methyl carbon of the sulfonyl group is predicted around δ 44-46 ppm. This downfield shift, relative to a simple alkane, is due to the strong deshielding effect of the sulfonyl group.
Caption: Predicted ¹³C NMR chemical shift regions for this compound.
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying the key functional groups within the molecule. The spectrum of this compound will be dominated by strong absorptions from the carbonyl (C=O) and sulfonyl (S=O) groups.
Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| 2950 - 2850 | Weak | C-H Stretch | Aldehyde (Fermi Doublet) |
| 2850 - 2750 | Weak | C-H Stretch | Aldehyde (Fermi Doublet) |
| 1715 - 1695 | Strong | C=O Stretch | Aldehyde |
| 1600 - 1580 | Medium | C=C Stretch | Aromatic Ring |
| 1500 - 1450 | Medium | C=C Stretch | Aromatic Ring |
| 1320 - 1290 | Strong | Asymmetric SO₂ Stretch | Sulfone |
| 1160 - 1130 | Strong | Symmetric SO₂ Stretch | Sulfone |
| 780 - 740 | Strong | C-H Out-of-Plane Bend | Ortho-disubstitution |
| Note: These are typical ranges. Actual values may vary.[4][5][6] |
Expert Interpretation
-
Aldehyde Group: The two most diagnostic peaks for the aldehyde are the very strong C=O stretching absorption around 1700 cm⁻¹ and the pair of weak C-H stretching bands (a Fermi doublet) between 2750-2950 cm⁻¹. The presence of both features is conclusive evidence for an aldehyde.[6]
-
Sulfonyl Group: The methylsulfonyl group will give rise to two very strong and distinct stretching absorptions for the S=O bonds: an asymmetric stretch at higher wavenumber (1320-1290 cm⁻¹) and a symmetric stretch at lower wavenumber (1160-1130 cm⁻¹). The intensity of these bands is a key characteristic of sulfones.
-
Aromatic Ring: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically produce a pair of bands in the 1600-1450 cm⁻¹ region. Furthermore, a strong band in the 780-740 cm⁻¹ region, arising from the out-of-plane bending of four adjacent C-H bonds, is highly characteristic of an ortho-disubstituted benzene ring.[7]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Protocol for NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a probe temperature of 298 K.
-
Use a spectral width of at least 12 ppm.
-
Apply a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Co-add a minimum of 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of at least 220 ppm.
-
Co-add a minimum of 1024 scans, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
Protocol for FT-IR Spectroscopy
-
Sample Preparation: As this compound is a solid, use an Attenuated Total Reflectance (ATR) accessory for analysis. Place a small, representative amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a minimum of 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
-
Data Processing: The spectrum is automatically ratioed against the background spectrum by the instrument software to produce the final transmittance or absorbance spectrum.
Conclusion
The spectral analysis of this compound is defined by the powerful electronic and steric effects of its ortho-disposed aldehyde and methylsulfonyl functional groups. The ¹H NMR spectrum is characterized by a highly deshielded aldehyde proton and a complex pattern for four non-equivalent aromatic protons. The ¹³C NMR spectrum confirms the presence of eight unique carbon environments. Finally, the IR spectrum provides definitive evidence for the key functional groups, with strong, characteristic absorptions for the C=O and S=O bonds. This comprehensive guide, combining predicted data with expert interpretation and comparative analysis, serves as a vital resource for the unambiguous identification and characterization of this important chemical compound.
References
- 1. Visualizer loader [nmrdb.org]
- 2. egpat.com [egpat.com]
- 3. CASPRE [caspre.ca]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
An In-depth Technical Guide to the Solubility and Stability of 2-(Methylsulfonyl)benzaldehyde for Researchers and Drug Development Professionals
Foreword: Understanding the Physicochemical Landscape of Pharmaceutical Intermediates
In the intricate process of drug discovery and development, the journey of a molecule from a promising candidate to a viable therapeutic is paved with critical physicochemical evaluations. Among these, solubility and stability form the bedrock upon which formulation, bioavailability, and ultimately, the clinical success of a drug product are built. This guide is dedicated to a molecule of significant interest in medicinal chemistry, 2-(Methylsulfonyl)benzaldehyde. As a key building block in the synthesis of various pharmaceutical agents, a thorough understanding of its behavior in different solvent systems and under various stress conditions is paramount.
This document moves beyond a mere compilation of data. It is designed as a practical, in-depth resource for researchers, chemists, and formulation scientists. We will delve into the theoretical underpinnings of solubility and stability, provide field-proven experimental protocols for their determination, and offer insights into the interpretation of the resulting data. Where direct experimental data for this compound is not publicly available, we will leverage established knowledge from structurally similar molecules, particularly its isomer, 4-(Methylsulfonyl)benzaldehyde, to provide a robust predictive framework and guide for empirical studies.
Section 1: Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its processing, formulation, and in vivo performance. Poor solubility can lead to challenges in synthesis, purification, and the development of bioavailable dosage forms.
Theoretical Considerations for Solubility
The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, a polar molecule, its solubility will be dictated by its ability to engage in dipole-dipole interactions, and potentially hydrogen bonding, with the solvent molecules. The presence of the electron-withdrawing sulfonyl group and the polar aldehyde group contributes to its overall polarity.
Predictive Solubility Analysis based on Structural Analogs
While specific quantitative solubility data for this compound is scarce in the public domain, extensive studies on its isomer, 4-(Methylsulfonyl)benzaldehyde, provide a valuable predictive tool. The primary difference between the two isomers is the position of the methylsulfonyl group on the benzene ring (ortho vs. para). This positional change can influence crystal lattice energy and steric hindrance, which in turn affects solubility. However, the general trends in solubility across different solvent classes are expected to be similar.
Experimental data for 4-(Methylsulfonyl)benzaldehyde shows that its solubility increases with temperature in a range of organic solvents. The solubility follows the general order: acetone > acetonitrile > acetic acid > methanol > ethanol > toluene > 1-butanol > 1-propanol > 2-propanol.[1][2][3] This suggests that polar aprotic solvents and some polar protic solvents are effective at dissolving this class of compounds.
Table 1: Experimentally Determined Mole Fraction Solubility of 4-(Methylsulfonyl)benzaldehyde in Various Solvents at Different Temperatures[2]
| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | Acetone | Acetonitrile | Toluene | Acetic Acid |
| 283.15 | 0.0458 | 0.0285 | 0.0195 | 0.0175 | 0.0215 | 0.1158 | 0.0958 | 0.0245 | 0.0658 |
| 288.15 | 0.0552 | 0.0345 | 0.0235 | 0.0215 | 0.0265 | 0.1358 | 0.1158 | 0.0295 | 0.0758 |
| 293.15 | 0.0658 | 0.0415 | 0.0285 | 0.0255 | 0.0325 | 0.1558 | 0.1358 | 0.0355 | 0.0858 |
| 298.15 | 0.0778 | 0.0495 | 0.0345 | 0.0305 | 0.0395 | 0.1758 | 0.1558 | 0.0425 | 0.0958 |
| 303.15 | 0.0918 | 0.0585 | 0.0415 | 0.0365 | 0.0475 | 0.1958 | 0.1758 | 0.0505 | 0.1058 |
| 308.15 | 0.1078 | 0.0685 | 0.0495 | 0.0435 | 0.0565 | 0.2158 | 0.1958 | 0.0595 | 0.1158 |
| 313.15 | 0.1258 | 0.0805 | 0.0585 | 0.0515 | 0.0665 | 0.2358 | 0.2158 | 0.0695 | 0.1258 |
| 318.15 | 0.1458 | 0.0945 | 0.0685 | 0.0605 | 0.0785 | 0.2558 | 0.2358 | 0.0805 | 0.1358 |
For this compound, it is hypothesized that the ortho-positioning of the bulky methylsulfonyl group may introduce some steric hindrance, potentially affecting the planarity of the molecule and its crystal packing. This could lead to a lower crystal lattice energy and, consequently, a slightly higher solubility compared to the para-isomer in some solvents. However, this remains a hypothesis that must be confirmed experimentally.
Experimental Protocol for Equilibrium Solubility Determination
The Shake-Flask method is the gold standard for determining equilibrium solubility. The following protocol is a robust starting point for characterizing this compound.
Objective: To determine the equilibrium solubility of this compound in a range of solvents at a specified temperature.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, acetone, toluene, ethyl acetate)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Workflow Diagram:
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary experiments can be conducted to determine the time to reach equilibrium.
-
Sampling: After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Section 2: Stability Profile and Degradation Pathway Analysis
Understanding the chemical stability of this compound is essential for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise during synthesis, formulation, and storage. Forced degradation, or stress testing, is a powerful tool to elucidate the intrinsic stability of a molecule.
Predicted Degradation Pathways
Based on the chemical structure of this compound and studies on related compounds, several degradation pathways can be anticipated:
-
Hydrolysis of the Sulfonyl Group: The methylsulfonyl group can be susceptible to hydrolysis, particularly under basic conditions, to yield 2-formylbenzenesulfonic acid.
-
Oxidation of the Aldehyde: The aldehyde functional group is prone to oxidation, which would convert it to 2-(methylsulfonyl)benzoic acid. This can be promoted by atmospheric oxygen, oxidizing agents, or light.
-
Cannizzaro Reaction: Under strong basic conditions, benzaldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction (the Cannizzaro reaction) to yield the corresponding alcohol and carboxylic acid. In this case, it would produce 2-(methylsulfonyl)benzyl alcohol and 2-(methylsulfonyl)benzoic acid.
-
Photodegradation: Aromatic aldehydes can be susceptible to degradation upon exposure to UV or visible light, potentially leading to complex reaction pathways.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are conducted under conditions more severe than accelerated stability testing and are designed to identify potential degradation products and pathways. The following protocol is based on the principles outlined in the ICH guidelines.
Objective: To investigate the stability of this compound under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents
-
Photostability chamber
-
Oven
Workflow Diagram:
Caption: Workflow for Forced Degradation Studies.
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water.
-
Acidic Conditions:
-
Mix equal volumes of the stock solution and a solution of hydrochloric acid (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl).
-
Store the solution at an elevated temperature (e.g., 60°C) and withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of base before HPLC analysis.
-
-
Basic Conditions:
-
Mix equal volumes of the stock solution and a solution of sodium hydroxide (e.g., 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH).
-
Store the solution at room temperature and withdraw samples at various time points. Due to the potential for rapid degradation, initial time points should be frequent (e.g., 0, 15, 30, 60 minutes).
-
Neutralize the samples with an equivalent amount of acid before analysis.
-
-
Oxidative Conditions:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 6% H₂O₂ to achieve a final concentration of 3%).
-
Store at room temperature and protected from light.
-
Withdraw samples at various time points.
-
-
Thermal Stress:
-
Expose both the solid compound and the stock solution to elevated temperatures (e.g., 80°C) in an oven.
-
For the solid, periodically dissolve a weighed amount in a solvent for analysis.
-
For the solution, withdraw samples at various time points.
-
-
Photostability:
-
Expose the solid compound and the stock solution to light conditions as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after the exposure period.
-
-
Analysis:
-
Analyze all samples using a stability-indicating HPLC method with a photodiode array (PDA) detector. A stability-indicating method is one that can separate the parent compound from all its degradation products.
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
-
For the identification of unknown degradation products, LC-MS/MS or GC-MS analysis can be employed.[4][5][6]
-
Section 3: Analytical Methodologies
Robust analytical methods are crucial for the accurate quantification of this compound in both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.
Development of a Stability-Indicating HPLC Method
Objective: To develop a reversed-phase HPLC method for the quantification of this compound and the separation of its potential degradation products.
Starting HPLC Parameters:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 15-20 minutes, hold for a few minutes, and then return to the initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm (or a wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
Method Development and Validation:
-
Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good resolution between the parent peak and any degradation peaks observed in the forced degradation samples.
-
Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Section 4: Data Interpretation and Conclusion
The data generated from these studies will provide a comprehensive physicochemical profile of this compound.
-
Solubility Data: The solubility data will guide the selection of appropriate solvents for synthesis, purification (e.g., crystallization), and formulation. For example, a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature would be a good candidate for recrystallization.[7][8]
-
Stability Data: The stability data will inform the handling and storage conditions for the compound. If it is found to be sensitive to light, it should be stored in amber containers. If it is unstable in basic conditions, pH control will be critical in subsequent processing steps. The identification of degradation products is crucial for setting impurity specifications in the final API.
References
- 1. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of the HPLC method for benzalkonium chloride determination in aerosol preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 8. CN102675167A - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
An In-depth Technical Guide to the Key Reactive Functional Groups in 2-(Methylsulfonyl)benzaldehyde
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive exploration of the chemical reactivity of 2-(Methylsulfonyl)benzaldehyde, a versatile bifunctional molecule of significant interest in contemporary organic synthesis and medicinal chemistry. The strategic placement of a potent electron-withdrawing methylsulfonyl group ortho to an aldehyde functionality creates a unique electronic and steric environment, modulating the reactivity of each group and the aromatic scaffold. This document will dissect the individual and synergistic behaviors of these functional groups, offering field-proven insights and detailed experimental protocols for key transformations.
Part 1: The Aldehyde Moiety: An Electrophilic Hub Activated by Ortho-Sulfonyl Influence
The aldehyde functional group is the primary center of reactivity in this compound, serving as a key electrophilic site for a multitude of nucleophilic addition reactions.
Electronic Profile and Enhanced Electrophilicity
The inherent reactivity of an aldehyde is dictated by the polarization of the carbon-oxygen double bond, which imparts a significant partial positive charge on the carbonyl carbon.[1][2] This makes it a prime target for nucleophiles. In the case of benzaldehyde, this electrophilicity is somewhat attenuated by resonance stabilization from the aromatic ring.[2][3]
However, the placement of a methylsulfonyl group at the ortho position dramatically alters this electronic landscape. The sulfonyl group is a powerful electron-withdrawing group, operating through both a negative inductive effect (-I) and a negative resonance effect (-M). This potent electron withdrawal from the aromatic ring significantly reduces electron density at the carbonyl carbon of the aldehyde, thereby increasing its partial positive charge and rendering it substantially more electrophilic than the carbonyl carbon in unsubstituted benzaldehyde. This heightened electrophilicity translates to a greater susceptibility to nucleophilic attack.[4]
Steric Considerations: The Ortho-Effect
While the electronic effects of the ortho-methylsulfonyl group are activating for nucleophilic addition to the aldehyde, steric hindrance can play a role in modulating reactivity, particularly with bulky nucleophiles. The spatial proximity of the sulfonyl group to the aldehyde can impede the trajectory of incoming nucleophiles, potentially slowing reaction rates compared to its para-substituted isomer, 4-(methylsulfonyl)benzaldehyde. This interplay between electronic activation and steric hindrance is a critical consideration in synthetic design.
Key Synthetic Transformations of the Aldehyde Group
The enhanced electrophilicity of the aldehyde in this compound makes it an excellent substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
1.3.1. Knoevenagel Condensation
The Knoevenagel condensation is a robust method for the formation of a new carbon-carbon double bond, typically yielding an α,β-unsaturated product.[5] The reaction involves the condensation of an aldehyde with an active methylene compound in the presence of a basic catalyst.
Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile
-
Materials: this compound, malononitrile, piperidine, ethanol.
-
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add malononitrile (1.0 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates. If not, reduce the solvent volume under reduced pressure and cool the mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to yield (2-(methylsulfonyl)benzylidene)malononitrile.
-
Workflow for Knoevenagel Condensation
Caption: Workflow for the Knoevenagel condensation.
1.3.2. Wittig Reaction
The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and ketones.[6][7][8] It involves the reaction of the aldehyde with a phosphorus ylide, leading to the formation of a new carbon-carbon double bond with the expulsion of triphenylphosphine oxide.
Experimental Protocol: Wittig Reaction of this compound
-
Materials: Methyltriphenylphosphonium bromide, n-butyllithium (n-BuLi) in hexanes, anhydrous tetrahydrofuran (THF), this compound.
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 equiv) dropwise. The formation of the orange-red ylide will be observed.
-
Stir the ylide solution at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the solution back to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-(methylsulfonyl)styrene.
-
Workflow for Wittig Reaction
Caption: Experimental workflow for the Wittig reaction.
1.3.3. Reductive Amination
Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[9][10][11] The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.
Experimental Protocol: Reductive Amination of this compound
-
Materials: this compound, a primary or secondary amine (e.g., benzylamine), sodium triacetoxyborohydride (STAB), dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 equiv) and the amine (1.1 equiv) in DCM.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired amine.
-
Reaction Pathway for Reductive Amination
Caption: Simplified pathway for reductive amination.
Part 2: The Methylsulfonyl Group: A Stable and Influential Moiety
The methylsulfonyl group, while generally less reactive than the aldehyde, plays a crucial role in defining the overall chemical personality of the molecule.
High Stability and Low Reactivity
The sulfonyl group is known for its exceptional stability under a wide range of reaction conditions, including both strongly acidic and basic media.[12] This robustness makes it an ideal functional group to carry through multi-step synthetic sequences without the need for protection and deprotection. In most transformations targeting the aldehyde, the methylsulfonyl group acts as a spectator, maintaining its integrity.
A Potent Meta-Director
The methylsulfonyl group is a strongly deactivating, meta-directing group for electrophilic aromatic substitution. This is due to its powerful electron-withdrawing nature, which destabilizes the positively charged intermediate (the sigma complex) formed during the reaction, particularly when the electrophile adds to the ortho or para positions.
Part 3: The Aromatic Ring: A Deactivated yet Functionalizable Core
The reactivity of the benzene ring in this compound is significantly influenced by the combined effects of the two attached functional groups.
Synergistic Deactivation
Both the aldehyde and the methylsulfonyl groups are deactivating towards electrophilic aromatic substitution.[13] Their combined presence makes the aromatic ring significantly less nucleophilic and therefore less reactive towards electrophiles compared to benzene.
Regioselectivity in Electrophilic Aromatic Substitution
Both the aldehyde and the methylsulfonyl group are meta-directors. In this compound, the positions meta to the aldehyde are the 3- and 5-positions. The positions meta to the methylsulfonyl group are the 4- and 6-positions. Therefore, electrophilic attack is most likely to occur at the 4- and 6-positions, which are meta to the sulfonyl group and para and ortho, respectively, to the aldehyde. Given that the sulfonyl group is a stronger deactivator, its directing effect is likely to be dominant.
Part 4: A Versatile Precursor for Heterocyclic Synthesis
The bifunctional nature of this compound makes it a valuable starting material for the construction of various heterocyclic scaffolds, which are of paramount importance in drug discovery.
Multicomponent Reactions
This molecule can participate in multicomponent reactions where both the aldehyde and an activated position on the ring or the sulfonyl group (in more specialized reactions) can be involved in the formation of a new ring system. For instance, it can be used in the synthesis of quinazolines, benzodiazepines, and other fused heterocyclic systems.[14][15]
Synthetic Pathway for a Dihydropyrimidine Derivative
Caption: Conceptual pathway for a Biginelli-type reaction.
Conclusion
This compound is a molecule with a rich and nuanced reactivity profile. The aldehyde group, activated by the potent electron-withdrawing effect of the ortho-methylsulfonyl group, serves as a highly reactive center for nucleophilic additions, enabling a wide array of synthetic transformations. The methylsulfonyl group, while largely unreactive itself, exerts a profound influence on the molecule's electronic properties and provides a stable anchor for further functionalization. The deactivated aromatic ring presents both challenges and opportunities for selective substitution. A thorough understanding of the interplay between these functional groups is essential for harnessing the full synthetic potential of this valuable building block in the design and development of novel chemical entities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Illustrated Glossary of Organic Chemistry - Wittig reaction [chem.ucla.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Evolving Synthesis of 2-(Methylsulfonyl)benzaldehyde: A Technical Guide for Chemical Innovators
In the landscape of pharmaceutical development and fine chemical synthesis, the strategic construction of molecular architecture is paramount. Among the vast array of building blocks available to the modern chemist, 2-(Methylsulfonyl)benzaldehyde stands out as a key intermediate, its utility underscored by its presence in numerous bioactive molecules. This technical guide provides an in-depth exploration of the historical and contemporary synthetic routes to this valuable compound, offering insights into the chemical logic that has driven the evolution of its preparation.
Introduction: The Significance of the Ortho-Methylsulfonyl Moiety
The this compound molecule is characterized by the juxtaposition of a strongly electron-withdrawing sulfonyl group and an electrophilic aldehyde functionality on an aromatic ring. This specific ortho-arrangement imparts unique reactivity and conformational properties, making it a desirable synthon in drug discovery. The sulfonyl group can act as a hydrogen bond acceptor and modulate the physicochemical properties of a molecule, while the aldehyde provides a versatile handle for a wide range of chemical transformations.
Foundational Approaches: A Two-Step Journey via Thioether Oxidation
The most prevalent and historically significant strategy for the synthesis of this compound involves a two-step sequence: the initial preparation of 2-(methylthio)benzaldehyde followed by its oxidation to the corresponding sulfone. This approach has been a cornerstone of its industrial production and academic exploration.
The Genesis of the Thioether: Nucleophilic Aromatic Substitution
The initial forays into the synthesis of the key intermediate, 2-(methylthio)benzaldehyde, relied on the principles of nucleophilic aromatic substitution (SNA). In this classic transformation, an ortho-halogenated benzaldehyde, such as 2-chlorobenzaldehyde or 2-fluorobenzaldehyde, serves as the electrophilic partner. Treatment with a methylthiolate source, typically sodium thiomethoxide (NaSMe), displaces the halide to furnish the desired thioether.
The choice of the halogen is critical, with fluorine being a superior leaving group in SNAreactions due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to facilitate the dissolution of the thiolate salt and promote the reaction rate.
Experimental Protocol: Synthesis of 2-(methylthio)benzaldehyde via Nucleophilic Aromatic Substitution
-
Materials: 2-Fluorobenzaldehyde, Sodium thiomethoxide, Dimethylformamide (anhydrous).
-
Procedure:
-
To a stirred solution of 2-fluorobenzaldehyde (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium thiomethoxide (1.1 eq) portion-wise at room temperature.
-
The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to yield 2-(methylthio)benzaldehyde.[1][2]
-
The Oxidative Transformation: From Thioether to Sulfone
The second and final step in this classical sequence is the oxidation of the methylthio group to the methylsulfonyl group. This transformation is a well-established process in organic chemistry, with a variety of oxidizing agents available to effect this change. The choice of oxidant and reaction conditions is crucial to ensure high yield and to avoid over-oxidation or side reactions involving the aldehyde functionality.
Historically, strong oxidants such as potassium permanganate (KMnO4) or chromic acid were employed. However, these reagents are often harsh, non-selective, and generate significant amounts of hazardous waste. The evolution of synthetic methodology has led to the adoption of milder and more selective oxidizing agents.
Hydrogen peroxide (H2O2) in the presence of a catalytic amount of a metal salt, such as sodium tungstate, has emerged as a greener and more efficient alternative. Other popular reagents include meta-chloroperoxybenzoic acid (m-CPBA) and Oxone® (potassium peroxymonosulfate), which offer excellent yields and cleaner reaction profiles.[3][4][5]
Experimental Protocol: Oxidation of 2-(methylthio)benzaldehyde to this compound
-
Materials: 2-(methylthio)benzaldehyde, Hydrogen peroxide (30% aq.), Sodium tungstate dihydrate, Acetic acid.
-
Procedure:
-
In a round-bottom flask, dissolve 2-(methylthio)benzaldehyde (1.0 eq) in glacial acetic acid.
-
Add a catalytic amount of sodium tungstate dihydrate (e.g., 0.02 eq).
-
Cool the mixture in an ice bath and add hydrogen peroxide (2.2-2.5 eq) dropwise, maintaining the internal temperature below 20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
The reaction mixture is then carefully poured into ice-water, resulting in the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
-
Alternative and Modern Synthetic Strategies
While the two-step thioether oxidation route remains a workhorse, the quest for more efficient and convergent syntheses has led to the exploration of alternative pathways.
The Sommelet Reaction: A Historical Approach to Aldehyde Synthesis
For a broader historical perspective on benzaldehyde synthesis, the Sommelet reaction, first reported in 1913, offers a method to convert benzyl halides into aldehydes. While not a direct route to this compound, a hypothetical adaptation could involve the Sommelet reaction of 2-(methylthio)benzyl chloride. This would involve the formation of a hexaminium salt followed by hydrolysis to yield 2-(methylthio)benzaldehyde, which could then be oxidized. However, this multi-step approach is generally less efficient than the direct nucleophilic substitution on a pre-formed benzaldehyde.
Directed Ortho-Metalation (DoM): A Regioselective Approach
Modern synthetic chemistry has seen the rise of powerful techniques for the regioselective functionalization of aromatic rings. Directed ortho-metalation (DoM) is a prime example, allowing for the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG).[6][7][8][9] In principle, a suitably protected benzaldehyde derivative could be subjected to DoM, followed by quenching with a sulfur electrophile to introduce the methylthio group. Subsequent deprotection and oxidation would yield the target molecule. While more complex in execution, DoM offers a powerful tool for the synthesis of highly substituted benzaldehydes that may not be accessible through classical methods.
Data Summary and Comparison of Synthetic Routes
| Synthetic Route | Key Steps | Starting Materials | Typical Yields | Advantages | Disadvantages |
| Thioether Oxidation | 1. Nucleophilic Aromatic Substitution2. Oxidation | 2-Halobenzaldehyde, Sodium thiomethoxide | 70-90% (overall) | Well-established, scalable, reliable. | Two-step process, potential for side reactions during oxidation. |
| Directed Ortho-Metalation | 1. Protection of aldehyde2. Ortho-lithiation3. Quenching with sulfur electrophile4. Deprotection5. Oxidation | Benzaldehyde, Organolithium reagent, Sulfur electrophile | Variable | High regioselectivity, access to complex analogues. | Multi-step, requires cryogenic conditions, sensitive reagents. |
Visualizing the Synthetic Pathways
To better illustrate the core synthetic strategies, the following diagrams outline the key transformations.
Figure 1: Key synthetic pathways to this compound.
Conclusion and Future Outlook
The synthesis of this compound has evolved from classical two-step methods to more sophisticated, regioselective strategies. The foundational thioether oxidation pathway remains a robust and widely practiced method, valued for its reliability and scalability. Concurrently, modern techniques like directed ortho-metalation offer unparalleled precision for accessing complex and highly functionalized derivatives, pushing the boundaries of what is synthetically achievable.
For researchers, scientists, and drug development professionals, a deep understanding of these synthetic routes is not merely an academic exercise. It is the foundation upon which new chemical entities are built, enabling the exploration of novel biological targets and the development of next-generation therapeutics. The continued refinement of existing methods and the discovery of new, more efficient synthetic strategies will undoubtedly play a pivotal role in the future of chemical innovation.
References
- 1. diva-portal.org [diva-portal.org]
- 2. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. baranlab.org [baranlab.org]
A Comprehensive Technical Guide to the Safe Handling of 2-(Methylsulfonyl)benzaldehyde
Introduction
2-(Methylsulfonyl)benzaldehyde is an aromatic aldehyde containing a methylsulfonyl group, which serves as a valuable building block and intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique electronic properties, imparted by the electron-withdrawing sulfonyl group, make it a versatile reagent in various chemical transformations. However, its utility in research and development necessitates a thorough understanding of its associated hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel.
This guide provides an in-depth technical overview of the safety, handling, and hazard information for this compound. Moving beyond a simple recitation of safety data, this document is structured to provide researchers, scientists, and drug development professionals with the causal reasoning behind safety protocols, fostering a culture of proactive risk mitigation. The information herein is synthesized from authoritative safety data sheets and chemical literature to ensure scientific integrity and trustworthiness.
Section 1: Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of its safe handling.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 5395-89-1 | |
| Molecular Formula | C₈H₈O₃S | |
| Molecular Weight | 184.21 g/mol | |
| Canonical SMILES | CS(=O)(=O)C1=CC=CC=C1C=O | |
| InChI Key | HFOCAQPWSXBFFN-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid | |
| Flash Point | Not applicable | |
| Storage Class | 11 - Combustible Solids |
Section 2: Hazard Identification and Toxicological Profile
This compound is classified under the Globally Harmonized System (GHS) and presents specific health hazards that must be managed. The primary route of acute toxicity is ingestion.
Table 3: GHS Hazard Classification
| Classification | Category | Pictogram | Signal Word | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 |
| Warning | H302: Harmful if swallowed | [1] |
While the primary classification is for acute oral toxicity, analogous compounds with similar functional groups also exhibit skin and eye irritation. Therefore, it is prudent to handle this compound as a potential irritant.[2][3]
Toxicological Summary:
-
Oral Exposure: The primary hazard is acute toxicity if swallowed.[1] Ingestion can lead to harmful systemic effects.
-
Inhalation: While it is a solid, inhalation of dust or aerosols may be harmful and cause irritation to the respiratory tract.[4][5]
-
Dermal Contact: May be harmful if absorbed through the skin and can cause skin irritation.[4][5]
-
Eye Contact: Direct contact with the solid or its dust can cause eye irritation.[4][5]
Section 3: Core Safety Protocols and Procedures
A multi-layered approach to safety, combining engineering controls, personal protective equipment, and standardized workflows, is essential for mitigating the risks associated with this compound.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a certified chemical fume hood. The rationale is twofold: it provides constant airflow to prevent the accumulation of airborne dust or vapors, protecting the user from inhalation exposure, and it acts as a physical barrier against splashes or unexpected reactions. Ensure the fume hood has a face velocity appropriate for handling solid materials to prevent dispersal of the powder.[2][6]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Selection of appropriate PPE is critical. The choice is not arbitrary but is dictated by the specific hazards of the compound and the procedure being performed.
Caption: PPE selection workflow for handling this compound.
-
Eye Protection: Standard safety glasses are insufficient as they do not protect against fine dust entering from the sides or top.[7] Chemical splash goggles that form a seal around the eyes are mandatory.[7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.[7] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid contaminating the skin.
-
Body Protection: A laboratory coat must be worn and kept fully fastened to protect the skin and personal clothing from contamination.[6]
Safe Handling and Operational Workflow
Adherence to a standardized workflow minimizes the risk of exposure and cross-contamination.
Caption: Standard operational workflow for handling the solid compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure all required PPE is correctly worn. Verify that the chemical fume hood is operational.[6]
-
Weighing: To prevent dispersal of the solid, weigh this compound in the fume hood. Use a tared weigh paper or a weighing boat. Avoid creating dust clouds.[5]
-
Transfer: Carefully transfer the weighed solid into the designated reaction vessel using a clean spatula.
-
Dissolution: If preparing a solution, add the solvent slowly to the solid to avoid splashing.
-
Decontamination: Immediately after use, decontaminate the spatula and the work surface within the fume hood.
-
Disposal: Dispose of the used weigh paper and any contaminated consumables in the designated solid chemical waste container.[1]
Storage and Incompatibility
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] The storage area should be separate from incompatible materials. Some suppliers recommend storing under an inert gas like nitrogen to protect from moisture and air.[1][6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and bases, as these can lead to vigorous or uncontrolled reactions.[3]
Section 4: Emergency Response and First Aid
Preparedness is key to effectively managing any accidental exposure or release.
Accidental Release Protocol
In the event of a spill, a calm and methodical response is required.
Caption: Step-by-step procedure for responding to a chemical spill.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.[5]
-
Assess and Protect: Ensure you are wearing the correct PPE before attempting cleanup.[1]
-
Contain: For a solid spill, carefully sweep up the material to avoid creating dust. For a solution, cover with an inert absorbent material like vermiculite or sand.[2][6]
-
Collect: Place the contained material into a clearly labeled, sealed container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area thoroughly. Report the incident to the laboratory supervisor or safety officer.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.
-
If Swallowed: Do NOT induce vomiting.[4] Rinse the person's mouth with water and immediately call a poison control center or seek medical attention.[1]
-
If Inhaled: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention.[1][4]
-
On Skin: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing. Consult a physician if irritation develops or persists.[1][4]
-
In Eyes: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Fire-Fighting Procedures
Although not highly flammable, this compound is a combustible solid.
-
Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide to extinguish a fire.[1][4]
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and sulfur oxides can be generated.[3]
-
Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[3][4]
Section 5: Disposal and Decontamination
All waste containing this compound must be treated as hazardous waste.
-
Waste Disposal: Dispose of the compound and any contaminated materials in a sealed, properly labeled hazardous waste container.[1] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain.[4]
-
Equipment Decontamination: Thoroughly clean all glassware and equipment that has come into contact with the compound using an appropriate solvent, followed by soap and water.
Conclusion
This compound is a compound with significant utility in scientific research, but its safe use is paramount. The potential for acute oral toxicity and irritation necessitates a disciplined and informed approach to handling. By integrating robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and emergency protocols, researchers can effectively mitigate the associated risks. This guide serves as a foundational resource, but it is the responsibility of every scientist to apply these principles diligently and foster a laboratory environment where safety is an integral part of the scientific process.
References
- 1. schoolcraft.mi.safeschoolssds.com [schoolcraft.mi.safeschoolssds.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. durhamtech.edu [durhamtech.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. keyorganics.net [keyorganics.net]
- 7. ehs.princeton.edu [ehs.princeton.edu]
A Comprehensive Technical Guide to the Synthesis of 2-(Methylsulfonyl)benzaldehyde: Strategies and Methodologies for Researchers and Drug Development Professionals
Introduction: The Significance of 2-(Methylsulfonyl)benzaldehyde in Medicinal Chemistry
This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules. The presence of the methylsulfonyl group, a potent electron-withdrawing moiety and a key pharmacophore, imparts unique electronic and steric properties to the benzaldehyde scaffold. This makes it an invaluable intermediate in the development of novel therapeutics, most notably as a precursor to certain COX-2 inhibitors and other drug candidates. This guide provides an in-depth exploration of the primary synthetic routes to this important compound, offering a critical analysis of each methodology from a practical and theoretical standpoint.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be broadly categorized into three main approaches, each with its own set of advantages and challenges. The choice of a particular route will often depend on factors such as the availability of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions.
| Synthetic Strategy | Key Transformation | Common Starting Materials | Typical Yields | Scalability | Key Considerations |
| Route 1: Oxidation of a Thioether Precursor | Oxidation of 2-(methylthio)benzaldehyde | 2-(Methylthio)benzaldehyde | High | Excellent | Availability of the thioether precursor; potential for over-oxidation. |
| Route 2: Nucleophilic Aromatic Substitution and Oxidation | SNAr reaction followed by oxidation | 2-Chlorobenzaldehyde, 2-Nitrobenzaldehyde | Moderate to High | Good | Reactivity of the starting material; management of byproducts. |
| Route 3: Modern Cross-Coupling Methodologies | Direct C-H sulfonylation | Benzaldehyde | Moderate to High | Potentially good | Catalyst cost and sensitivity; substrate scope. |
Route 1: The Predominant Pathway - Oxidation of 2-(Methylthio)benzaldehyde
The oxidation of the readily accessible precursor, 2-(methylthio)benzaldehyde, is the most established and widely employed method for the synthesis of this compound. The robust nature of this transformation and the typically high yields make it a favored approach for both laboratory and industrial-scale production.
The Underlying Chemistry: From Thioether to Sulfone
The oxidation of a thioether to a sulfone proceeds in a stepwise manner, first forming a sulfoxide intermediate which is then further oxidized to the sulfone. The choice of oxidant and reaction conditions is critical to drive the reaction to completion and avoid the isolation of the sulfoxide byproduct.
Methodological & Application
Application Notes & Protocols: 2-(Methylsulfonyl)benzaldehyde as a Versatile Building Block in Modern Organic Synthesis
An In-Depth Technical Guide
Introduction: The Strategic Value of 2-(Methylsulfonyl)benzaldehyde
This compound is a bifunctional aromatic compound that has emerged as a highly valuable building block for synthetic chemists, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the unique interplay between its two functional groups: the aldehyde and the methylsulfonyl moiety.
The aldehyde group serves as a versatile electrophilic handle, readily participating in a wide array of classic and modern organic transformations, including condensations, multicomponent reactions (MCRs), and reductive aminations. Positioned at the ortho position, the methylsulfonyl group (—SO₂CH₃) exerts a powerful influence on the molecule's reactivity. As a strong electron-withdrawing group, it enhances the electrophilicity of the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, the sulfonyl group can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions and serves as a key structural motif—a "pharmacophore"—in many biologically active molecules, contributing to improved pharmacokinetic properties such as solubility and metabolic stability.
This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in leveraging its full synthetic potential.
Application I: Synthesis of Fused Heterocyclic Scaffolds via Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are a cornerstone of efficient and green chemistry.[1] The aldehyde functionality makes this compound an ideal candidate for such transformations. Its use in reactions like the Biginelli or Hantzsch-type syntheses allows for the rapid construction of complex heterocyclic frameworks, which are prevalent in pharmaceuticals.
The general workflow for employing this compound in an MCR to build a dihydropyrimidinone core (a Biginelli-type reaction) is illustrated below.
Caption: General workflow for a Biginelli-type multicomponent reaction.
Protocol 1: Synthesis of 4-(2-(Methylsulfonyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid Ethyl Ester
This protocol details a classic Biginelli condensation adapted for this compound, a reaction that efficiently generates a dihydropyrimidinone (DHPM) scaffold. DHPMs are of significant interest due to their wide range of biological activities.
Materials & Equipment:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and flask for vacuum filtration
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol).
-
Solvent Addition: Add 30 mL of absolute ethanol to the flask and stir the mixture to achieve a suspension.
-
Catalyst Addition: Carefully add 5-6 drops of concentrated HCl to the mixture. This acts as a Brønsted acid catalyst to accelerate the condensation steps.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction's progress by TLC (eluent: 7:3 Hexane/Ethyl Acetate). The disappearance of the starting aldehyde spot indicates the reaction is nearing completion.
-
Work-up and Isolation: After completion, cool the reaction flask to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from hot ethanol to yield a crystalline solid.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Scientist's Note (Causality): The acid catalyst is crucial for protonating the carbonyl oxygen of both the aldehyde and the ketoester, enhancing their electrophilicity. The electron-withdrawing nature of the ortho-sulfonyl group further activates the benzaldehyde, often leading to faster reaction times compared to electron-neutral or electron-donating substituted benzaldehydes.
Application II: The Sulfonyl Group as a Latent Leaving Group in SₙAr Chemistry
While aldehydes are defined by their electrophilic carbonyl carbon, the aromatic ring of this compound itself can become a site of reaction. The methylsulfonyl group is an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions, particularly when the ring is further activated. This reactivity paradigm is powerfully exploited in bioconjugation chemistry, where heteroaryl sulfones are used to selectively arylate cysteine residues in proteins.[2][3] The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the sulfonyl group, forming a Meisenheimer intermediate, which then collapses to expel the stable methanesulfinate anion.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).
Protocol 2: Synthesis of 2-Phenoxybenzaldehyde via SₙAr Reaction
This protocol provides a representative procedure for displacing the methylsulfonyl group with an oxygen nucleophile, demonstrating its utility as a leaving group. This type of transformation is fundamental in constructing diaryl ether linkages.
Materials & Equipment:
-
This compound
-
Phenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Reagent Addition: Add this compound (1.84 g, 10 mmol) and phenol (1.04 g, 11 mmol) to the flask, followed by 40 mL of anhydrous DMF.
-
Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring. The high temperature is necessary to overcome the activation energy for the SₙAr reaction on a non-heteroaromatic system.
-
Reaction Monitoring: Monitor the reaction by TLC (eluent: 9:1 Hexane/Ethyl Acetate). The reaction may require 12-24 hours to proceed to completion.
-
Work-up: After the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with 1 M NaOH solution (2 x 50 mL) to remove unreacted phenol, followed by water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford 2-phenoxybenzaldehyde as the final product.
Scientist's Note (Causality): DMF is used as a polar aprotic solvent, which effectively solvates the potassium cation but leaves the carbonate base and the phenoxide nucleophile (formed in situ) highly reactive. Anhydrous conditions are critical to prevent side reactions involving water. The excess of base ensures complete deprotonation of the phenol.
Data Summary
The following table summarizes expected outcomes for the protocols described. Yields are representative and may vary based on reaction scale and purity of reagents.
| Protocol | Product Name | Molecular Formula | Expected Yield (%) | Key Characterization Peaks (¹H NMR, δ ppm) |
| 1 | 4-(2-(Methylsulfonyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid Ethyl Ester | C₁₅H₁₈N₂O₅S | 75-85 | ~9.2 (s, 1H, NH), ~7.8 (s, 1H, NH), 7.2-8.0 (m, 4H, Ar-H), ~5.2 (d, 1H, CH), ~3.1 (s, 3H, SO₂CH₃) |
| 2 | 2-Phenoxybenzaldehyde | C₁₃H₁₀O₂ | 60-75 | ~10.3 (s, 1H, CHO), 6.9-7.8 (m, 9H, Ar-H) |
Conclusion
This compound is a powerful and versatile reagent in the synthetic chemist's toolkit. The strategic placement of a reactive aldehyde and a multifunctional sulfonyl group enables a diverse range of transformations. From the rapid assembly of complex heterocyclic libraries through multicomponent reactions to its role in advanced SₙAr chemistry for forging new carbon-heteroatom bonds, this building block offers elegant and efficient solutions to synthetic challenges. The protocols and insights provided herein serve as a robust starting point for researchers aiming to incorporate this valuable synthon into their drug discovery and materials science programs.
References
Palladium-catalyzed cross-coupling reactions with 2-(Methylsulfonyl)benzaldehyde
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-(Methylsulfonyl)benzaldehyde Derivatives
Authored by a Senior Application Scientist
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions. It focuses specifically on the use of this compound derivatives as electrophilic partners, offering both theoretical grounding and practical, field-proven methodologies.
Introduction: The Strategic Value of this compound in Synthesis
The this compound scaffold is a highly valuable building block in medicinal chemistry and materials science. The methylsulfonyl (-SO₂Me) group is a powerful electron-withdrawing moiety and a bioisostere for other functional groups, capable of modulating a molecule's physicochemical properties such as solubility and metabolic stability.[1] Its presence, combined with the synthetically versatile aldehyde (-CHO) handle, makes this scaffold an attractive starting point for the synthesis of complex molecular architectures.[2]
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds.[3] Applying these reactions to a halogenated precursor of this compound, such as 2-bromo-6-(methylsulfonyl)benzaldehyde, allows for the direct installation of diverse aryl, vinyl, and alkynyl substituents, paving the way for rapid library synthesis and structure-activity relationship (SAR) studies.
This guide details protocols for three cornerstone cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—as applied to this specific substrate class. The protocols are designed to be robust and self-validating, with explanations grounded in established mechanistic principles.
Core Mechanistic Principles: The Palladium Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the electrophile, forming a square planar Pd(II) complex.[3] The electron-withdrawing nature of the sulfonyl and aldehyde groups on the benzaldehyde ring accelerates this rate-limiting step.
-
Transmetalation (for Suzuki & Sonogashira): The organic group from a nucleophilic partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the Pd(II) complex, displacing the halide.[6][7] This step is often facilitated by a base.
-
Migratory Insertion (for Heck): In the Heck reaction, an alkene coordinates to the Pd(II) center and then inserts into the Pd-Carbon bond.[8][9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
Diagram: Generalized Palladium Catalytic Cycle
References
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nobelprize.org [nobelprize.org]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic deployment of 2-(Methylsulfonyl)benzaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Emergence of a Privileged Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with enhanced pharmacological profiles is a perpetual endeavor. Within this context, 2-(Methylsulfonyl)benzaldehyde has emerged as a strategic building block, offering a unique combination of reactivity and physicochemical properties that are highly advantageous for the synthesis of new therapeutic agents. The presence of the electron-withdrawing methylsulfonyl group at the ortho position of the benzaldehyde imparts distinct chemical characteristics, influencing not only the reactivity of the aldehyde moiety but also the biological activity of the resulting derivatives.
The methylsulfonyl group is a well-recognized pharmacophore in medicinal chemistry, often incorporated to improve aqueous solubility, enhance metabolic stability, and modulate the electronic properties of a molecule.[1] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and an analysis of the underlying scientific principles that govern its utility.
Core Applications in Medicinal Chemistry
The versatility of this compound allows for its application in the synthesis of a diverse array of bioactive molecules. Its primary utility can be categorized into two main areas: as a precursor for heterocyclic scaffolds and as a key component in the synthesis of Schiff bases, which are themselves valuable intermediates and bioactive compounds.
A Versatile Precursor for Bioactive Heterocycles
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The reactivity of the aldehyde group in this compound makes it an ideal starting material for the construction of various heterocyclic ring systems.
Quinazolinone derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including sedative-hypnotic and anticonvulsant effects.[2] The general strategy for the synthesis of quinazolinone-based pharmaceutical intermediates involves the condensation of a 2-aminobenzamide with an aldehyde.
Protocol 1: Synthesis of 2-(2-(Methylsulfonyl)phenyl)quinazolin-4(3H)-one
This protocol outlines a representative procedure for the synthesis of a quinazolinone derivative from this compound.
Materials:
-
This compound
-
2-Aminobenzamide
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Saturated Sodium Bicarbonate solution
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminobenzamide (1.0 eq) in absolute ethanol (30 mL).
-
Addition of Reagents: To the stirred solution, add this compound (1.1 eq) followed by a catalytic amount of glacial acetic acid (3-4 drops).[2]
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL) with constant stirring.
-
Neutralization: Neutralize the solution with a saturated solution of sodium bicarbonate until effervescence ceases.[2]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold deionized water (2 x 20 mL).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
-
Drying: Dry the purified product under vacuum.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Synthesis of Schiff Bases: Gateways to Diverse Biological Activity
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. They are not only crucial intermediates in organic synthesis but also exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[3][4] The reaction of this compound with various primary amines, particularly those containing a sulfonamide moiety, can lead to the generation of novel Schiff bases with potential therapeutic applications.
Protocol 2: General Synthesis of Schiff Bases from this compound and a Sulfonamide
This protocol provides a general method for the synthesis of sulfonamide-containing Schiff bases.
Materials:
-
This compound
-
Substituted Sulfonamide (e.g., sulfanilamide)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
Equipment:
-
Round-bottom flask
-
Reflux condenser (optional, reaction may proceed at room temperature)
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the substituted sulfonamide (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Addition of Aldehyde: To this solution, add this compound (1.0 eq).
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature or under gentle reflux for 2-8 hours. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Biological Significance and Mechanistic Insights
Derivatives of this compound have shown promise in targeting various biological pathways implicated in disease. A notable area of interest is their potential as enzyme inhibitors.
Aldehyde Dehydrogenase (ALDH) Inhibition
Aldehyde dehydrogenases are a family of enzymes involved in the oxidation of aldehydes. Certain ALDH isoforms, such as ALDH1A3, are overexpressed in some cancers and are associated with cancer stem cell survival and resistance to therapy. The development of ALDH inhibitors is therefore a promising strategy in oncology. Studies on benzyloxybenzaldehyde derivatives have demonstrated selective inhibition of ALDH1A3, suggesting that appropriately substituted benzaldehydes can be designed to target the active site of these enzymes.[5] The methylsulfonyl group in this compound can influence the electronic properties of the aldehyde and its interaction with the enzyme's active site.
Antimicrobial and Anticancer Activity
The incorporation of the this compound scaffold into larger molecules, such as thiosemicarbazides, has been shown to yield compounds with significant antimicrobial and cytotoxic effects.[6] The mechanism of action for such compounds can be multifaceted, potentially involving the inhibition of key enzymes necessary for microbial or cancer cell survival.
Quantitative Data Summary
The following table summarizes representative biological activity data for derivatives of analogous benzaldehyde compounds from the literature, highlighting the potential of this chemical class.
| Compound Class | Target Organism/Cell Line | Biological Activity | IC50/MIC Value | Reference |
| Benzyloxybenzaldehyde Derivatives | ALDH1A3 | Enzyme Inhibition | 0.23 µM (for ABMM-15) | [5] |
| N-Substituted 2-(benzenosulfonyl)-1-carbotioamides | HepG2 (Liver Cancer) | Cytotoxicity | ~7% viability reduction at 1 µM (for WZ3) | [6] |
| Sulfonamide Schiff Bases | Klebsiella pneumoniae | Antimicrobial Activity | Varies with substitution | [3] |
Experimental Workflow Visualization
The synthesis of bioactive molecules from this compound often follows a structured workflow from initial reaction to final characterization.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its unique electronic and steric properties, conferred by the ortho-methylsulfonyl group, provide a powerful handle for the synthesis of novel bioactive compounds. The protocols and application notes presented herein demonstrate its utility in constructing key pharmacophores and heterocyclic scaffolds. Future research in this area will likely focus on the development of more complex and diverse molecular libraries derived from this compound for screening against a wider range of biological targets. The continued exploration of its reactivity in multicomponent reactions will undoubtedly accelerate the discovery of new drug candidates with improved therapeutic profiles.
References
- 1. CN103242233A - Novel method for preparing celecoxib - Google Patents [patents.google.com]
- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PROCESS FOR THE PREPARATION OF DORAOLZMIDE HYDROCHLORIDE - Patent 3523307 [data.epo.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Asymmetric Synthesis Involving 2-(Methylsulfonyl)benzaldehyde Derivatives
Introduction: The Significance of Chiral Molecules Derived from 2-(Methylsulfonyl)benzaldehyde
In the landscape of modern pharmaceutical and materials science, the demand for enantiomerically pure compounds is ever-increasing. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with different enantiomers of a drug often exhibiting vastly different therapeutic effects or toxicities. This compound and its derivatives are versatile building blocks in organic synthesis. The strong electron-withdrawing nature of the methylsulfonyl group activates the aldehyde for nucleophilic attack, making it an excellent substrate for a variety of carbon-carbon bond-forming reactions. The generation of chiral centers in molecules derived from this scaffold is of paramount importance for accessing novel bioactive compounds.
This comprehensive guide provides detailed application notes and protocols for the asymmetric synthesis of chiral molecules starting from or incorporating the this compound motif. We will explore a range of catalytic and stoichiometric approaches, elucidating the underlying principles and offering practical, field-proven methodologies for researchers, scientists, and professionals in drug development.
PART 1: Asymmetric Nucleophilic Addition to the Carbonyl Group
The aldehyde functionality of this compound is a prime target for asymmetric nucleophilic additions to generate chiral secondary alcohols. These chiral alcohols are valuable intermediates in the synthesis of more complex molecules.
Enantioselective Alkylation using Organometallic Reagents
The addition of organometallic reagents, such as organozincs, to aldehydes is a classic and powerful method for C-C bond formation. The use of chiral ligands to control the stereochemical outcome of this reaction is a well-established strategy.
Conceptual Workflow:
Preparation of 2-(Methylsulfonyl)benzaldehyde: A Detailed Protocol for Researchers
Introduction: The Significance of 2-(Methylsulfonyl)benzaldehyde in Medicinal Chemistry and Organic Synthesis
This compound is a valuable building block in the synthesis of a variety of pharmacologically active compounds and functionalized organic materials. The presence of both a reactive aldehyde group and an electron-withdrawing methylsulfonyl moiety on the aromatic ring makes it a versatile intermediate for constructing complex molecular architectures. The sulfonyl group can act as a key pharmacophore, influencing the compound's solubility, metabolic stability, and binding affinity to biological targets. This application note provides a comprehensive, step-by-step protocol for the laboratory-scale preparation of this compound, designed for researchers in organic synthesis, medicinal chemistry, and drug development. The described two-step synthetic route is robust and relies on readily available starting materials.
Chemicals and Equipment
A comprehensive list of required reagents and their properties is provided in Table 1. All reagents should be of analytical grade or higher and used as received unless otherwise specified.
Table 1: Reagent and Solvent Properties
| Reagent/Solvent | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Hazards |
| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 89-98-5 | Harmful if swallowed, Causes skin and eye irritation |
| Sodium thiomethoxide | CH₃NaS | 70.09 | 5188-07-8 | Flammable solid, Self-heating, Corrosive |
| Tetrabutylammonium iodide | C₁₆H₃₆IN | 369.37 | 311-28-4 | Skin and eye irritant |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Reproductive toxicity, Irritant |
| Hydrogen peroxide (30% aq. solution) | H₂O₂ | 34.01 | 7722-84-1 | Oxidizer, Causes severe skin burns and eye damage |
| Sodium tungstate dihydrate | Na₂WO₄·2H₂O | 329.85 | 10213-10-2 | Harmful if swallowed |
| Sulfuric acid | H₂SO₄ | 98.08 | 7664-93-9 | Causes severe skin burns and eye damage |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Carcinogen, Skin and eye irritant |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Highly flammable liquid and vapor, Eye irritant |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Highly flammable liquid and vapor, Aspiration hazard |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Not classified as hazardous |
| Deionized water | H₂O | 18.02 | 7732-18-5 | Not classified as hazardous |
Equipment:
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Experimental Protocol: A Two-Step Synthesis
The preparation of this compound is achieved through a two-step process, beginning with the nucleophilic aromatic substitution of 2-chlorobenzaldehyde to form 2-(methylthio)benzaldehyde, followed by the oxidation of the thioether to the corresponding sulfone.
Step 1: Synthesis of 2-(Methylthio)benzaldehyde
This step involves a nucleophilic aromatic substitution reaction, a variant of the Ullmann condensation, where the chlorine atom of 2-chlorobenzaldehyde is displaced by the thiomethoxide nucleophile.[1][2] The use of a phase-transfer catalyst, such as tetrabutylammonium iodide, facilitates the reaction between the aqueous sodium thiomethoxide and the organic substrate.[3]
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chlorobenzaldehyde (14.0 g, 0.1 mol) in 100 mL of N,N-dimethylformamide (DMF).
-
Add tetrabutylammonium iodide (1.85 g, 0.005 mol) to the solution.
-
With vigorous stirring, add a 20% aqueous solution of sodium thiomethoxide (38.5 g, 0.11 mol) dropwise over 30 minutes. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent. The reaction is complete when the starting material spot is no longer visible.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold deionized water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 2-(methylthio)benzaldehyde as an oil. This intermediate is often used in the next step without further purification.
Step 2: Oxidation of 2-(Methylthio)benzaldehyde to this compound
The second step involves the oxidation of the sulfide intermediate to the corresponding sulfone. A common and effective method utilizes hydrogen peroxide as the oxidant in the presence of a catalyst, such as sodium tungstate.[3][4] The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the crude 2-(methylthio)benzaldehyde from the previous step.
-
Add 100 mL of glacial acetic acid to dissolve the intermediate.
-
In a separate beaker, prepare a solution of sodium tungstate dihydrate (1.65 g, 0.005 mol) in 20 mL of deionized water.
-
Add the sodium tungstate solution to the reaction flask, followed by the slow addition of 5 mL of concentrated sulfuric acid.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add 30% hydrogen peroxide (22.7 g, 0.2 mol) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC (e.g., hexane:ethyl acetate 7:3 v/v) until the starting sulfide is consumed.
-
Once complete, carefully pour the reaction mixture into 500 mL of ice-cold deionized water with stirring. A white precipitate should form.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol, to afford pure this compound as a white solid.
-
Dry the purified product in a vacuum oven at 40-50 °C.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Melting Point: The melting point of this compound is reported to be in the range of 98-101 °C.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~10.5 (s, 1H, -CHO), ~8.2 (d, 1H, Ar-H), ~8.0 (d, 1H, Ar-H), ~7.8 (t, 1H, Ar-H), ~7.7 (t, 1H, Ar-H), ~3.3 (s, 3H, -SO₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~191.0, ~140.0, ~135.0, ~134.5, ~131.0, ~130.0, ~128.0, ~44.0.
-
IR (KBr, cm⁻¹): ~3050 (Ar C-H), ~2900 (C-H aldehyde), ~1700 (C=O aldehyde), ~1310 & ~1150 (asymmetric and symmetric SO₂ stretch).
Safety and Waste Disposal
Safety Precautions:
-
This protocol must be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times.
-
2-Chlorobenzaldehyde and DMF are irritants and have reproductive toxicity; handle with care.[3]
-
Sodium thiomethoxide is corrosive and flammable; handle in an inert atmosphere if possible and avoid contact with water.
-
Hydrogen peroxide (30%) is a strong oxidizer and can cause severe burns. Avoid contact with skin and eyes.
-
Concentrated sulfuric acid is highly corrosive. Add it slowly and carefully to the reaction mixture.
-
Dichloromethane is a suspected carcinogen.
Waste Disposal:
-
All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate.
-
Aqueous waste should be neutralized before disposal.
-
Follow all local and institutional regulations for chemical waste disposal.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Incomplete reaction | Insufficient reaction time or temperature. Inactive catalyst. | Increase reaction time or temperature slightly. Ensure the phase-transfer catalyst is of good quality. |
| Step 2: Over-oxidation to carboxylic acid | Reaction temperature too high or prolonged reaction time. | Maintain the temperature control during the addition of hydrogen peroxide. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Low yield of final product | Loss of product during workup or recrystallization. Incomplete reaction in either step. | Ensure efficient extraction and minimize transfers. Optimize reaction conditions for each step. |
| Product is an oil or does not solidify | Impurities present. | Purify the intermediate 2-(methylthio)benzaldehyde by column chromatography before proceeding to the oxidation step. Ensure the final product is thoroughly washed and recrystallized. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these step-by-step instructions and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their synthetic endeavors. The causality behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the chemical transformations involved.
References
The Strategic Role of 2-(Methylsulfonyl)benzaldehyde in the Synthesis of Advanced Agrochemicals
Introduction: The Emergence of the Sulfonyl Moiety in Modern Crop Protection
In the landscape of modern agriculture, the development of selective and effective herbicides is paramount to ensuring global food security. A recurring and powerful structural motif in a number of these critical agrochemicals is the methylsulfonyl group attached to a phenyl ring. This electron-withdrawing group plays a crucial role in modulating the biological activity and physicochemical properties of the final active ingredient. 2-(Methylsulfonyl)benzaldehyde, with its reactive aldehyde functionality and strategically positioned sulfonyl group, represents a versatile and valuable starting material for the synthesis of a new generation of herbicides. This application note will provide a detailed exploration of the synthetic utility of this compound, with a focus on its application in the synthesis of sulfonylurea and triketone herbicides, two classes renowned for their high efficacy and selectivity. We will present detailed protocols, grounded in established chemical principles, to guide researchers in the effective utilization of this key intermediate.
Core Application: A Gateway to Sulfonylurea Herbicides
Sulfonylurea herbicides are a major class of agrochemicals that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[1] This mode of action provides excellent crop selectivity, as this enzyme is not present in mammals. A key structural component of many sulfonylurea herbicides is a substituted phenyl ring bearing a sulfonyl group, which is linked to a urea bridge and a heterocyclic moiety. This compound can be strategically employed as a precursor to the essential sulfonamide intermediates required for the synthesis of these potent herbicides.
Proposed Synthetic Pathway to a Key Sulfonamide Intermediate
The following multi-step synthesis outlines a practical approach to convert this compound into a key sulfonamide intermediate, which can then be further elaborated to yield a variety of sulfonylurea herbicides.
Caption: Synthetic workflow from this compound to a key sulfonamide intermediate.
Experimental Protocols
Protocol 1: Oxidation of this compound to 2-(Methylsulfonyl)benzoic Acid
Rationale: The aldehyde functionality of the starting material is first converted to a carboxylic acid. This is a crucial step as the carboxylic acid group can be readily transformed into other functional groups, such as an acid chloride, which is necessary for the subsequent amination step. Potassium permanganate is a strong and reliable oxidizing agent for this transformation.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium hydroxide.
-
Slowly add a solution of potassium permanganate (1.5 eq) in deionized water to the stirred solution of the aldehyde. The addition should be done portion-wise to control the exothermic reaction.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench the excess potassium permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide is formed.
-
Filter the mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with a small amount of hot water.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of 2-(Methylsulfonyl)benzoic acid will form.
-
Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
The crude product can be recrystallized from an ethanol/water mixture to afford the pure 2-(Methylsulfonyl)benzoic acid.
Data Summary:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | 178-181 °C |
Protocol 2: Chlorination of 2-(Methylsulfonyl)benzoic Acid to 2-(Methylsulfonyl)benzoyl Chloride
Rationale: The carboxylic acid is converted to the more reactive acid chloride to facilitate the subsequent amination reaction. Thionyl chloride is a common and effective reagent for this transformation, with the byproducts (SO₂ and HCl) being gaseous, which simplifies purification.
Materials:
-
2-(Methylsulfonyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 2-(Methylsulfonyl)benzoic acid (1.0 eq) and anhydrous toluene.
-
Add a catalytic amount of dimethylformamide (1-2 drops) to the suspension.
-
Slowly add thionyl chloride (2.0 eq) to the stirred mixture at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 2-(Methylsulfonyl)benzoyl chloride can be used directly in the next step without further purification.
Protocol 3: Amination of 2-(Methylsulfonyl)benzoyl Chloride to 2-(Methylsulfonyl)benzenesulfonamide
Rationale: The acid chloride is reacted with ammonia to form the desired sulfonamide. This sulfonamide is a key building block for the synthesis of sulfonylurea herbicides.
Materials:
-
2-(Methylsulfonyl)benzoyl chloride
-
Aqueous ammonia (NH₄OH, 28-30%)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve the crude 2-(Methylsulfonyl)benzoyl chloride (1.0 eq) in anhydrous dichloromethane in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (5-10 eq) to the stirred solution. A white precipitate will form immediately.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC to ensure the complete consumption of the acid chloride.
-
Dilute the reaction mixture with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(Methylsulfonyl)benzenesulfonamide.
-
The product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
Data Summary:
| Parameter | Value |
| Typical Yield | 80-90% |
| Purity (by HPLC) | >97% |
Application in Triketone Herbicide Synthesis
The 2-(methylsulfonyl)phenyl moiety is also a key feature in some triketone herbicides, such as Tembotrione.[2][3][4] While the direct synthesis of Tembotrione from this compound is not explicitly reported, the intermediate 2-(methylsulfonyl)benzoic acid, synthesized as described in Protocol 1, can be considered a potential precursor for the synthesis of the core benzoyl structure of these herbicides through further functionalization.
Conclusion
This compound is a strategically important starting material in the synthesis of modern agrochemicals. Its versatile aldehyde group, combined with the influential methylsulfonyl moiety, provides a robust platform for the construction of complex and highly active herbicidal molecules. The detailed protocols provided in this application note offer a clear and reproducible pathway for the conversion of this compound into a key sulfonamide intermediate, thereby opening avenues for the development of novel sulfonylurea herbicides. Further exploration of its reactivity will undoubtedly uncover new applications in the ongoing quest for more effective and environmentally benign crop protection solutions.
References
- 1. Foramsulfuron | C17H20N6O7S | CID 11419598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tembotrione Synthesis: Structure, Reagents, and Reactions [eureka.patsnap.com]
- 3. Synthetic process of herbicide tembotrione - Eureka | Patsnap [eureka.patsnap.com]
- 4. Tembotrione (Ref: AE 0172747) [sitem.herts.ac.uk]
Application Notes and Protocols for Investigating the Reaction Mechanisms of 2-(Methylsulfonyl)benzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to understanding and investigating the reaction mechanisms of 2-(methylsulfonyl)benzaldehyde. This key synthetic intermediate is characterized by a highly electrophilic aldehyde functional group, influenced by the potent electron-withdrawing and sterically demanding nature of the ortho-methylsulfonyl group. We will explore the fundamental principles governing its reactivity, present detailed mechanisms for common transformations, and provide robust protocols for experimental and computational investigation.
Introduction: The Unique Reactivity Profile of this compound
This compound is a valuable building block in organic synthesis, particularly in the construction of pharmaceutical compounds. Its utility stems from the interplay of two key structural features: the reactive aldehyde group and the adjacent methylsulfonyl substituent. The sulfonyl group is one of the strongest electron-withdrawing groups, which significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1][2] However, its position at the ortho position introduces considerable steric hindrance, which can modulate the accessibility of the reaction center. A thorough understanding of these competing electronic and steric effects is paramount for predicting reaction outcomes and optimizing synthetic routes.
This guide will delve into the mechanistic pathways of two principal reaction classes: condensation with amines to form imines, and the Knoevenagel condensation with active methylene compounds. Furthermore, we provide detailed experimental protocols for real-time reaction monitoring using Nuclear Magnetic Resonance (NMR) spectroscopy and for quantifying reaction kinetics via UV-Visible spectroscopy.
Electronic and Steric Effects of the Ortho-Methylsulfonyl Group
The reactivity of the aldehyde in this compound is fundamentally governed by the electronic and steric properties of the ortho-sulfonyl group.
-
Electronic Effects : The methylsulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing group, primarily through a negative inductive effect (-I) and a negative resonance effect (-M). This is quantitatively supported by its large positive Hammett sigma constants (σ) for the meta and para positions.[3][4][5] This strong electron withdrawal polarizes the carbonyl bond, creating a more electron-deficient carbonyl carbon and thus a more potent electrophile.[1] This heightened electrophilicity accelerates the rate of nucleophilic addition, which is often the rate-determining step in its reactions.[6]
-
Steric Effects : The bulky nature of the methylsulfonyl group in the ortho position creates a sterically hindered environment around the aldehyde. This steric hindrance can impede the approach of nucleophiles, potentially slowing down the reaction rate compared to an unhindered aldehyde.[7] The overall observed reactivity is a balance between the rate-enhancing electronic activation and the rate-retarding steric hindrance.
| Property | Influence on Reactivity | Mechanistic Implication |
| Strong Electron-Withdrawing Nature | Increases electrophilicity of the carbonyl carbon. | Accelerates the initial nucleophilic attack. |
| Steric Bulk (Ortho Position) | Hinders the approach of nucleophiles to the carbonyl carbon. | May decrease the reaction rate, especially with bulky nucleophiles. |
General Mechanism: Nucleophilic Addition to the Carbonyl Group
The cornerstone of this compound's reactivity is the nucleophilic addition to the carbonyl group. This is a two-step process that transforms the trigonal planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized intermediate.[8][9][10]
-
Nucleophilic Attack: An electron-rich nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon. The π-electrons of the carbon-oxygen double bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.[6]
-
Protonation: The negatively charged oxygen atom of the alkoxide intermediate is protonated by a solvent or a weak acid, yielding the final neutral addition product.
References
- 1. reddit.com [reddit.com]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. oxfordreference.com [oxfordreference.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ias.ac.in [ias.ac.in]
- 8. ck12.org [ck12.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Scalable Synthesis of 2-(Methylsulfonyl)benzaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 2-(Methylsulfonyl)benzaldehyde and an Overview of Synthetic Challenges
This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its unique combination of an electrophilic aldehyde and an electron-withdrawing sulfonyl group makes it a versatile building block for the construction of complex molecules. However, the scalable and efficient synthesis of this compound presents several challenges, including the potential for over-oxidation, the need for cost-effective and environmentally benign reagents, and the development of robust purification methods suitable for large-scale production.
These application notes provide a comprehensive guide to a reliable and scalable method for the synthesis of this compound, focusing on the oxidation of the readily available precursor, 2-(methylthio)benzaldehyde. We will delve into the rationale behind the chosen synthetic strategy, provide detailed, step-by-step protocols, and discuss critical parameters for process optimization and safety.
Synthetic Strategy: A Two-Step Approach to this compound
The most viable and scalable approach to this compound is a two-step process commencing from a commercially available starting material. This strategy is analogous to established industrial processes for related isomers, such as p-methylsulfonyl benzaldehyde.[1][2]
The overall synthetic workflow can be visualized as follows:
References
Application Note: High-Fidelity Quantification of 2-(Methylsulfonyl)benzaldehyde
Abstract and Scope
This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 2-(Methylsulfonyl)benzaldehyde. As a key intermediate in organic synthesis and a potential process-related impurity in pharmaceutical manufacturing, its accurate quantification is critical for process control, quality assurance, and regulatory compliance. This document outlines three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. The primary focus is on a validated Reverse-Phase HPLC (RP-HPLC) method, presented as the gold standard for its specificity and sensitivity. Alternative GC and UV-Vis methods are also detailed for specific applications. The protocols are designed for researchers, analytical chemists, and quality control professionals in the pharmaceutical and chemical industries, with an emphasis on the scientific rationale behind methodological choices, adherence to validation principles, and data integrity.
Analyte Profile: this compound
Understanding the physicochemical properties of the analyte is fundamental to selecting and optimizing an analytical method.
| Property | Value | Rationale for Analytical Strategy |
| Chemical Structure | ![]() | The presence of a phenyl ring and a carbonyl group creates a strong chromophore, making it ideal for UV detection in HPLC and spectrophotometry. The sulfonyl group increases polarity. |
| Molecular Formula | C₈H₈O₃S | - |
| Molecular Weight | 184.21 g/mol | The non-volatile nature of the compound makes HPLC a more suitable technique than GC without derivatization. |
| Appearance | White to off-white crystalline solid | Requires dissolution in an appropriate organic solvent for analysis. |
| UV Absorbance | Exhibits significant absorbance in the UV region (~250-300 nm) due to its aromatic and carbonyl functionalities. | This is the basis for detection in both HPLC-UV and direct UV-Vis spectrophotometry. |
Primary Recommended Method: Reverse-Phase HPLC with UV Detection
RP-HPLC is the most reliable and widely applicable method for the quantification of this compound. Its high resolving power allows for the separation of the analyte from starting materials, by-products, and degradants, ensuring high specificity.
Scientific Principle
This method employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. This compound, being a moderately polar compound, will partition between the two phases. Its retention time is modulated by adjusting the mobile phase's organic solvent composition. Quantification is achieved by integrating the peak area from a UV detector set to a wavelength of maximum absorbance (λmax), and comparing it against a calibration curve constructed from certified reference standards.
Experimental Workflow: HPLC
Caption: High-level workflow for HPLC analysis.
Detailed Protocol: HPLC
-
Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN) and water.
-
Analytical balance, volumetric flasks, and pipettes.
-
Certified reference standard of this compound.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Justification |
| Mobile Phase | Acetonitrile : Water (50:50 v/v) | Provides good resolution and a reasonable retention time. This is a starting point and should be optimized. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, ensuring good peak shape and efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry by reducing mobile phase viscosity. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
| Detection Wavelength | 254 nm (or λmax determined by DAD) | Offers high sensitivity for the benzaldehyde chromophore. A DAD is recommended to confirm peak purity. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any common impurities without wasting instrument time. |
-
Preparation of Solutions:
-
Diluent: Mobile phase (Acetonitrile:Water 50:50) is recommended as the diluent to ensure peak shape integrity.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution. A suggested range is 1.0 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a known amount of the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., ~50 µg/mL).
-
-
Data Analysis and Quantification:
-
Inject the diluent (blank), followed by the calibration standards, and then the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
-
Method Validation Protocol (ICH Q2(R1) Framework)
Validation ensures the method is suitable for its intended purpose.[1][2][3]
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze a blank (diluent), a placebo (if applicable), the analyte, and a spiked sample containing known impurities. | The analyte peak should be well-resolved from any other peaks (Resolution > 2.0). No interfering peaks at the analyte's retention time in the blank/placebo. |
| Linearity | Analyze a minimum of five concentrations across the desired range (e.g., 1-150 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate injections of a single standard. Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. | The LOQ must be verified for accuracy and precision. |
Alternative Method: Gas Chromatography (GC) with FID
GC is a viable alternative, particularly for assessing the purity of the starting material or when analyzing for volatile related substances. Given the analyte's relatively high boiling point, GC requires high temperatures.
Scientific Principle
The sample is vaporized in a heated inlet and separated on a capillary column based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is typically used, which responds to organic compounds by pyrolyzing them in a hydrogen-air flame, generating a current proportional to the mass of carbon atoms.
Experimental Workflow: GC
Caption: General workflow for GC-FID analysis.
Detailed Protocol: GC
-
Instrumentation and Consumables:
-
Gas chromatograph with a split/splitless inlet and Flame Ionization Detector (FID).
-
A non-polar or mid-polarity capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
High-purity helium or hydrogen as the carrier gas.
-
GC-grade solvents (e.g., Dichloromethane or Ethyl Acetate).[4]
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Justification |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks for a relatively concentrated sample. |
| Oven Program | Start at 150 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min). | This gradient allows for the separation of lower-boiling impurities before eluting the main analyte.[5] |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas providing good efficiency. |
| Detector | FID at 300 °C | Robust and universally responsive to organic compounds. High temperature prevents condensation. |
-
Preparation and Analysis:
-
Prepare a standard stock solution (e.g., 1 mg/mL) in a suitable solvent like ethyl acetate.
-
Prepare calibration and sample solutions as described for HPLC, ensuring concentrations are appropriate for GC-FID sensitivity.
-
Follow the same principles of calibration curve construction and validation as outlined in the HPLC section.
-
Screening Method: UV-Vis Spectrophotometry
This technique is best suited for rapid, high-throughput screening or for quantifying the analyte in a simple matrix where interfering substances are known to be absent. It is not a stability-indicating or specific method.
Scientific Principle
Based on the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of a sample at the wavelength of maximum absorbance (λmax) and comparing it to a calibration curve, the concentration can be determined.
Experimental Workflow: UV-Vis
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Solvents for Gas Chromatography | Analytics-Shop [analytics-shop.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Methylsulfonyl)benzaldehyde
Welcome to the technical support center for the synthesis of 2-(Methylsulfonyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, we will delve into the common challenges encountered during its two-step synthesis, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your laboratory work.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of 2-(Methylthio)benzaldehyde via a nucleophilic aromatic substitution (SNAr) reaction. The second, and often more challenging step, is the selective oxidation of the sulfide intermediate to the desired sulfone.
Caption: Overall synthetic workflow for this compound.
II. Step 1: Synthesis of 2-(Methylthio)benzaldehyde - Troubleshooting and Protocol
The formation of the thioether intermediate is crucial for the overall success of the synthesis. Low yields or impurities at this stage will invariably impact the final oxidation step.
Troubleshooting Guide: Nucleophilic Aromatic Substitution
| Issue | Potential Cause | Troubleshooting Action |
| Low or No Conversion of 2-Chlorobenzaldehyde | 1. Insufficient activation of the aromatic ring: The aldehyde group provides only moderate electron-withdrawing capability.[1][2][3][4][5] 2. Poor quality of sodium thiomethoxide: Moisture can decompose the nucleophile. 3. Inappropriate solvent: The solvent may not adequately dissolve the reactants or may react with them. | 1. Increase reaction temperature: Carefully increase the temperature to provide more energy for the reaction to proceed. Monitor for side reactions. 2. Use freshly prepared or high-purity sodium thiomethoxide: Ensure the nucleophile is anhydrous. 3. Solvent selection: Aprotic polar solvents like DMF or DMSO are generally effective for SNAr reactions.[6] |
| Formation of Side Products | 1. Reaction with the aldehyde group: Strong bases can lead to side reactions at the aldehyde. 2. Disproportionation of the starting material. | 1. Control stoichiometry: Use a slight excess of the nucleophile, but avoid a large excess. 2. Temperature control: Avoid excessively high temperatures. |
| Difficult Purification | 1. Residual starting material and side products. 2. Product instability: Aldehydes can be susceptible to air oxidation. | 1. Aqueous workup: Use a careful aqueous workup to remove salts and water-soluble impurities. 2. Distillation: Purify by vacuum distillation to separate the product from less volatile impurities.[7] 3. Inert atmosphere: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocol: Synthesis of 2-(Methylthio)benzaldehyde
Materials:
-
2-Chlorobenzaldehyde
-
Sodium thiomethoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add sodium thiomethoxide (1.1 equivalents).
-
Add anhydrous DMF to the flask and stir the suspension.
-
Slowly add 2-chlorobenzaldehyde (1.0 equivalent) to the suspension at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2-(Methylthio)benzaldehyde as a pale yellow oil.
III. Step 2: Selective Oxidation to this compound - Troubleshooting and Protocol
This oxidation step is the most critical for achieving a high yield of the final product. The primary challenge is to oxidize the sulfide to a sulfone without affecting the sensitive aldehyde group.
Troubleshooting Guide: Selective Oxidation
Caption: Decision tree for troubleshooting the selective oxidation step.
| Issue | Potential Cause | Troubleshooting Action |
| Low Yield of this compound | 1. Incomplete oxidation: The reaction may not have gone to completion, leaving starting material or the sulfoxide intermediate.[8][9] 2. Over-oxidation of the aldehyde group: The Baeyer-Villiger oxidation is a significant side reaction, converting the aldehyde to a formate ester, which then hydrolyzes to a phenol.[2][10][11][12][13][14] This is more likely with strong peroxyacid oxidants. 3. Decomposition of the product: The product may be unstable under the reaction conditions. | 1. Optimize reaction conditions: Increase the amount of oxidant (e.g., hydrogen peroxide), reaction time, or temperature. The use of a catalyst like sodium tungstate can improve the rate of sulfide oxidation.[15] 2. Choice of oxidant: Use a milder and more selective oxidant. 30% hydrogen peroxide in acetic acid is a good starting point.[8] Avoid strong peroxyacids if Baeyer-Villiger oxidation is observed. 3. Temperature control: Maintain a controlled temperature, as excessive heat can promote side reactions and decomposition. |
| Formation of 2-Hydroxybenzaldehyde (Salicylaldehyde) | Baeyer-Villiger oxidation: This is the primary pathway for the formation of this byproduct. | See "Over-oxidation of the aldehyde group" above. Prioritize milder conditions and selective oxidants. |
| Product is Difficult to Purify | 1. Presence of acidic byproducts: Oxidation of the aldehyde to a carboxylic acid can occur. 2. Oily product that won't crystallize: This can be due to impurities. | 1. Base wash: During the workup, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to remove acidic impurities. 2. Recrystallization: Use an appropriate solvent system for recrystallization. Acetonitrile or ethanol/water mixtures are good starting points.[1][16][17] Seeding with a small crystal of pure product can induce crystallization. |
Experimental Protocol: Selective Oxidation
Materials:
-
2-(Methylthio)benzaldehyde
-
30% Hydrogen peroxide (H₂O₂)
-
Glacial acetic acid
-
Sodium tungstate (catalyst, optional)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol or Acetonitrile for crystallization
Procedure:
-
In a round-bottom flask, dissolve 2-(Methylthio)benzaldehyde (1.0 equivalent) in glacial acetic acid.
-
(Optional) Add a catalytic amount of sodium tungstate (0.01-0.05 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add 30% hydrogen peroxide (2.2-2.5 equivalents) dropwise, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material and the sulfoxide intermediate.
-
Carefully quench the excess peroxide by the slow addition of a saturated sodium bisulfite solution until a negative test with peroxide indicator strips is obtained.
-
Pour the reaction mixture into deionized water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol or acetonitrile) to yield pure this compound as a white solid.
IV. Frequently Asked Questions (FAQs)
Q1: My yield for the first step is consistently low. What is the most likely reason?
A1: The most common issue in the SNAr reaction is incomplete reaction due to the moderate activation of the benzene ring by the aldehyde group.[1][5] Ensure your reagents are anhydrous, particularly the sodium thiomethoxide, and consider increasing the reaction temperature to 100-120 °C in a high-boiling-point solvent like DMF or DMSO. Also, verify the purity of your 2-chlorobenzaldehyde, as impurities can interfere with the reaction.
Q2: I am observing a significant amount of a phenolic byproduct in my oxidation step. How can I prevent this?
A2: The formation of a phenolic byproduct is a classic sign of the Baeyer-Villiger oxidation of the aldehyde.[11] This side reaction is often promoted by strong peroxyacid oxidants. To minimize this, switch to a milder oxidant system like hydrogen peroxide in acetic acid.[8] Careful control of the reaction temperature, keeping it as low as possible while still achieving a reasonable reaction rate, is also critical. The slow, dropwise addition of the oxidant can help to maintain a low concentration of the oxidizing species at any given time, further suppressing the Baeyer-Villiger pathway.
Q3: My final product is an oil and will not crystallize. What should I do?
A3: An oily product that is difficult to crystallize is often a sign of impurities. First, ensure that your workup procedure effectively removes all acidic byproducts and residual solvent. You can try redissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane or hot ethanol) and then slowly adding a poor solvent (e.g., hexanes) until the solution becomes cloudy.[17] Then, warm the mixture until it is clear again and allow it to cool slowly. Seeding with a previously obtained crystal of the pure product can be very effective. If these methods fail, column chromatography may be necessary.
Q4: Are there any greener alternatives for the oxidation step?
A4: Yes, using hydrogen peroxide as the oxidant is considered a green chemistry approach because its only byproduct is water.[18][19] To further improve the green credentials of the synthesis, you can explore the use of catalytic systems that allow for lower temperatures and reduced amounts of reagents.[9][15] Solvent choice also plays a role; if possible, using a more environmentally benign solvent than chlorinated ones for extraction is preferable.
V. References
-
Baeyer–Villiger oxidation. In: Wikipedia. Accessed January 1, 2026. --INVALID-LINK--
-
Baeyer-Villiger Oxidation. In: Chemistry Steps. Accessed January 1, 2026. --INVALID-LINK--
-
Baeyer-Villiger Oxidation. In: Organic Chemistry Portal. Accessed January 1, 2026. --INVALID-LINK--
-
The Baeyer‐Villiger Oxidation of Aldehydes and Ketones. In: ResearchGate. Accessed January 1, 2026. --INVALID-LINK--
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. In: PMC. Accessed January 1, 2026. --INVALID-LINK--
-
The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. In: MDPI. Accessed January 1, 2026. --INVALID-LINK--
-
Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. In: PMC. Accessed January 1, 2026. --INVALID-LINK--
-
Selective hydrogen peroxide oxidation of sulfides to sulfones with caroxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as h. In: ResearchGate. Accessed January 1, 2026. --INVALID-LINK--
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. In: YouTube. Accessed January 1, 2026. --INVALID-LINK--
-
Two-Solvent Recrystallization Guide. In: MIT OpenCourseWare. Accessed January 1, 2026. --INVALID-LINK--
-
Nucleophilic aromatic substitution. In: Wikipedia. Accessed January 1, 2026. --INVALID-LINK--
-
Sulfone synthesis by oxidation. In: Organic Chemistry Portal. Accessed January 1, 2026. --INVALID-LINK--
-
2-(Methylthio)benzaldehyde 90% | 7022-45-9. In: Sigma-Aldrich. Accessed January 1, 2026. --INVALID-LINK--
-
Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. In: Journal of Synthetic Chemistry. Accessed January 1, 2026. --INVALID-LINK--
-
Transition-metal-free Baeyer–Villiger oxidation of benzaldehydes to phenols using Na 2 S 2 O 8. In: ResearchGate. Accessed January 1, 2026. --INVALID-LINK--
-
Concerted Nucleophilic Aromatic Substitution Reactions. In: PMC. Accessed January 1, 2026. --INVALID-LINK--
-
Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. In: Royal Society of Chemistry. Accessed January 1, 2026. --INVALID-LINK--
-
Preparation method of 4-methylthiobenzaldehyde. In: Google Patents. Accessed January 1, 2026. --INVALID-LINK--
-
Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. In: ResearchGate. Accessed January 1, 2026. --INVALID-LINK--
-
Inhibition of microbiological sulfide oxidation by methanethiol and dimethyl polysulfides at natron-alkaline conditions. In: PMC. Accessed January 1, 2026. --INVALID-LINK--
-
(PDF) Concerted Nucleophilic Aromatic Substitution Reactions. In: ResearchGate. Accessed January 1, 2026. --INVALID-LINK--
-
Nucleophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions. In: Study.com. Accessed January 1, 2026. --INVALID-LINK--
-
Baeyer-Villiger Oxidation. In: SynArchive. Accessed January 1, 2026. --INVALID-LINK--
-
Baeyer-Villiger Oxidation-The ASL Lab. In: The ASL Lab. Accessed January 1, 2026. --INVALID-LINK--
-
16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation. In: OpenStax. Accessed January 1, 2026. --INVALID-LINK--
References
- 1. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. prepchem.com [prepchem.com]
- 11. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synarchive.com [synarchive.com]
- 13. scu.edu.cn [scu.edu.cn]
- 14. Sulfone synthesis by oxidation [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. jsynthchem.com [jsynthchem.com]
- 18. Inhibition of microbiological sulfide oxidation by methanethiol and dimethyl polysulfides at natron-alkaline conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
Purification of 2-(Methylsulfonyl)benzaldehyde from crude reaction mixtures
Welcome to the technical support center for the purification of 2-(methylsulfonyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and insights provided are based on established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). Impurities can arise from starting materials, side reactions during synthesis, or degradation upon storage.[1][2] This guide will address common challenges encountered during the purification of this compound from crude reaction mixtures.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of this compound.
Question: My recrystallization of this compound resulted in a low yield. What are the likely causes and how can I improve it?
Answer: Low yield after recrystallization is a common issue that can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[3] If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.
-
Solution: Conduct small-scale solubility tests with a range of solvents to find the optimal one. A two-solvent system might also be effective.[4][5] For instance, dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then adding a miscible "anti-solvent" in which it is poorly soluble until turbidity appears, can induce crystallization upon cooling.[6][7]
-
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much hot solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation and recovery.[3]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated mixture until complete dissolution is achieved.[6]
-
-
Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil instead of a crystalline solid.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature undisturbed. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[3]
-
-
Premature Crystallization During Hot Filtration: If your crude product contains insoluble impurities, a hot filtration step is necessary. However, the desired compound can crystallize prematurely on the filter paper or in the funnel.
Question: I'm observing a persistent impurity in my NMR spectrum after column chromatography. How can I identify it and improve my separation?
Answer: A persistent impurity after column chromatography suggests that its polarity is very similar to that of this compound.
-
Impurity Identification:
-
Starting Materials and Byproducts: The most common impurities are often unreacted starting materials or byproducts from the synthesis. For example, if the synthesis involves the oxidation of 2-(methylthio)benzaldehyde, this starting material could be a potential impurity.[8] Another common impurity could be the over-oxidized product, 2-(methylsulfonyl)benzoic acid.[1]
-
Analytical Techniques: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for identifying unknown impurities by providing molecular weight and fragmentation data.[1]
-
-
Improving Chromatographic Separation:
-
Solvent System Optimization: The choice of the mobile phase (eluent) is crucial for good separation in column chromatography.[9]
-
TLC Analysis: Use Thin-Layer Chromatography (TLC) to screen various solvent systems. The ideal system should provide a good separation between your product and the impurity, with the Rf value of your product being around 0.3-0.4.[10]
-
Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, a gradient elution can be employed. This involves gradually increasing the polarity of the eluent during the chromatography.
-
-
Stationary Phase Selection: While silica gel is the most common stationary phase, others like alumina can also be used and may offer different selectivity.[9]
-
Flash Chromatography: If gravity column chromatography is too slow or inefficient, flash chromatography, which uses pressure to force the solvent through the column, can provide a faster and often better separation.[9]
-
Question: My purified this compound is discolored. What causes this and how can I prevent it?
Answer: Discoloration often indicates the presence of trace impurities, which may have formed during the reaction or upon storage. Aldehydes, in general, are susceptible to oxidation, which can lead to colored byproducts.[11][12]
-
Preventing Discoloration:
-
Inert Atmosphere: During the final stages of purification and while drying, using an inert atmosphere (like nitrogen or argon) can minimize oxidation.
-
Storage: Store the purified compound in a cool, dark place, preferably under an inert atmosphere, to prevent degradation over time.[13]
-
-
Removing Color Impurities:
-
Activated Carbon (Charcoal): If the discoloration is due to highly colored, minor impurities, treating a solution of the crude product with a small amount of activated carbon before filtration can be effective.[6] However, be aware that charcoal can also adsorb some of your desired product, potentially lowering the yield.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Materials: For instance, 2-(methylthio)benzaldehyde if the synthesis involves its oxidation.[8]
-
Reagents and Catalysts: Traces of reagents used in the synthesis.
-
-
Byproducts:
-
Over-oxidation Product: 2-(Methylsulfonyl)benzoic acid is a common byproduct if oxidizing conditions are too harsh.[1]
-
Side-Reaction Products: Depending on the synthetic route, other related benzaldehyde derivatives could be formed.
-
-
Degradation Products:
-
Oxidation Products: As mentioned, aldehydes can oxidize to carboxylic acids.[11]
-
Q2: What is a recommended general procedure for the purification of this compound?
A2: A typical multi-step purification workflow can be highly effective:
-
Aqueous Workup/Extraction: After the reaction is complete, an aqueous workup is often the first step. This can involve quenching the reaction with water or a specific aqueous solution. If the product is in an organic solvent, washing with brine can help remove water-soluble impurities and excess reagents.
-
Drying: The organic layer containing the product is then dried over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Primary Purification:
-
Recrystallization: This is often a good first choice if the crude product is a solid.
-
Column Chromatography: If recrystallization is ineffective or if the crude product is an oil, column chromatography is the preferred method.[9]
-
-
Drying of the Final Product: The purified solid is typically dried under vacuum to remove any residual solvent.
Q3: Can you provide a starting point for a recrystallization solvent system for this compound?
A3: While the optimal solvent system should be determined experimentally, a common starting point for compounds of this nature is a two-solvent system. For example, a mixture of a more polar solvent like ethanol or isopropanol with a less polar co-solvent like hexanes or water can be effective. The compound is dissolved in a minimal amount of the hot, more polar solvent, and the less polar solvent is added dropwise until the solution becomes cloudy, indicating saturation.[5][6]
Q4: What analytical techniques are best for assessing the purity of the final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
| Technique | Information Provided | Notes |
| NMR Spectroscopy (¹H and ¹³C) | Structural confirmation and detection of proton- or carbon-containing impurities. | Provides detailed structural information. |
| High-Performance Liquid Chromatography (HPLC) | Quantification of purity and detection of non-volatile impurities.[1] | A highly sensitive method for purity determination. |
| Gas Chromatography (GC) | Analysis of volatile impurities and residual solvents.[14] | Useful if volatile starting materials or solvents might be present. |
| Mass Spectrometry (MS) | Molecular weight confirmation and identification of impurities when coupled with HPLC or GC.[1] | Essential for identifying unknown impurities. |
| Melting Point Analysis | A sharp melting point close to the literature value indicates high purity.[3] | A simple and quick indicator of purity. |
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes, proper safety measures are essential. According to safety data sheets, this compound may be harmful if swallowed and can cause skin and eye irritation.[15][16] Therefore, it is important to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
The successful purification of this compound from crude reaction mixtures relies on a systematic approach to troubleshooting and the selection of appropriate purification techniques. By understanding the potential impurities and applying the principles of recrystallization and chromatography effectively, researchers can obtain this valuable intermediate in high purity, ensuring the integrity of their subsequent research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. jcchems.com [jcchems.com]
- 3. youtube.com [youtube.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. youtube.com [youtube.com]
- 7. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 8. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. magritek.com [magritek.com]
- 11. US4379026A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]
- 12. veeprho.com [veeprho.com]
- 13. 4-Methylsulphonyl benzaldehyde | 5398-77-6 [chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. 4-(Methylsulfonyl)benzaldehyde | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound | Sigma-Aldrich [sigmaaldrich.com]
Identifying and minimizing side products in 2-(Methylsulfonyl)benzaldehyde reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-(Methylsulfonyl)benzaldehyde. This guide is designed to provide expert insights and practical troubleshooting advice for identifying and minimizing side products in your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Incomplete Oxidation Leading to Sulfide or Sulfoxide Impurities
Question: I've detected 2-(methylthio)benzaldehyde or 2-(methylsulfinyl)benzaldehyde in my final this compound product. How can I ensure complete oxidation?
Answer: The presence of the starting sulfide or intermediate sulfoxide is a common issue resulting from incomplete oxidation. The conversion of the electron-rich sulfide to the electron-poor sulfone requires careful control of the reaction conditions to drive the reaction to completion.
Causality and Mechanism: The oxidation occurs in a stepwise manner: the sulfide is first oxidized to a sulfoxide, which is then further oxidized to the final sulfone. If the reaction time is too short, the temperature is too low, or the amount of oxidizing agent is insufficient, the reaction can stall at the intermediate sulfoxide stage or leave unreacted starting material.
Troubleshooting & Minimization Protocol:
-
Monitor the Reaction Progress: Do not rely solely on reaction time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC could be a mixture of ethyl acetate and hexanes. The sulfone product will be significantly more polar than the starting sulfide or intermediate sulfoxide. The reaction is complete when the spot corresponding to the starting material/intermediate has disappeared.
-
Optimize Oxidant Stoichiometry: Ensure at least two molar equivalents of the oxidizing agent (e.g., hydrogen peroxide) are used relative to the starting 2-(methylthio)benzaldehyde. A slight excess (e.g., 2.2-2.5 equivalents) can help drive the reaction to completion, but a large excess may lead to over-oxidation of the aldehyde group (see Issue 2).
-
Control Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A common strategy is to maintain a moderately elevated temperature, for instance, between 40-65 °C when using hydrogen peroxide with a catalyst like sodium tungstate or manganous sulfate, to ensure a steady reaction rate without significant byproduct formation.[1]
-
Ensure Catalyst Activity: If using a catalyst (e.g., sodium tungstate), ensure it is active and used in the correct amount. The catalyst is crucial for activating the hydrogen peroxide.
Workflow: Oxidation Pathway Monitoring
Caption: Oxidation pathway from sulfide to sulfone with integrated monitoring.
Issue 2: Formation of 2-(Methylsulfonyl)benzoic Acid via Over-oxidation
Question: My product is contaminated with 2-(Methylsulfonyl)benzoic acid. What causes this and how can I prevent it?
Answer: The formation of the corresponding carboxylic acid is a classic side reaction for aldehydes, especially under strong oxidizing conditions. The electron-withdrawing nature of the methylsulfonyl group does not fully deactivate the aldehyde to prevent this.
Causality and Mechanism: This side product arises when the oxidizing agent attacks the aldehyde functional group in addition to the sulfide/sulfoxide. Harsh oxidants or an excessive amount of a milder oxidant, particularly at elevated temperatures or prolonged reaction times, can easily cause this over-oxidation.
Troubleshooting & Minimization Protocol:
-
Select an Appropriate Oxidant: While hydrogen peroxide is common, its reactivity can be hard to control. Consider the specific combination of catalyst and conditions. For some sensitive substrates, alternative oxidation systems might offer better selectivity.
-
Strict Stoichiometric Control: Avoid a large excess of the oxidizing agent. Use just enough to complete the sulfide-to-sulfone conversion, as determined by reaction monitoring.
-
Temperature Management: Keep the reaction temperature as low as feasible while still allowing the primary oxidation to proceed at a reasonable rate. Exothermic reactions should be cooled to prevent temperature spikes that can accelerate over-oxidation.
-
Purification: If the acid does form, it can often be removed. An aqueous basic wash (e.g., with a dilute sodium bicarbonate solution) during the workup will deprotonate the carboxylic acid, making it water-soluble and allowing for its extraction from the organic phase containing the desired aldehyde.
Data Presentation: Oxidant System Comparison
| Oxidizing System | Typical Conditions | Potential for Over-oxidation | Comments |
| H₂O₂ / Na₂WO₄ | 40-50 °C, aqueous/acidic | Moderate | Effective and common; requires careful temperature and stoichiometry control.[1] |
| H₂O₂ / MnSO₄ | 60-65 °C, aqueous/acidic | Moderate to High | Another catalytic system; higher temperatures may increase risk.[1] |
| Oxone® (KHSO₅) | Room Temp, MeOH/H₂O | Low to Moderate | Generally milder and can be more selective for sulfur oxidation. |
| m-CPBA | 0 °C to Room Temp, CH₂Cl₂ | Low | Selective for sulfur oxidation but can be expensive and has safety considerations. |
Issue 3: Aldol Condensation and Polymerization
Question: During workup or purification, my product becomes a viscous, gummy, or intractable solid. What is happening and how can I stop it?
Answer: Aldehydes, including this compound, are susceptible to self-condensation reactions (like the aldol reaction) or polymerization, particularly in the presence of acid or base, or upon exposure to heat.[2] This leads to the formation of higher molecular weight byproducts that are often difficult to purify.
Causality and Mechanism: Under basic conditions, a small amount of the aldehyde can be deprotonated at the benzylic position (albeit slow for benzaldehydes) or undergo other base-catalyzed condensation pathways. Under acidic conditions, the aldehyde oxygen can be protonated, activating the carbonyl group for nucleophilic attack by another aldehyde molecule. These pathways lead to dimers, oligomers, and polymers.
Troubleshooting & Minimization Protocol:
-
Maintain Neutral pH: During the reaction workup, ensure that all acidic or basic reagents are thoroughly neutralized and washed out. Use pH paper to check the aqueous layers.
-
Temperature Control: Perform all purification steps, especially solvent removal by rotary evaporation and distillation, at the lowest possible temperature. High temperatures are a major driver of polymerization.[2]
-
Use of Inhibitors: If distillation is required for purification, adding a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone can suppress polymerization initiated by heat.[2]
-
Inert Atmosphere: Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can prevent air-initiated oxidative and polymerization pathways.
Diagram: General Aldol Condensation Pathway
Caption: Simplified base-catalyzed aldol condensation mechanism.
Issue 4: Nucleophilic Aromatic Substitution (SNAr) of the Methylsulfonyl Group
Question: I am reacting this compound with a strong nucleophile (e.g., an amine or thiol), and I'm losing the sulfone group. Why does this occur?
Answer: The methylsulfonyl (-SO₂Me) group is a powerful electron-withdrawing group. When positioned on an aromatic ring, it strongly activates the ring towards Nucleophilic Aromatic Substitution (SNAr), making it an excellent leaving group.[3][4] This is particularly true for nucleophilic attack at the ortho and para positions.
Causality and Mechanism: The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the sulfone group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the methanesulfinate anion is eliminated, restoring aromaticity and resulting in the substitution product. This pathway competes with desired reactions at the aldehyde carbonyl.
Troubleshooting & Minimization Protocol:
-
Protect the Aldehyde: If the desired reaction does not involve the aldehyde, consider protecting it as an acetal. The acetal group is stable to many nucleophiles but can be easily removed with mild acid upon completion of the SNAr reaction.
-
Moderate the Nucleophile: If possible, use a less reactive nucleophile or the conjugate acid form and a non-nucleophilic base to generate the active nucleophile in situ at a low concentration.
-
Lower the Temperature: SNAr reactions are often highly temperature-dependent. Running the reaction at a lower temperature can significantly slow the rate of substitution, potentially favoring the desired reaction pathway.
-
Change Reaction Strategy: If the desired reaction is at the aldehyde, but SNAr is a persistent issue, you may need to reconsider the synthetic route. For example, performing the desired aldehyde modification on 2-(methylthio)benzaldehyde first, followed by oxidation to the sulfone in the final step.
Diagram: SNAr Mechanism
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Issue 5: General Purification and Isolation Challenges
Question: What are the most reliable methods for purifying crude this compound and removing the side products mentioned above?
Answer: Purifying aromatic aldehydes can be challenging due to their reactivity.[5] A multi-step approach is often necessary.
Recommended Purification Workflow:
-
Aqueous Workup:
-
Acid Wash: A wash with dilute acid (e.g., 1M HCl) will remove basic impurities.
-
Base Wash: A wash with dilute base (e.g., saturated NaHCO₃ solution) will remove acidic impurities like 2-(Methylsulfonyl)benzoic acid.
-
Brine Wash: A final wash with saturated NaCl solution helps to break emulsions and remove excess water from the organic layer.
-
-
Crystallization: This is the preferred method for bulk purification.
-
Solvent Screening: Test a variety of solvents. Good single solvents are those in which the compound is soluble when hot but sparingly soluble when cold (e.g., isopropanol, ethanol, or toluene).
-
Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and slowly add an "anti-solvent" in which the product is insoluble (e.g., hexanes, heptane) until turbidity persists. Cool slowly to induce crystallization.[5]
-
-
Silica Gel Chromatography: This is effective for removing impurities with different polarities, such as the less polar 2-(methylthio)benzaldehyde from the more polar sulfone product. A gradient elution from low to high polarity (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the ethyl acetate concentration) is typically effective.
-
Bisulfite Adduct Formation: For very stubborn purification challenges, aldehydes can be selectively isolated by forming a solid sodium bisulfite adduct. The aldehyde reacts with a saturated sodium bisulfite solution to precipitate a solid adduct, which can be filtered off and washed. The pure aldehyde can then be regenerated by treating the adduct with a base (e.g., Na₂CO₃) or acid.[5]
Issue 6: Analytical Characterization of Impurities
Question: How can I definitively identify and quantify the side products in my reaction mixture?
Answer: A combination of chromatographic and spectroscopic techniques is essential for robust impurity profiling.[6]
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the purity of your product and resolving various impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. A UV detector is suitable as all likely components are chromophoric.[7]
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is invaluable. It provides the molecular weight of each impurity, which is critical for identification. For example, you can confirm the presence of 2-(Methylsulfonyl)benzoic acid by finding its corresponding molecular ion peak.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can be used for quantification (qNMR).
-
Aldehyde Proton: The aldehyde proton of the desired product will appear as a singlet around 10 ppm.
-
Methyl Protons: The methyl protons of the sulfide (~2.5 ppm), sulfoxide (~2.7 ppm), and sulfone (~3.2 ppm) appear at distinct chemical shifts, allowing for easy differentiation and quantification of oxidation state impurities.
-
Carboxylic Acid Proton: The acid proton of the over-oxidation product will appear as a very broad singlet, typically >10 ppm.
-
References
- 1. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. ijprajournal.com [ijprajournal.com]
- 8. biopharminternational.com [biopharminternational.com]
Technical Support Center: Optimizing Reactions with 2-(Methylsulfonyl)benzaldehyde
Welcome to the technical support center for 2-(Methylsulfonyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but often challenging reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, specifically focusing on the critical parameters of temperature and pressure. Our approach is grounded in established chemical principles and field-proven insights to ensure your experiments are both successful and reproducible.
Introduction: The Unique Reactivity of this compound
This compound is a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds and other complex molecular architectures. Its utility stems from the presence of two key functional groups: a reactive aldehyde and a strongly electron-withdrawing methylsulfonyl group. However, the ortho-relationship of these groups introduces a unique set of challenges that can impact reaction outcomes.
The primary factors influencing the reactivity of this compound are:
-
Steric Hindrance: The bulky methylsulfonyl group in the ortho position can physically impede the approach of nucleophiles to the aldehyde's carbonyl carbon. This steric hindrance can lead to slower reaction rates or, in some cases, prevent the reaction from occurring altogether.[1][2]
-
Electronic Effects: The sulfonyl group is a powerful electron-withdrawing group. This property increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][4] However, this electronic activation can sometimes be counteracted by the steric hindrance.
Understanding the interplay between these steric and electronic effects is crucial for optimizing reaction conditions and troubleshooting unexpected results. This guide will provide you with the knowledge to harness the unique reactivity of this compound effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is very slow or not proceeding at all. What are the likely causes and how can I address this?
A1: Sluggish or stalled reactions are a common issue when working with sterically hindered aldehydes like this compound. The primary culprit is often the steric bulk of the ortho-methylsulfonyl group, which blocks the nucleophile's access to the carbonyl carbon.
Here’s a systematic approach to troubleshoot this issue:
-
Increase the Reaction Temperature: Elevating the temperature provides the reacting molecules with more kinetic energy to overcome the activation energy barrier imposed by steric hindrance.[2] A stepwise increase in temperature, while monitoring the reaction by TLC or LC-MS, is recommended. Be cautious, as excessive heat can lead to decomposition or side reactions.
-
Select a More Reactive Nucleophile: If possible, switching to a smaller or more inherently reactive nucleophile can overcome the steric barrier.
-
Optimize Your Catalyst: For catalyzed reactions, the choice of catalyst is critical. Consider switching to a more active or less sterically demanding catalyst. For instance, in acid-catalyzed reactions, a stronger Lewis or Brønsted acid might be necessary to sufficiently activate the aldehyde.[5]
-
Solvent Effects: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF or DMSO can sometimes accelerate nucleophilic additions.
Q2: I am observing significant side product formation in my reaction. What are the common side reactions with this compound and how can I minimize them?
A2: Side product formation is often a consequence of the high reactivity of the aldehyde group, sometimes exacerbated by elevated temperatures used to overcome steric hindrance. Common side reactions include:
-
Cannizzaro Reaction: In the presence of a strong base and the absence of enolizable protons, this compound can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.[6][7][8] This is particularly relevant for reactions run under strongly basic conditions. To minimize this, use a non-nucleophilic base or carefully control the stoichiometry of your reagents. Lowering the reaction temperature can also disfavor this pathway.
-
Self-Condensation/Polymerization: Aldehydes can be prone to self-condensation, especially at higher temperatures or in the presence of acid or base catalysts.
-
Oxidation: The aldehyde group can be sensitive to oxidation, especially if the reaction is not performed under an inert atmosphere.
Strategies to Minimize Side Reactions:
-
Temperature Control: Maintain the lowest possible temperature that allows the desired reaction to proceed at a reasonable rate.
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Careful Reagent Addition: Slow, dropwise addition of reagents can help to maintain low concentrations and minimize side reactions.
-
pH Control: For reactions sensitive to pH, ensure appropriate buffering or use of non-nucleophilic bases.
Q3: How does pressure influence reactions with this compound?
A3: The effect of pressure is most pronounced in reactions involving gaseous reagents or where a change in the number of moles of gas occurs. For many solution-phase reactions with this substrate, ambient pressure is sufficient. However, high pressure can be a valuable tool in specific scenarios:
-
Reductive Amination: When using hydrogen gas for reductive amination, increasing the pressure will increase the concentration of dissolved hydrogen, which can accelerate the rate of reduction of the intermediate imine. This can be particularly useful for overcoming the steric hindrance around the carbonyl group.
-
Reactions with Gaseous Nucleophiles: For reactions involving gaseous nucleophiles like ammonia, increasing the pressure will increase the concentration of the nucleophile in the reaction mixture, potentially accelerating the reaction.
-
Improving Selectivity: In some cases, applying pressure can influence the chemoselectivity of a reaction by favoring pathways with a smaller volume of activation.
It is important to use appropriate high-pressure equipment and to exercise caution when working with reactions under pressure.
Troubleshooting Guides for Common Reactions
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration.[9][10]
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | 1. Insufficiently active methylene compound. 2. Weak base catalyst. 3. Steric hindrance from the ortho-sulfonyl group. 4. Low reaction temperature. | 1. Use a more acidic active methylene compound (e.g., malononitrile, cyanoacetic esters). 2. Switch to a stronger, non-nucleophilic base (e.g., DBU, piperidine). 3. Increase the reaction temperature incrementally. Consider microwave irradiation to accelerate the reaction. 4. Screen different solvents; polar aprotic solvents like DMF or DMSO may be beneficial. |
| Formation of Michael Adducts | The product of the Knoevenagel condensation can sometimes react further with the active methylene compound via a Michael addition. | 1. Use a stoichiometric amount of the active methylene compound. 2. Monitor the reaction closely and stop it once the desired product is formed. 3. Lower the reaction temperature. |
| Incomplete Dehydration | The intermediate aldol adduct may be stable and fail to dehydrate. | 1. Increase the reaction temperature. 2. Add a dehydrating agent (e.g., molecular sieves). 3. For reactions using a Dean-Stark trap, ensure efficient removal of water. |
Troubleshooting Workflow for Low Yield in Knoevenagel Condensation
Caption: A systematic approach to troubleshooting low yields in Knoevenagel condensations involving this compound.
Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes into alkenes using a phosphorus ylide.[11][12]
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | 1. Incomplete ylide formation. 2. Steric hindrance preventing the ylide from attacking the carbonyl. 3. Low reaction temperature. | 1. Ensure anhydrous conditions for ylide generation. Use a strong enough base (e.g., n-BuLi, NaH). 2. Use a less sterically hindered phosphonium salt if possible. 3. Increase the reaction temperature. For unstabilized ylides, reactions are often run at low temperatures initially and then allowed to warm to room temperature. |
| Poor Stereoselectivity (E/Z mixture) | The stereochemical outcome of the Wittig reaction depends on the nature of the ylide and the reaction conditions. | 1. For stabilized ylides, the E-alkene is typically favored. To enhance E-selectivity, consider salt-free conditions. 2. For unstabilized ylides, the Z-alkene is usually the major product, especially under lithium-salt-free conditions. The addition of salts like LiBr can sometimes improve Z-selectivity.[11] |
| Epoxide Formation | In some cases, particularly with stabilized ylides, epoxide formation can be a side reaction. | 1. Use aprotic solvents. 2. Ensure the absence of any acidic protons that could protonate the betaine intermediate. |
Reductive Amination
Reductive amination involves the reaction of the aldehyde with an amine to form an imine, which is then reduced to the final amine.[13]
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | 1. Inefficient imine formation due to steric hindrance. 2. Weak reducing agent. 3. Decomposition of the aldehyde or imine. | 1. Increase the reaction temperature to promote imine formation. The use of a dehydrating agent (e.g., molecular sieves) can also drive the equilibrium towards the imine. 2. Use a more powerful reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN). For catalytic hydrogenation, increase the hydrogen pressure. 3. Perform the reaction as a one-pot process to minimize the lifetime of the potentially unstable imine intermediate. |
| Formation of a Secondary Amine (from a primary amine) | The product primary amine can react with another molecule of the aldehyde to form a secondary amine. | 1. Use a large excess of the primary amine. 2. Add the aldehyde slowly to the reaction mixture containing the amine and the reducing agent. |
| Reduction of the Aldehyde to an Alcohol | The reducing agent can directly reduce the starting aldehyde before it has a chance to form the imine. | 1. Use a milder reducing agent that is more selective for the imine over the aldehyde (e.g., NaBH₃CN). 2. Pre-form the imine before adding the reducing agent. |
Troubleshooting Workflow for Side Product Formation in Reductive Amination
Caption: A decision-making workflow for addressing common side products in the reductive amination of this compound.
Conclusion
Successfully employing this compound in organic synthesis requires a nuanced understanding of its inherent steric and electronic properties. By anticipating potential challenges such as slow reaction rates and the formation of side products, and by systematically optimizing key parameters like temperature and catalyst selection, researchers can unlock the full synthetic potential of this valuable reagent. This guide provides a foundational framework for troubleshooting and optimizing your reactions. For further assistance, please consult the referenced literature or contact our technical support team.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Requirements For The Cannizzaro Reaction [unacademy.com]
- 8. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Peaks in the NMR Spectrum of 2-(Methylsulfonyl)benzaldehyde
From the Desk of the Senior Application Scientist
Welcome to our dedicated troubleshooting guide for the analysis of 2-(Methylsulfonyl)benzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who rely on Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and purity assessment. Unexpected peaks in an NMR spectrum can be a significant source of confusion, potentially indicating sample degradation, contamination, or the presence of reaction byproducts. This guide provides a logical, experience-driven framework to help you identify the source of these extraneous signals and take corrective action.
Our approach is rooted in the principles of causality and verification. We will not only identify potential impurities but also explain the chemical logic behind their formation and provide clear, actionable protocols to diagnose and resolve the issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing a broad singlet far downfield, between δ 11.0-13.0 ppm, which shouldn't be there. What is it and why did it form?
Answer:
This is one of the most common issues encountered with aldehyde samples. A peak in this region is highly characteristic of a carboxylic acid proton.[1][2] In this case, the impurity is almost certainly 2-(Methylsulfonyl)benzoic acid , the oxidation product of your target compound.
Causality & Mechanism: Aldehydes are notoriously susceptible to oxidation, a process that can occur simply upon exposure to atmospheric oxygen.[3][4] This autoxidation can be accelerated by light and the presence of trace metal impurities.[5] The reaction involves a free-radical chain mechanism where oxygen attacks the aldehydic C-H bond, which is relatively weak, to form a peroxy acid intermediate. This intermediate then oxidizes another molecule of the aldehyde to form two equivalents of the carboxylic acid.
Diagram: Oxidation of this compound
References
- 1. organicchemistryguide.com [organicchemistryguide.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 5. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08444E [pubs.rsc.org]
Effective methods for removing impurities from 2-(Methylsulfonyl)benzaldehyde
Welcome to the technical support guide for the purification of 2-(Methylsulfonyl)benzaldehyde (MSB). This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining high-purity MSB for their synthetic applications. This guide provides a series of troubleshooting questions and detailed answers, grounded in fundamental organic chemistry principles, to address common purification issues.
Part 1: Foundational Knowledge & Initial Assessment
This section addresses the preliminary questions researchers often have about the target compound and potential contaminants.
Q1: What are the key physical properties of this compound that influence its purification?
Understanding the physical properties of your target compound is the cornerstone of designing an effective purification strategy. This compound (MSB) is a solid at room temperature, which immediately suggests that recrystallization is a viable primary purification technique.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5395-89-1 | |
| Molecular Formula | C₈H₈O₃S | |
| Molecular Weight | 184.21 g/mol | |
| Physical Form | Solid | |
| Structure | CS(=O)(=O)C1=CC=CC=C1C=O |
The presence of a polar sulfonyl group and a moderately polar aldehyde group on an aromatic ring gives the molecule a unique solubility profile, which we can exploit for various purification methods.
Q2: What are the most common impurities I should expect in my crude MSB sample?
Impurities in a synthetic sample typically arise from three main sources: unreacted starting materials, byproducts of the reaction, and degradation products.[1] For MSB, the impurity profile often includes:
-
2-(Methylsulfonyl)benzoic Acid: This is the most common impurity, formed by the oxidation of the aldehyde group. Aldehydes are notoriously susceptible to air oxidation, a process that can occur during the reaction, work-up, or even storage.[2]
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 2-methylthiobenzaldehyde or o-chlorobenzaldehyde.[3][4]
-
Residual Solvents: Organic liquids used during the synthesis or work-up (e.g., Toluene, Acetonitrile, Ethyl Acetate) may be present.[5][6] These are typically removed under vacuum but can become trapped in the crystal lattice of a solid product.
Q3: Which purification method should I try first?
The choice of the initial purification method depends on the scale of your experiment and the nature of the primary impurities. A logical decision-making process can save significant time and material.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. CN110845371A - A kind of method for synthesizing o-sulfonic acid benzaldehyde under normal pressure - Google Patents [patents.google.com]
- 4. CN104262208A - Method for combined production of o-benzaldehyde sulfonic acid sodium salt and o-chlorobenzoic acid - Google Patents [patents.google.com]
- 5. uspnf.com [uspnf.com]
- 6. ema.europa.eu [ema.europa.eu]
Technical Support Center: Troubleshooting 2-(Methylsulfonyl)benzaldehyde Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common synthetic challenges encountered when working with 2-(Methylsulfonyl)benzaldehyde. The unique electronic properties of this reagent, driven by the potent electron-withdrawing sulfonyl group, make it a powerful synthon but also one that requires careful consideration of reaction conditions. This document is designed to function as a logical, self-validating system to diagnose and resolve experimental failures.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound failed completely. Where do I begin troubleshooting?
A1: A failed reaction is a diagnostic puzzle. The first step is to categorize the failure: was there no consumption of starting material, a low yield of the desired product, or the formation of a complex mixture of unexpected side products? Each outcome points to a different set of potential root causes. Before diving into specific reaction types, verify the integrity of your starting materials. This compound is generally stable, but it's crucial to confirm its purity via NMR or LC-MS, as trace impurities can poison catalysts or lead to side reactions.[1]
The following workflow provides a systematic approach to diagnosing the primary issue.
Caption: Initial diagnostic workflow for reaction failure analysis.
Troubleshooting Guide: Specific Reactions
The strong electron-withdrawing nature of the ortho-methylsulfonyl group makes the aldehyde carbonyl exceptionally electrophilic. This enhanced reactivity is beneficial but can also promote unwanted side reactions or alter expected outcomes.
Part 1: Knoevenagel Condensation Failures
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base.[2][3] The high electrophilicity of this compound should favor this reaction, but failures often arise from catalyst choice and reaction equilibrium.
Q: My Knoevenagel condensation is giving a very low yield. I see mostly unreacted starting materials. What is the likely cause?
A: This issue almost always points to an imbalance in the acid-base chemistry.
-
Inefficient Deprotonation: The catalyst must be basic enough to deprotonate your active methylene compound (e.g., diethyl malonate, malononitrile) to form the nucleophilic enolate. If the pKa of your methylene compound is too high for the chosen base, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.[4]
-
Catalyst Inhibition: The condensation produces one equivalent of water. This water can hydrolyze intermediates or inhibit the catalyst, stalling the reaction.[5]
-
Incorrect Solvent: The polarity of the solvent can significantly influence the reaction rate and yield. Highly polar aprotic solvents like DMF or acetonitrile often give better results than nonpolar solvents like toluene, though the latter is required for azeotropic water removal.[5]
Solutions & Protocol:
-
Optimize the Catalyst: Do not use strong bases like NaOH or NaOEt, as they will induce self-condensation of the aldehyde.[3] Piperidine or ammonium salts are standard choices. A comparison is provided below.
-
Remove Water: For sluggish reactions, the most robust solution is to remove water as it forms. This is best accomplished using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.
| Catalyst | pKa of Conjugate Acid | Typical Use & Comments |
| Piperidine | 11.1 | The classic Knoevenagel catalyst. Effective but can participate in side reactions.[3][5] |
| Pyridine | 5.2 | Much weaker base. Often used in the Doebner modification with malonic acid.[3] |
| Triethylamine (TEA) | 10.8 | Similar basicity to piperidine but less nucleophilic, reducing some side reactions. |
| Ammonium Acetate | (Acetic Acid pKa ~4.8) | A mild, "green" catalyst that can be highly effective. |
Q: I am observing a significant side product that is more polar than my desired α,β-unsaturated product. What is it?
A: You are likely observing the product of a consecutive Michael addition. The initial Knoevenagel product is a potent Michael acceptor. A second molecule of the deprotonated active methylene compound can attack this product. This is especially common when the reaction is run for an extended period or with an excess of the methylene compound.[5]
Solution:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the this compound relative to the active methylene compound.
-
Monitor the Reaction: Follow the reaction closely by TLC or LC-MS and quench it as soon as the starting aldehyde is consumed to prevent the secondary reaction from occurring.
Part 2: Reductive Amination Issues
Reductive amination is a two-stage process: (1) formation of an imine/iminium ion from the aldehyde and an amine, and (2) reduction of this intermediate to the final amine. The electron-withdrawing sulfonyl group plays a key role in both steps.
Q: My aldehyde starting material is being consumed, but my final product contains a significant amount of unreduced imine. Why is the reduction stalling?
A: The electron-withdrawing sulfonyl group stabilizes the C=N double bond of the imine intermediate, making it less reactive towards reduction than a typical imine.
-
Insufficiently Powerful Reducing Agent: Sodium borohydride (NaBH₄) is often used, but it can be too weak to reduce the stabilized imine completely, especially at neutral pH.[6] It is also capable of reducing the starting aldehyde, creating a competitive reaction.[7]
-
pH Control: Imine formation is typically fastest under weakly acidic conditions (pH 4-6), which catalyze the dehydration step.[8] If the conditions are too neutral or basic, imine formation can be slow, leading to incomplete conversion before reduction.
Solution: Use a More Selective Reducing Agent
The gold standard for challenging reductive aminations is Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) . It is less basic and more sterically hindered than NaBH₄, making it highly selective for the reduction of iminium ions over ketones or aldehydes.[9] This allows for a one-pot procedure where the aldehyde, amine, and reducing agent are all present simultaneously.
Caption: One-pot reductive amination workflow using a selective reducing agent.
Experimental Protocol: Robust Reductive Amination
-
To a solution of this compound (1.0 eq) and the primary/secondary amine (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or THF, add glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature and monitor by TLC/LC-MS until the imine intermediate is fully consumed (typically 2-12 hours).
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry, and purify.
Part 3: Wittig Reaction Problems
The Wittig reaction converts aldehydes into alkenes using a phosphonium ylide.[10][11] While the high electrophilicity of this compound is advantageous, problems often stem from the base-sensitive nature of the reaction and ylide stability.
Q: My Wittig reaction is giving a poor yield, with a lot of unreacted aldehyde, even after extended reaction time. What is going wrong?
A: This points to a problem with the generation or stability of your Wittig reagent (the ylide).
-
Incomplete Ylide Formation: The phosphonium salt precursor must be fully deprotonated to form the reactive ylide. This requires a strong base and strictly anhydrous conditions. Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[12] Trace water will quench the base and the ylide.
-
Ylide Instability: Some ylides, particularly unstabilized ones (where the carbon is not adjacent to a conjugating group), can be unstable and decompose over time. It is often best to generate the ylide and use it immediately, or even generate it in the presence of the aldehyde.[12]
-
Base Incompatibility: If your phosphonium salt or aldehyde has other acidic protons, the strong base may be consumed in non-productive deprotonation steps.
Solution:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Handle strong bases under an inert atmosphere (Nitrogen or Argon).
-
Change the Order of Addition: A highly effective strategy for unstable ylides is to add the phosphonium salt in portions to a mixture of the base and the aldehyde. This ensures the ylide reacts as soon as it is formed.[12]
Q: The E/Z stereoselectivity of my alkene product is poor. How can I control this?
A: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[13]
-
Non-Stabilized Ylides (e.g., from alkyltriphenylphosphonium salts) generally react under kinetic control to give the Z-alkene as the major product.
-
Stabilized Ylides (e.g., where the ylidic carbon is adjacent to a carbonyl or ester) are more stable, allow for equilibration of intermediates, and typically yield the thermodynamically favored E-alkene.[10]
To improve selectivity, particularly for forming the E-alkene from a non-stabilized ylide, consider the Schlosser Modification . This involves treating the intermediate betaine with a second equivalent of strong base (like phenyllithium) at low temperature to force equilibration to the more stable threo-betaine, which then collapses to the E-alkene upon warming with a proton source.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Alternative Solvent Systems for 2-(Methylsulfonyl)benzaldehyde Reactions
Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with 2-(Methylsulfonyl)benzaldehyde. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges and optimize your reactions by exploring alternative solvent systems. Our focus is on providing scientifically sound, field-proven insights to enhance the efficiency, yield, and sustainability of your synthetic processes.
Frequently Asked Questions (FAQs)
Q1: Why is selecting the right solvent so crucial for reactions involving this compound?
A: Solvent choice is a critical parameter that significantly influences the outcome of reactions with this compound for several reasons:
-
Solubility and Reaction Kinetics: The solubility of this compound can vary significantly in different organic solvents.[1][2] Achieving a homogeneous reaction mixture is essential for reproducible and predictable reaction kinetics. Poor solubility can lead to sluggish or incomplete reactions.
-
Reactivity and Stability: Solvents can influence the reactivity of the aldehyde and any intermediates formed.[3][4] For instance, polar protic solvents can form hydrogen bonds, potentially altering the electrophilicity of the carbonyl group and affecting reaction rates.[5]
-
Reaction Pathway and Selectivity: The solvent can dictate the reaction pathway, leading to different product distributions.[6] In some cases, the solvent might favor a particular transition state, thereby enhancing the selectivity for the desired product.
-
Downstream Processing: The choice of solvent has a direct impact on the ease of product isolation, purification, and waste disposal. Opting for a solvent that simplifies workup procedures is a key consideration in process development.
Q2: My reaction is proceeding very slowly in common aprotic solvents like THF and DCM. What could be the issue and how can I resolve it?
A: Sluggish reaction rates are a common hurdle. Here are the primary causes and actionable solutions:
-
Limited Solubility: While this compound is soluble in many organic solvents, its solubility might be insufficient at lower temperatures, leading to a heterogeneous mixture and slow reaction.
-
Insufficient Aldehyde Activation: The electron-withdrawing nature of the methylsulfonyl group can decrease the electrophilicity of the aldehyde, making it less reactive towards certain nucleophiles.
-
Solution: Employ a Lewis acid catalyst to enhance the reactivity of the carbonyl group. The choice of Lewis acid will depend on the specific reaction, but common examples include TiCl₄ and MgBr₂.
-
-
Low Reaction Temperature: Many reactions require a certain activation energy to proceed at a reasonable rate.
-
Solution: Carefully increasing the reaction temperature while monitoring for the formation of byproducts can often accelerate the reaction.
-
Troubleshooting Guides for Specific Reactions
This section provides detailed guidance on overcoming common issues in specific reaction types involving this compound.
Issue 1: Low Yield in a Wittig Reaction
Background: The Wittig reaction is a cornerstone of alkene synthesis. However, with electron-deficient aldehydes like this compound, challenges can arise. Traditional Wittig reactions often use hazardous solvents, and greener, solvent-free alternatives are being explored.[7][8][9][10]
Troubleshooting Protocol:
-
Solvent Selection:
-
Problem: In nonpolar aprotic solvents like THF, the intermediate betaine might have limited solubility, slowing down its conversion to the alkene and triphenylphosphine oxide.
-
Solution: Switching to a more polar aprotic solvent can improve the solubility of the intermediate and facilitate the reaction. Alternatively, solvent-free conditions have been shown to be effective for some Wittig reactions.[10][11]
-
-
Base Strength:
-
Problem: Incomplete deprotonation of the phosphonium salt due to a weak or degraded base will result in a lower concentration of the active ylide.
-
Solution: Use a strong, non-nucleophilic base and ensure its quality.
-
-
Temperature Management:
-
Problem: While ylide formation is often conducted at low temperatures, the subsequent reaction with the aldehyde may require thermal energy.
-
Solution: After the addition of this compound at a low temperature, allow the reaction to gradually warm to room temperature. Gentle heating can be applied if the reaction remains slow, with careful monitoring for side product formation.
-
Workflow for Wittig Reaction Optimization:
Caption: Troubleshooting workflow for a low-yield Wittig reaction.
Issue 2: Side Reactions in a Grignard Reaction
Background: Grignard reagents are powerful nucleophiles but also strong bases.[12][13] This dual reactivity can lead to side reactions with electron-deficient aldehydes.[14]
Troubleshooting Protocol:
-
Anhydrous Conditions:
-
Temperature Control:
-
Problem: Grignard additions are often exothermic. Poor temperature control can lead to side reactions such as enolization or reduction.[15][16]
-
Solution: Add the Grignard reagent slowly to a cooled solution of the aldehyde. Maintain a low temperature throughout the addition and for a period afterward before allowing it to warm.
-
-
Alternative Organometallic Reagents:
-
Problem: If side reactions persist, the high basicity of the Grignard reagent may be the underlying issue.
-
Solution: Consider using less basic organometallic reagents, such as organozinc or organolithium compounds, which can offer improved selectivity.
-
Experimental Workflow for Grignard Reaction Troubleshooting:
Caption: Troubleshooting steps for Grignard reactions.
Exploring Greener Solvent Alternatives
Adopting green chemistry principles is crucial for sustainable synthesis.[17][18][19][20][21]
Q3: What are some viable green solvent alternatives for reactions with this compound?
A: Several greener solvents can be effective replacements for traditional, more hazardous ones.[22][23]
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is an excellent substitute for THF and DCM.[24][25] It offers higher reaction temperatures, easier drying, and cleaner phase separations.[26]
-
Cyclopentyl Methyl Ether (CPME): CPME is a hydrophobic ether solvent with a high boiling point and low peroxide formation tendency, making it a safer alternative to THF and other ethers.[27][28][29][30] It is stable under both acidic and basic conditions.[28][29][30]
-
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a liquid with a low melting point.[31][32][33] DESs are often biodegradable, non-toxic, and can be derived from natural sources.[31][34] They have been successfully used in various organic reactions.[35]
Data Summary: Comparison of Conventional and Green Solvents
| Solvent | Boiling Point (°C) | Key Features | Sustainability Profile |
| Conventional | |||
| Tetrahydrofuran (THF) | 66 | Widely used, good for Grignard reagents. | Petrochemical-based, forms peroxides. |
| Dichloromethane (DCM) | 40 | Good solvent for a range of compounds. | Chlorinated solvent, environmental concerns. |
| Green Alternatives | |||
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Bio-derived, better stability than THF.[26] | Renewable feedstock, reduced environmental impact.[25] |
| Cyclopentyl Methyl Ether (CPME) | 106 | High boiling point, low peroxide formation.[27][29] | Lower toxicity, easier to recycle.[36] |
| Deep Eutectic Solvents (DESs) | Variable | Tunable properties, often biodegradable.[33] | Low toxicity, can be made from renewable sources.[31][34] |
Logical Flow of Solvent Selection for Greener Synthesis:
Caption: Decision-making process for solvent selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent effects on methyl transfer reactions. 2. The reaction of amines with trimethylsulfonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. Frontiers | Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity [frontiersin.org]
- 7. delval.edu [delval.edu]
- 8. beyondbenign.org [beyondbenign.org]
- 9. delval.edu [delval.edu]
- 10. gctlc.org [gctlc.org]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. leah4sci.com [leah4sci.com]
- 17. neuroquantology.com [neuroquantology.com]
- 18. Green Solvents in Organic Synthesis: An Overview: Ingenta Connect [ingentaconnect.com]
- 19. Green solvent - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. royalsocietypublishing.org [royalsocietypublishing.org]
- 22. scribd.com [scribd.com]
- 23. Is 2-Methyltetrahydrofuran green solvent?What is it used for?_Chemicalbook [chemicalbook.com]
- 24. 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 25. nbinno.com [nbinno.com]
- 26. chempoint.com [chempoint.com]
- 27. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 28. Cyclopentyl methyl ether (CPME) | Specialty solvents | Zeon Corporation [zeon.co.jp]
- 29. benchchem.com [benchchem.com]
- 30. grokipedia.com [grokipedia.com]
- 31. Deep eutectic solvents: alternative reaction media for organic oxidation reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 32. Deep eutectic solvents: alternative reaction media for organic oxidation reactions | Semantic Scholar [semanticscholar.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. researchgate.net [researchgate.net]
- 35. discovery.researcher.life [discovery.researcher.life]
- 36. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Catalyst Deactivation in Reactions Involving 2-(Methylsulfonyl)benzaldehyde
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into preventing catalyst deactivation when working with 2-(Methylsulfonyl)benzaldehyde. The inherent reactivity of the sulfonyl group presents unique challenges, primarily through sulfur poisoning of common transition metal catalysts. This document will equip you with the knowledge to anticipate, diagnose, and mitigate these issues, ensuring the robustness and efficiency of your synthetic routes.
Introduction: The Challenge of the Sulfonyl Group
This compound is a valuable building block in organic synthesis. However, the presence of the methylsulfonyl group introduces a significant risk of catalyst deactivation, particularly for widely used palladium, platinum, rhodium, and nickel catalysts. The primary mechanism of deactivation is sulfur poisoning , where the sulfur atom in the sulfonyl group strongly adsorbs onto the active sites of the metal catalyst.[1][2][3] This interaction can be irreversible, leading to a dramatic decrease in catalytic activity and, in some cases, complete reaction failure.[2][4][5]
Understanding the nature of this deactivation is the first step toward prevention. This guide provides a structured approach to troubleshooting and offers preventative strategies to maintain catalyst performance.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section is formatted as a series of questions and answers to directly address common problems encountered during experimentation.
Q1: My reaction is sluggish or has stalled completely. How can I determine if catalyst deactivation by the sulfonyl group is the culprit?
A1: Several signs point towards catalyst deactivation. A noticeable decrease in the reaction rate or a complete stall, especially after an initial period of activity, is a primary indicator. You might also observe a change in product selectivity or the need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.
Diagnostic Workflow:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or GC. A non-linear reaction profile, where the rate slows significantly over time, is suggestive of catalyst deactivation.
-
Control Experiment: If possible, run a parallel reaction with a similar substrate that lacks the sulfonyl group. If this reaction proceeds as expected, it strongly implicates the sulfonyl group in the deactivation of your primary reaction.
-
Catalyst Characterization (Advanced): For a more definitive diagnosis, post-reaction characterization of the catalyst can be insightful. Techniques like X-ray Photoelectron Spectroscopy (XPS) can identify the presence of sulfur species on the catalyst surface.[6] Transmission Electron Microscopy (TEM) can reveal changes in catalyst morphology, such as particle agglomeration (sintering), which can be exacerbated by poisoning.
Q2: I've confirmed sulfur poisoning. What are my immediate options to rescue the current reaction batch?
A2: Attempting to rescue a poisoned reaction in situ can be challenging. However, a few strategies can be attempted, though success is not guaranteed:
-
Incremental Catalyst Addition: Adding fresh catalyst in portions throughout the reaction can sometimes help maintain a sufficient number of active sites to drive the reaction to completion. Be mindful that this increases the overall catalyst loading and cost.
-
Increase Reaction Temperature: In some cases, increasing the temperature can help to partially desorb the poisoning species or overcome the higher activation energy barrier caused by the reduced number of active sites. However, this also risks thermal degradation of the catalyst and reactants.[3]
Q3: How can I prevent catalyst deactivation in future reactions involving this compound?
A3: Prevention is the most effective strategy. The following approaches, often used in combination, can significantly mitigate catalyst deactivation.
Catalyst Selection and Modification
-
Choose a More Robust Catalyst: Some catalysts are inherently more resistant to sulfur poisoning.[6] For example, certain bimetallic catalysts or catalysts with specific ligand architectures can exhibit enhanced stability. Surface engineering techniques, such as creating a protective carbon layer around the metal nanoparticles, can also prevent poisoning.[7]
-
Optimize Catalyst Loading: While it may seem counterintuitive, a higher initial catalyst loading can sometimes be beneficial. This provides a larger number of active sites, and even with some poisoning, enough may remain active to complete the reaction. However, this must be balanced with cost and potential side reactions.
-
Use of Sacrificial Agents: Introducing a more readily poisoned, inexpensive material to "scavenge" the sulfur-containing impurities before they reach the primary catalyst can be an effective strategy.
Reaction Condition Optimization
-
Lower Reaction Temperature: Operating at the lowest effective temperature can slow down the rate of irreversible poison adsorption.[3]
-
Solvent Choice: The choice of solvent can influence the interaction between the sulfonyl group and the catalyst. Less coordinating solvents may be preferable.
-
Feedstock Purification: Ensure the purity of your this compound and other reagents. Trace impurities can also contribute to catalyst deactivation.[3][6]
Frequently Asked Questions (FAQs)
Q: Can a sulfur-poisoned catalyst be regenerated?
A: Yes, regeneration is often possible, but its effectiveness depends on the severity and nature of the poisoning.[8] Common regeneration techniques include:
-
Thermal Treatment: Heating the catalyst to high temperatures in an inert or oxidizing atmosphere can desorb or decompose the sulfur compounds.[8] Temperature control is critical to avoid sintering the catalyst particles.[3][8]
-
Chemical Washing: Treating the catalyst with specific chemical solutions, such as alkaline washes, can help remove adsorbed sulfur species.[8]
-
Oxidative Regeneration: A controlled oxidation can burn off sulfur and other fouling agents like coke.[9][10]
Q: Are there catalyst-free alternatives for reactions with this compound?
A: Depending on the specific transformation, catalyst-free options may exist. For instance, the synthesis of N-sulfonylimines from sulfonamides and aldehydes can be achieved under catalyst-free conditions using a dehydrating agent like neutral Al2O3.[11] Exploring such alternatives can be a viable strategy to circumvent catalyst deactivation issues.
Q: Besides poisoning, what other deactivation mechanisms should I be aware of?
A: While sulfur poisoning is the primary concern with this compound, other deactivation mechanisms can also occur:
-
Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[1][3][5]
-
Sintering: At high temperatures, small metal particles can agglomerate into larger ones, reducing the active surface area.[1][3][5]
-
Leaching: The dissolution of the active metal component into the reaction medium can lead to a loss of catalytic activity.[3][12]
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction with this compound
This protocol provides a starting point and highlights key considerations for minimizing deactivation.
-
Catalyst Pre-activation (Optional but Recommended): In a glovebox, weigh the palladium catalyst and any solid ligands into a dry reaction vessel. Add a portion of the reaction solvent and stir for 15-30 minutes. This can help to form the active catalytic species before introducing the substrate.
-
Reaction Setup: To the pre-activated catalyst mixture, add the this compound, the coupling partner, and the base.
-
Solvent and Temperature: Use a dry, degassed solvent. Begin the reaction at a moderate temperature (e.g., 60-80 °C) and monitor the progress. Only increase the temperature if the reaction is sluggish.
-
Monitoring: Take aliquots at regular intervals to monitor by LC-MS or GC. If the reaction rate slows significantly, consider adding a small additional portion of the catalyst.
-
Work-up: Upon completion, cool the reaction, filter to remove the catalyst, and proceed with standard aqueous work-up and purification.
Protocol 2: Catalyst Regeneration via Thermal Treatment
This is a general guideline; specific conditions will depend on the catalyst and support.
-
Catalyst Recovery: After the reaction, filter the catalyst and wash it thoroughly with a suitable solvent to remove any adsorbed organic species. Dry the catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C).
-
Thermal Treatment: Place the dried catalyst in a tube furnace. Under a flow of inert gas (e.g., nitrogen or argon), slowly ramp the temperature to 400-500 °C. The optimal temperature will depend on the thermal stability of your catalyst and support. Hold at this temperature for 2-4 hours.
-
Cooling: Allow the catalyst to cool to room temperature under the inert gas flow before handling.
Visualizing Deactivation and Prevention
The following diagrams illustrate the key concepts discussed in this guide.
Caption: The process of catalyst deactivation by sulfur poisoning.
Caption: Key strategies to mitigate catalyst deactivation.
Data Summary
| Deactivation Mechanism | Key Indicators | Preventative Measures | Regeneration Method |
| Sulfur Poisoning | Rapid loss of activity, reaction stall | Robust catalyst selection, use of sacrificial agents, feedstock purification | Thermal treatment, chemical washing |
| Fouling (Coking) | Gradual loss of activity, change in selectivity | Optimize temperature and pressure, regular regeneration cycles | Controlled oxidation (calcination) |
| Sintering | Irreversible loss of activity, especially after high-temperature operation | Operate at lower temperatures, use thermally stable supports | Not generally reversible |
| Leaching | Loss of active metal into solution | Choose stable catalyst-support linkages, control solvent polarity and temperature | Not applicable |
References
- 1. youtube.com [youtube.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 4. sae.org [sae.org]
- 5. youtube.com [youtube.com]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. mdpi.com [mdpi.com]
- 8. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2-(Methylsulfonyl)benzaldehyde for Researchers and Drug Development Professionals
Introduction: The Significance of 2-(Methylsulfonyl)benzaldehyde in Modern Chemistry
This compound is a key building block in the synthesis of a variety of pharmacologically active compounds and functional materials. Its unique substitution pattern, featuring an electron-withdrawing sulfonyl group and a reactive aldehyde ortho to each other, makes it a valuable precursor for creating complex molecular architectures. The demand for efficient and scalable methods for its synthesis is driven by the need for high-purity starting materials in drug discovery and development. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering insights into the practical considerations and underlying chemical principles of each approach. We will delve into detailed experimental protocols, compare their respective advantages and disadvantages, and provide the necessary data to assist researchers in selecting the optimal route for their specific needs.
Comparative Analysis of Synthetic Strategies
Two principal synthetic strategies have emerged for the preparation of this compound. The first is a two-step approach involving a nucleophilic aromatic substitution (SNAr) followed by an oxidation. The second is a more direct, single-step nucleophilic substitution using a sulfinate salt.
Route 1: Two-Step Synthesis via Nucleophilic Aromatic Substitution and Oxidation
This widely applicable method involves two distinct chemical transformations:
-
Nucleophilic Aromatic Substitution (SNAr): A 2-halobenzaldehyde, typically 2-chlorobenzaldehyde or 2-fluorobenzaldehyde, is reacted with a methylthiolate source, such as sodium thiomethoxide, to form 2-(methylthio)benzaldehyde.
-
Oxidation: The resulting thioether is then oxidized to the corresponding sulfone, this compound, using a suitable oxidizing agent.
Mechanism and Rationale:
The SNAr reaction is facilitated by the electron-withdrawing nature of the aldehyde group, which activates the aromatic ring towards nucleophilic attack. The halide at the ortho position serves as a good leaving group. The subsequent oxidation of the sulfur atom from a thioether to a sulfone is a well-established transformation, typically proceeding through a sulfoxide intermediate.
dot
Caption: Workflow for the two-step synthesis of this compound.
Route 2: Direct Nucleophilic Substitution with Sodium Methanesulfinate
This approach offers a more streamlined synthesis by directly introducing the methylsulfonyl group in a single step. It involves the reaction of a 2-halobenzaldehyde, most commonly 2-fluorobenzaldehyde, with an alkali metal methanesulfinate, such as sodium methanesulfinate.
Mechanism and Rationale:
Similar to Route 1, this reaction proceeds via a nucleophilic aromatic substitution mechanism. The sulfinate anion acts as the nucleophile, displacing the halide on the activated aromatic ring. The choice of 2-fluorobenzaldehyde is often preferred as fluoride is an excellent leaving group in SNAr reactions.
dot
Caption: Workflow for the direct synthesis of this compound.
Experimental Data and Performance Comparison
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route, based on typical literature procedures.
| Parameter | Route 1: Two-Step Synthesis | Route 2: Direct Nucleophilic Substitution |
| Starting Material | 2-Chlorobenzaldehyde or 2-Fluorobenzaldehyde | 2-Fluorobenzaldehyde |
| Key Reagents | Sodium thiomethoxide, Oxidizing agent (H₂O₂ or m-CPBA) | Sodium methanesulfinate |
| Typical Overall Yield | 60-75% | 70-85% |
| Reaction Time | 6-12 hours (two steps) | 4-8 hours (one step) |
| Reaction Temperature | 80-120°C (Step 1), 25-50°C (Step 2) | 100-150°C |
| Scalability | Readily scalable | Readily scalable |
| Purification | Chromatography or recrystallization after each step | Chromatography or recrystallization |
| Green Chemistry Aspect | Use of potentially hazardous oxidizing agents | More atom-economical (one step) |
Detailed Experimental Protocols
Route 1: Two-Step Synthesis
Step 1: Synthesis of 2-(Methylthio)benzaldehyde
-
Materials:
-
2-Chlorobenzaldehyde (1 equiv.)
-
Sodium thiomethoxide (1.2 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 2-chlorobenzaldehyde in anhydrous DMF, add sodium thiomethoxide portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 100°C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(methylthio)benzaldehyde.
-
Step 2: Oxidation to this compound
-
Materials:
-
2-(Methylthio)benzaldehyde (1 equiv.)
-
Hydrogen Peroxide (30% aqueous solution, 3 equiv.)
-
Acetic acid
-
-
Procedure:
-
Dissolve 2-(methylthio)benzaldehyde in acetic acid.
-
Slowly add 30% aqueous hydrogen peroxide to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a cold aqueous solution of sodium bisulfite to quench the excess peroxide.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Alternative Oxidation using m-CPBA:
-
Materials:
-
2-(Methylthio)benzaldehyde (1 equiv.)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 2.2 equiv.)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 2-(methylthio)benzaldehyde in DCM and cool the solution to 0°C.
-
Add m-CPBA portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[1]
-
Route 2: Direct Nucleophilic Substitution
-
Materials:
-
2-Fluorobenzaldehyde (1 equiv.)
-
Sodium methanesulfinate (1.5 equiv.)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
To a solution of 2-fluorobenzaldehyde in anhydrous DMSO, add sodium methanesulfinate.
-
Heat the reaction mixture to 120-140°C and stir for 4-8 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to afford this compound.
-
Expert Insights and Causality Behind Experimental Choices
-
Choice of Halogen in Route 1: While both 2-chlorobenzaldehyde and 2-fluorobenzaldehyde can be used, 2-fluorobenzaldehyde often exhibits higher reactivity in SNAr reactions due to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon atom at the substitution site. However, 2-chlorobenzaldehyde is often more cost-effective.
-
Choice of Oxidizing Agent in Route 1: Hydrogen peroxide in acetic acid is a "greener" and more economical choice for the oxidation step. However, m-CPBA can offer milder reaction conditions and may be preferable for substrates sensitive to acidic conditions. The workup for m-CPBA reactions requires careful removal of the m-chlorobenzoic acid byproduct.[2]
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO are essential for SNAr reactions as they effectively solvate the cation of the nucleophilic salt, thereby increasing the reactivity of the anion.
-
Temperature Control: The temperatures for the SNAr reactions are critical. Higher temperatures are generally required to overcome the activation energy barrier for the formation of the Meisenheimer intermediate.[3] However, excessively high temperatures can lead to side reactions and decomposition.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): δ 10.5 (s, 1H, CHO), 8.2-7.8 (m, 4H, Ar-H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 191.5, 140.2, 135.1, 134.8, 131.9, 130.5, 128.6, 44.7.
-
Melting Point: 96-98 °C.
Conclusion and Recommendations
Both synthetic routes presented are viable for the preparation of this compound.
-
Route 2 (Direct Substitution) is generally the more efficient and atom-economical choice, offering a higher overall yield in a single step. This makes it particularly attractive for larger-scale synthesis.
-
Route 1 (Two-Step Synthesis) provides a more modular approach. The intermediate, 2-(methylthio)benzaldehyde, can be isolated and used in other synthetic applications. This route also offers more flexibility in the choice of starting materials and oxidizing agents, which can be advantageous when optimizing for cost or specific reaction conditions.
The selection of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost considerations, available starting materials, and desired purity of the final product. It is recommended to perform small-scale trial reactions to optimize the conditions for the chosen route before proceeding to a larger scale.
References
A Comparative Guide to Spectroscopic Techniques for Validating the Structure of 2-(Methylsulfonyl)benzaldehyde Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor and progress. In the synthesis of novel compounds, such as derivatives of 2-(Methylsulfonyl)benzaldehyde—a valuable scaffold in medicinal chemistry—a multi-faceted analytical approach is not just recommended, it is essential. This guide provides an in-depth comparison of the primary spectroscopic techniques used to validate the structure of these molecules, offering field-proven insights into the causality behind experimental choices and data interpretation.
Introduction to this compound
This compound and its derivatives are important intermediates in the synthesis of various biologically active compounds. The molecule features a benzaldehyde core substituted with a methylsulfonyl group (-SO₂CH₃) at the ortho position. This unique arrangement of an electron-withdrawing sulfonyl group adjacent to the aldehyde functionality can influence the molecule's reactivity and spectroscopic properties. Validating the precise substitution pattern and confirming the presence of both key functional groups is paramount.
This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography in the structural elucidation of this class of compounds.
The Analytical Toolkit: A Comparative Overview
Each spectroscopic technique provides a unique piece of the structural puzzle. While NMR and MS reveal the carbon-hydrogen framework and molecular mass, IR spectroscopy confirms the presence of specific functional groups. For an unequivocal determination of the three-dimensional structure, X-ray crystallography remains the gold standard.
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Connectivity of atoms, chemical environment of nuclei. | Provides detailed information on the carbon-hydrogen framework; excellent for isomer differentiation. | Requires soluble sample; complex spectra for larger molecules. |
| Mass Spectrometry | Molecular weight and elemental composition (HRMS). | High sensitivity; provides molecular formula confirmation. | Does not provide direct information on atom connectivity; isomers can be difficult to distinguish. |
| FTIR Spectroscopy | Presence of functional groups. | Fast and non-destructive; excellent for identifying key bonds (C=O, S=O). | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Unambiguous 3D molecular structure and packing. | The "gold standard" for structure determination.[1][2][3] | Requires a suitable single crystal, which can be challenging to grow. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopy: Probing the Protons
In the ¹H NMR spectrum of this compound, we expect to see distinct signals for the aldehyde proton, the aromatic protons, and the methyl protons of the sulfonyl group.
-
Aldehyde Proton (-CHO): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and typically appears as a singlet in the downfield region of the spectrum, around δ 9.5-10.5 ppm .[4]
-
Aromatic Protons (Ar-H): The four protons on the benzene ring will exhibit complex splitting patterns due to spin-spin coupling. The ortho-substitution pattern breaks the symmetry of the ring, leading to four distinct signals, typically in the range of δ 7.5-8.2 ppm . The protons closest to the electron-withdrawing sulfonyl and aldehyde groups will be the most deshielded (further downfield).
-
Methyl Protons (-SO₂CH₃): The three protons of the methyl group are in a unique chemical environment and will appear as a sharp singlet, typically around δ 3.2-3.5 ppm .
¹³C NMR Spectroscopy: A Look at the Carbon Framework
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
-
Carbonyl Carbon (-CHO): Similar to its proton, the carbonyl carbon is significantly deshielded and appears far downfield, typically in the range of δ 190-195 ppm .[5]
-
Aromatic Carbons (Ar-C): The six aromatic carbons will give rise to six distinct signals in the region of δ 125-145 ppm . The carbon attached to the sulfonyl group and the carbon of the aldehyde group (ipso-carbons) will have characteristic shifts influenced by these substituents.
-
Methyl Carbon (-SO₂CH₃): The carbon of the methyl group will appear as a single peak in the upfield region of the spectrum, typically around δ 40-45 ppm .
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve ~5-10 mg of the this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. For ¹³C, proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.
-
Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals (for ¹H NMR) to determine proton ratios.
Mass Spectrometry (MS): Weighing the Molecule
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental formula.
Expected Fragmentation Pattern
For this compound (MW = 184.21 g/mol ), the electron ionization (EI) mass spectrum would be expected to show:
-
Molecular Ion Peak [M]⁺•: A peak at m/z 184 , corresponding to the intact molecule with one electron removed.
-
[M-H]⁺ Peak: A peak at m/z 183 , resulting from the loss of the aldehydic hydrogen.
-
[M-CHO]⁺ Peak: A peak at m/z 155 , due to the loss of the formyl radical (-CHO).
-
[M-SO₂CH₃]⁺ Peak: A peak at m/z 105 , corresponding to the loss of the methylsulfonyl radical. This benzoyl cation is often a prominent peak.
-
Phenyl Cation [C₆H₅]⁺: A peak at m/z 77 , resulting from the cleavage of the C-S bond and loss of the SO₂CH₃ group.[6]
The fragmentation pattern provides a fingerprint that can be used to confirm the presence of the key structural motifs.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]
Characteristic Vibrational Frequencies
For this compound, the key diagnostic peaks are:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹ .[8]
-
Aldehyde C-H Stretch: Two weak to medium bands are characteristic of the aldehyde C-H stretch, appearing around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ .[8]
-
S=O Stretch (Sulfone): Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the sulfone group, typically found near 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹ , respectively.
-
Aromatic C=C Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ .
The presence of all these bands provides strong evidence for the proposed structure.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For a solid sample, a small amount can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the major absorption bands and correlate them with known functional group frequencies.
Single-Crystal X-ray Crystallography: The Definitive Structure
When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the ultimate analytical method.[1][2][3] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.
Insights from the Crystal Structure of 4-(Methylsulfonyl)benzaldehyde
The crystallographic data for the 4-isomer reveals:
-
Molecular Geometry: The benzene ring is planar, with the sulfur atom of the methylsulfonyl group and the carbon atom of the aldehyde group lying in or very close to this plane.
-
Bond Lengths and Angles: The C=O, S=O, C-S, and aromatic C-C bond lengths are all within the expected ranges for these types of bonds.
-
Intermolecular Interactions: In the crystal lattice, molecules are linked by weak C-H···O hydrogen bonds, forming a three-dimensional network.[1]
For the 2-isomer, we would expect similar intramolecular bond lengths and angles. However, the crystal packing and intermolecular interactions may differ significantly due to the steric hindrance and different dipole moment arising from the ortho-substitution pattern.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data as the crystal is rotated in a beam of X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using computational methods. The resulting electron density map is used to build and refine a model of the molecule.
Integrated Analytical Workflow
A logical and efficient approach to structure validation involves a tiered strategy, starting with the most readily available techniques and progressing to more definitive methods as needed.
Caption: A typical workflow for the structural validation of a novel compound.
Conclusion
The structural validation of this compound derivatives requires a synergistic application of modern spectroscopic techniques. FTIR provides a quick and effective check for the essential aldehyde and sulfonyl functional groups. Mass spectrometry confirms the molecular weight and can offer clues to the structure through fragmentation analysis. NMR spectroscopy (both ¹H and ¹³C) is the cornerstone for establishing the precise connectivity of the atoms and differentiating between isomers. Finally, when an absolute and detailed three-dimensional structure is necessary, single-crystal X-ray crystallography provides the definitive answer. By judiciously combining these techniques, researchers can confidently and rigorously establish the structure of their target molecules, ensuring the integrity and reproducibility of their scientific findings.
References
- 1. 4-(Methylsulfonyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Methylsulfonyl)benzaldehyde | C8H8O3S | CID 220376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. www1.udel.edu [www1.udel.edu]
- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the ¹H NMR Spectra of (Methylsulfonyl)benzaldehyde Isomers
For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary analytical tool for this purpose. This guide provides an in-depth comparison of the ¹H NMR spectra of the ortho, meta, and para isomers of 2-(methylsulfonyl)benzaldehyde, offering a detailed analysis of their distinct spectral features supported by experimental data and theoretical principles.
The Structural and Electronic Landscape of (Methylsulfonyl)benzaldehyde Isomers
The three isomers of (methylsulfonyl)benzaldehyde share the same molecular formula, C₈H₈O₃S, but differ in the substitution pattern on the benzene ring. This seemingly subtle difference leads to profound changes in the electronic environment of the aromatic and aldehydic protons, resulting in unique ¹H NMR spectra for each isomer. The key to differentiating these isomers lies in understanding the interplay of the electron-withdrawing nature of both the aldehyde (-CHO) and the methylsulfonyl (-SO₂CH₃) groups, and their positional influence on the chemical shifts and coupling patterns of the aromatic protons.
Experimental Protocol for ¹H NMR Spectral Acquisition
A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra. The following methodology is recommended for the analysis of (methylsulfonyl)benzaldehyde isomers.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the (methylsulfonyl)benzaldehyde isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts; consistency is key for comparison.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent, which is set to 0.00 ppm as a reference point for the chemical shift scale.[2]
2. NMR Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans, depending on the sample concentration.
-
Spectral Width (SW): 0-12 ppm.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) for each signal.
The workflow for isomer identification using ¹H NMR is outlined in the following diagram:
Figure 1: A flowchart illustrating the general workflow for the identification of (methylsulfonyl)benzaldehyde isomers using ¹H NMR spectroscopy.
Comparative Analysis of ¹H NMR Data
The distinct substitution patterns of the ortho, meta, and para isomers of (methylsulfonyl)benzaldehyde give rise to characteristic ¹H NMR spectra. The following table summarizes the experimental and predicted ¹H NMR data for each isomer.
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Ortho) | Aldehyde (-CHO) | ~10.5 | s | - |
| Methyl (-SO₂CH₃) | ~3.4 | s | - | |
| Aromatic (4H) | ~7.8 - 8.2 | m | - | |
| 3-(Methylsulfonyl)benzaldehyde (Meta) | Aldehyde (-CHO) | ~10.1 | s | - |
| Methyl (-SO₂CH₃) | ~3.1 | s | - | |
| Aromatic (H-2) | ~8.4 | s | - | |
| Aromatic (H-4) | ~8.2 | d | ~7.8 | |
| Aromatic (H-5) | ~7.8 | t | ~7.8 | |
| Aromatic (H-6) | ~8.1 | d | ~7.8 | |
| 4-(Methylsulfonyl)benzaldehyde (Para) | Aldehyde (-CHO) | 10.15 | s | - |
| Methyl (-SO₂CH₃) | 3.11 | s | - | |
| Aromatic (2H) | 8.14 | d | 8.6 | |
| Aromatic (2H) | 8.09 | d | 8.6 |
Note: Data for the ortho isomer is based on spectral images and may have slight variations. Data for the meta isomer is predicted based on established substituent effects. Data for the para isomer is from experimental findings.[3]
The molecular structures of the three isomers are depicted below:
Figure 2: Molecular structures of the ortho, meta, and para isomers of (methylsulfonyl)benzaldehyde.
In-Depth Spectral Interpretation
This compound (Ortho Isomer)
The ¹H NMR spectrum of the ortho isomer is the most complex of the three. The proximity of the bulky and electron-withdrawing methylsulfonyl group to the aldehyde group leads to significant through-space interactions and steric hindrance. This can influence the conformation of the aldehyde group and results in a complex and often poorly resolved multiplet for the four aromatic protons in the region of approximately 7.8-8.2 ppm. The aldehyde proton is expected to be the most deshielded of the three isomers due to the proximate electron-withdrawing sulfonyl group, appearing at around 10.5 ppm. The methyl protons of the sulfonyl group appear as a singlet at approximately 3.4 ppm.
3-(Methylsulfonyl)benzaldehyde (Meta Isomer)
In the meta isomer, the aromatic protons are all chemically non-equivalent, leading to four distinct signals in the aromatic region.
-
The proton at the 2-position (H-2), situated between the two electron-withdrawing groups, is expected to be the most deshielded and will likely appear as a singlet (or a narrow triplet due to small meta-couplings).
-
The proton at the 4-position (H-4) will be a doublet due to ortho-coupling with H-5.
-
The proton at the 5-position (H-5) will appear as a triplet, being ortho-coupled to both H-4 and H-6.
-
The proton at the 6-position (H-6) will be a doublet due to ortho-coupling with H-5. The aldehyde proton signal is expected around 10.1 ppm, and the methyl singlet around 3.1 ppm.
4-(Methylsulfonyl)benzaldehyde (Para Isomer)
The para isomer possesses the highest degree of symmetry among the three, which is clearly reflected in its ¹H NMR spectrum. Due to the plane of symmetry passing through the aldehyde and methylsulfonyl groups, there are only two types of aromatic protons.
-
The two protons ortho to the aldehyde group are chemically equivalent and appear as a doublet.
-
The two protons ortho to the methylsulfonyl group are also chemically equivalent and appear as another doublet. This results in a characteristic AA'BB' spin system, which often simplifies to two distinct doublets in the aromatic region, as observed experimentally at 8.14 and 8.09 ppm, both with a coupling constant of 8.6 Hz, which is typical for ortho-coupling. The aldehyde proton appears as a singlet at 10.15 ppm, and the methyl protons of the sulfonyl group also give a singlet at 3.11 ppm.[3]
Conclusion
The ¹H NMR spectra of the ortho, meta, and para isomers of (methylsulfonyl)benzaldehyde are highly diagnostic. The key differentiating features are found in the aromatic region, where the number of signals, their multiplicities, and coupling constants are directly dictated by the substitution pattern. The para isomer presents the simplest spectrum with two doublets, the meta isomer shows four distinct signals with characteristic coupling, and the ortho isomer displays a complex multiplet. By carefully analyzing these spectral features, researchers can confidently and accurately distinguish between these three isomers, a crucial step in ensuring the integrity of their scientific work.
References
A Comparative Guide to Catalysts for Reactions Involving 2-(Methylsulfonyl)benzaldehyde
For researchers, scientists, and professionals in drug development, the strategic selection of a catalyst is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth comparative analysis of catalysts for reactions involving 2-(Methylsulfonyl)benzaldehyde, a versatile building block in medicinal chemistry. We will delve into the nuances of metal-based catalysis, organocatalysis, and biocatalysis, offering field-proven insights and supporting experimental data to inform your catalyst selection process.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of the electron-withdrawing methylsulfonyl group at the ortho position significantly influences the reactivity of the aldehyde functionality, presenting unique challenges and opportunities for catalytic transformations. The steric bulk of the ortho substituent also plays a crucial role in determining the accessibility of the catalytic active site. Understanding these electronic and steric effects is paramount to selecting an optimal catalyst.
Comparative Analysis of Catalytic Systems
The choice of catalyst hinges on the specific transformation desired, such as carbon-carbon bond formation (e.g., aldol reaction), reduction to an alcohol, or conversion to an amine. Here, we compare the performance of different catalyst classes in key reactions involving ortho-substituted benzaldehydes, drawing parallels to the behavior of this compound.
Organocatalysis in Aldol Reactions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. For ortho-substituted benzaldehydes, the steric hindrance near the reaction center can significantly impact catalyst performance.
A study on the L-proline-catalyzed aldol condensation between hydroxyacetone and various benzaldehyde derivatives revealed that the nature and position of the substituent have a profound effect on the catalytic activity.[1] While direct data for this compound was not presented, the study provides a framework for understanding its likely behavior. Electron-withdrawing groups, such as the methylsulfonyl group, are expected to enhance the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. However, the steric hindrance of the ortho-sulfonyl group could counteract this electronic advantage by impeding the approach of the nucleophile and the catalyst.
In a comparative analysis of substituted benzaldehydes in the Claisen-Schmidt condensation (a type of aldol reaction), it was generally observed that both electron-donating and electron-withdrawing groups influence reaction yields.[2] For ortho-substituted benzaldehydes, steric hindrance is a key factor that can lead to lower yields compared to their para-substituted counterparts.[2]
Table 1: Comparative Performance of Organocatalysts in Aldol-Type Reactions of Substituted Benzaldehydes
| Aldehyde | Catalyst | Reaction Type | Yield (%) | Key Observations | Reference |
| Benzaldehyde | NaOH/Ethanol | Claisen-Schmidt | 43 | Baseline for comparison. | [2] |
| 2-Fluorobenzaldehyde | L-proline on SBA-15 | Aldol with hydroxyacetone | Lower TOF than benzaldehyde | Stronger interaction with catalyst surface reduces reactivity. | [1] |
| 2-Naphthaldehyde | L-proline | Asymmetric Aldol | High ee | Steric hindrance can affect diastereoselectivity. | [3] |
Based on these analogous systems, for an aldol reaction with this compound, an organocatalyst with a smaller steric profile might be advantageous to overcome the hindrance from the ortho-substituent.
Experimental Protocol: Representative Organocatalyzed Aldol Reaction
This protocol is a general representation of a Claisen-Schmidt condensation.
Materials:
-
Substituted Benzaldehyde (e.g., 3-Nitrobenzaldehyde)
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
95% Ethanol
-
Water
Procedure:
-
Prepare the catalyst solution by dissolving 6.0 g of NaOH in 10 ml of water.[2]
-
In a separate flask, mix the substituted benzaldehyde and acetophenone with 4.0 ml of 95% ethanol.[2]
-
Cool the aldehyde-ketone mixture to room temperature.[2]
-
Slowly add the NaOH solution to the stirred mixture.
-
Continue stirring until the mixture solidifies or becomes cloudy, indicating product formation.[2]
-
Isolate the product by filtration, wash with cold water, and recrystallize from ethanol.
Logical Workflow for Catalyst Selection in Aldol Reactions
Caption: Decision workflow for selecting a catalyst for the aldol reaction.
Biocatalysis for Asymmetric Reductions
Biocatalysis offers a green and highly selective alternative for transformations such as the reduction of aldehydes to chiral alcohols. Ketoreductases (KREDs) are a class of enzymes that can reduce carbonyl compounds with high enantioselectivity.
For instance, engineered ketoreductases have been successfully employed for the synthesis of chiral alcohols from a variety of ketones, achieving high conversions and optical purities (often >90%).[4] In the asymmetric reduction of cyclic imines, a recombinant whole-cell biocatalyst expressing an (R)-imine reductase demonstrated high catalytic activity and enantioselectivity.[6]
Table 2: Performance of Biocatalysts in Asymmetric Reduction of Carbonyls and Imines
| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Cyclic Imines | (R)-Imine Reductase | (R)-Coniine | 90 | 99 | [6] |
| Various Ketones | Engineered Ketoreductases | Chiral Alcohols | >90 | >90 | [4] |
| Prochiral Ketones | Immobilized NADPH-dependent Ketoreductase | Chiral Alcohols | 100 | >99 | [5] |
Given the steric bulk of the ortho-methylsulfonyl group, screening a library of ketoreductases would be a prudent approach to identify an enzyme with a suitable active site to accommodate this compound and achieve high enantioselectivity in its reduction to the corresponding alcohol.
Experimental Protocol: General Procedure for Biocatalytic Asymmetric Reduction
This protocol outlines a general procedure for the asymmetric reduction of a ketone using a ketoreductase.
Materials:
-
Ketone substrate
-
Ketoreductase (KRED) enzyme
-
Nicotinamide adenine dinucleotide phosphate (NADPH) or NADH as cofactor
-
A cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (if needed for substrate solubility, e.g., isopropanol)
Procedure:
-
Prepare a buffered solution containing the cofactor and the cofactor regeneration system.
-
Add the ketoreductase enzyme to the solution.
-
Dissolve the ketone substrate in a minimal amount of a water-miscible organic solvent and add it to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).
-
Upon completion, extract the product with an organic solvent, dry the organic layer, and purify the product by chromatography.
Conceptual Pathway for Biocatalytic Reduction
Caption: Simplified workflow of a biocatalytic reduction with cofactor regeneration.
Transition Metal Catalysis for Hydrogenation
Transition metal catalysts are workhorses in organic synthesis, particularly for hydrogenation reactions. Catalysts based on platinum, palladium, and copper are commonly used for the reduction of aldehydes.[7]
For the hydrogenation of benzaldehyde derivatives, the choice of metal and support can influence the selectivity and reaction rate.[8][9] While specific data for this compound is scarce, studies on similar substrates suggest that platinum and palladium catalysts are highly active for the hydrogenation of the aldehyde group.
In the hydrodeoxygenation of 2-methyl-2-pentenal, Pt and Pd catalysts were found to be primarily active for the hydrogenation of the C=C bond at lower temperatures, while Cu catalyzed the hydrogenation of both C=C and C=O bonds.[7] This highlights the chemoselectivity that can be achieved by careful catalyst selection.
Table 3: Comparison of Metal Catalysts in Hydrogenation of Aldehydes
| Substrate | Catalyst | Product | Key Observations | Reference |
| 2-Methyl-2-pentenal | Pt/SiO2, Pd/SiO2 | 2-Methyl-pentanal | High activity for C=C hydrogenation at low temperatures. | [7] |
| 2-Methyl-2-pentenal | Cu/SiO2 | 2-Methyl-pentanol | Catalyzes hydrogenation of both C=C and C=O bonds. | [7] |
| Benzaldehyde | Pt(111), Pd(111) | Benzyl alcohol | Theoretical studies show the influence of solvent and surface charge on reaction kinetics. | [9] |
For the selective hydrogenation of the aldehyde group in this compound to the corresponding alcohol, a catalyst with high selectivity for C=O bond reduction would be required, especially if other reducible functional groups are present in the molecule.
Experimental Protocol: General Procedure for Catalytic Hydrogenation
This protocol describes a typical procedure for the hydrogenation of an aldehyde using a heterogeneous metal catalyst.
Materials:
-
Aldehyde substrate
-
Supported metal catalyst (e.g., 5% Pd/C)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas
Procedure:
-
Dissolve the aldehyde substrate in a suitable solvent in a pressure-resistant reaction vessel.
-
Add the heterogeneous catalyst to the solution.
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure.
-
Stir the reaction mixture vigorously at a specified temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent to obtain the crude product, which can be further purified if necessary.
Conclusion and Future Outlook
The choice of catalyst for reactions involving this compound is a multifaceted decision that requires careful consideration of the desired transformation, steric and electronic properties of the substrate, and the desired level of selectivity.
-
Organocatalysis presents an attractive option for asymmetric transformations like the aldol reaction, although catalyst design must account for the steric hindrance of the ortho-sulfonyl group.
-
Biocatalysis , with its inherent high selectivity, holds immense promise for the enantioselective reduction of the aldehyde to the corresponding chiral alcohol. The primary challenge lies in identifying an enzyme with an active site that can efficiently accommodate the substrate.
-
Transition metal catalysis remains a robust and versatile method for reactions such as hydrogenation. The key to success is the selection of the appropriate metal and reaction conditions to achieve the desired chemoselectivity.
Future research in this area should focus on the development of catalysts specifically tailored for ortho-substituted benzaldehydes. This includes the design of organocatalysts with tunable steric profiles, the directed evolution of enzymes to enhance their activity and selectivity towards this substrate class, and the development of novel transition metal complexes that can overcome the challenges posed by steric hindrance. Such advancements will undoubtedly expand the synthetic utility of this compound and facilitate the discovery of new and improved pharmaceuticals.
References
- 1. d-nb.info [d-nb.info]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Asymmetric Reduction of Prochiral Ketones by Using Self-Sufficient Heterogeneous Biocatalysts Based on NADPH-Dependent Ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. impact.ornl.gov [impact.ornl.gov]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for 2-(Methylsulfonyl)benzaldehyde Analysis
In the landscape of pharmaceutical development and quality control, the rigorous and accurate analysis of chemical intermediates and impurities is non-negotiable. 2-(Methylsulfonyl)benzaldehyde (MSB), a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands precise quantification to ensure process efficiency and final product safety. The choice of analytical methodology is a critical decision point, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) standing out as two of the most powerful and prevalent techniques.
This guide provides an in-depth, objective comparison of HPLC and GC-MS for the analysis of MSB. Moving beyond a simple list of pros and cons, we will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for cross-validation, ensuring the data generated is reliable, reproducible, and fit for its intended purpose. This document is grounded in the principles of scientific integrity and guided by international regulatory standards, such as the ICH Q2(R1) guideline on the validation of analytical procedures.[1][2][3][4]
The Crux of the Matter: Why Cross-Validation?
Before we dissect the individual methods, it's essential to understand the "why" behind cross-validation. When two different analytical methods are used to measure the same analyte, especially within a regulated environment, it's imperative to demonstrate that they produce equivalent results.[5] Cross-validation serves as a bridge, ensuring data integrity and consistency across different laboratories, during method transfer, or when switching from one validated method to another.[5][6] This process is a cornerstone of a robust quality system, providing confidence in the analytical data that underpins critical decisions in drug development.
Caption: A logical workflow for the cross-validation of two analytical methods.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis
HPLC is a separation technique that relies on the differential partitioning of an analyte between a liquid mobile phase and a solid stationary phase.[7][8] For a polar, aromatic compound like MSB, reversed-phase HPLC is the method of choice.
The "Why" Behind the Method:
-
Analyte Properties: MSB is a non-volatile and thermally stable compound, making it an ideal candidate for HPLC analysis, which operates at or near ambient temperatures.[9] This avoids the potential for thermal degradation that can be a concern with GC-based methods.
-
Simplicity and Robustness: HPLC methods for such analytes are typically straightforward to develop and validate. The direct analysis of MSB in a suitable solvent simplifies sample preparation, leading to higher throughput and reduced potential for error.[7]
-
Quantitative Accuracy: With UV-Vis detection, HPLC offers excellent quantitative performance, making it well-suited for assays and impurity quantification in quality control settings.
Experimental Protocol: HPLC-UV Analysis of this compound
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Sample Preparation:
-
Mobile Phase: An isocratic mixture of water (with 0.1% acetic or formic acid) and acetonitrile (e.g., 60:40 v/v). The acidic modifier ensures good peak shape for the aldehyde.
-
Diluent: Mobile phase is typically used as the diluent.
-
Standard Preparation: Prepare a stock solution of MSB reference standard in the diluent at approximately 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample, dissolve it in the diluent to a known volume to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (based on the UV absorbance of the benzaldehyde chromophore).
-
Run Time: Approximately 10 minutes.
Caption: A simplified workflow for the HPLC-UV analysis of MSB.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification and Trace Analysis
GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[7][8] It is an exceptionally sensitive technique, ideal for identifying and quantifying trace-level impurities.
The "Why" Behind the Method:
-
Specificity: The mass spectrometer provides structural information based on the mass-to-charge ratio of the analyte and its fragments, offering a much higher degree of certainty in identification compared to UV detection.[8] This is invaluable for impurity profiling and identifying unknown components.
-
Sensitivity: GC-MS can detect compounds at much lower concentrations than HPLC-UV, often in the parts-per-billion (ppb) range.[10]
-
Thermal Considerations: A critical factor for GC analysis is the analyte's volatility and thermal stability.[11] While sulfonyl compounds can be thermally labile, MSB's benzaldehyde structure provides sufficient volatility for GC analysis, though careful optimization of the injector temperature is required to prevent degradation.[12][13]
Experimental Protocol: GC-MS Analysis of this compound
1. Instrumentation and Columns:
-
GC system equipped with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole).
-
A mid-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
2. Reagents and Sample Preparation:
-
Solvent: High-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Standard and Sample Preparation: Similar to HPLC, prepare stock solutions and dilute to the desired concentration range (e.g., 0.01 µg/mL to 10 µg/mL). Ensure the final sample is free of non-volatile residues.
3. Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C (A balance to ensure volatilization without degradation).
-
Injection Volume: 1 µL (Split ratio of 10:1).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at 20°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 40-400 for qualitative analysis and identification.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of MSB (e.g., m/z 186 (M+), 107, 79).
-
Caption: A typical workflow for the GC-MS analysis of MSB.
Head-to-Head Comparison: Performance Data
The following table summarizes the expected performance characteristics for each method, based on typical validation results for similar aromatic aldehydes.
| Validation Parameter | HPLC-UV | GC-MS (SIM Mode) | Rationale / Senior Scientist Insight |
| Specificity | Good | Excellent | HPLC relies on retention time, which can be susceptible to co-eluting impurities. GC-MS provides mass spectral data for positive identification, offering superior specificity. |
| Linearity (r²) | > 0.999 | > 0.998 | Both techniques demonstrate excellent linearity. The wider dynamic range of UV detectors often leads to slightly higher correlation coefficients. |
| Range | 0.1 - 100 µg/mL | 0.01 - 10 µg/mL | HPLC is suited for a broader concentration range, making it ideal for assay and high-level impurity testing. GC-MS excels at lower concentrations. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Both methods are highly accurate. The slightly wider acceptable range for GC-MS accounts for the greater complexity of the sample introduction process. |
| Precision (%RSD) | < 2.0% | < 5.0% | The liquid-phase injection in HPLC is inherently more reproducible than the gas-phase injection in GC, leading to better precision. |
| LOD / LOQ | LOD: ~0.03 µg/mLLOQ: ~0.1 µg/mL | LOD: ~0.003 µg/mLLOQ: ~0.01 µg/mL | GC-MS is unequivocally more sensitive, making it the method of choice for trace and ultra-trace level impurity analysis.[10] |
| Sample Throughput | High (10-15 min/run) | Moderate (20-25 min/run) | The faster run times and simpler sample preparation of HPLC allow for higher sample throughput.[9] |
| Robustness | High | Moderate | HPLC methods are generally more robust against minor variations in parameters like mobile phase composition and flow rate. GC methods can be sensitive to injector liner cleanliness and temperature fluctuations. |
Conclusion: Selecting the Right Tool for the Job
The cross-validation of HPLC and GC-MS methods for the analysis of this compound reveals two powerful, complementary techniques. Neither is universally "better"; the optimal choice is dictated by the analytical objective.
-
For routine quality control, assay, and quantification of known impurities at levels above 0.1%, HPLC is the undisputed workhorse. Its robustness, high throughput, and straightforward operation make it ideal for a manufacturing environment.[7]
-
For impurity identification, trace-level quantification (<0.1%), and root-cause analysis, GC-MS is the superior tool. Its exceptional sensitivity and the structural information provided by mass spectrometry are invaluable for ensuring the comprehensive characterization of the analyte and its impurity profile.[10][14]
By validating both methods and establishing their equivalence through a rigorous cross-validation study, a laboratory is equipped with a flexible and robust analytical toolkit. This dual capability ensures that from process development to final product release, the quality and purity of this compound can be monitored with the highest degree of scientific confidence.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. starodub.nl [starodub.nl]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. smithers.com [smithers.com]
- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 10. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 11. amptechfl.com [amptechfl.com]
- 12. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gcms.cz [gcms.cz]
A Literature-Based Comparative Guide to the Applications of 2-(Methylsulfonyl)benzaldehyde in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the judicious selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(Methylsulfonyl)benzaldehyde, a versatile aromatic aldehyde, has emerged as a valuable synthon, particularly in the synthesis of nitrogen-containing heterocycles, which form the core of many pharmaceutical agents. The potent electron-withdrawing nature of the ortho-methylsulfonyl group significantly activates the aldehyde functionality, rendering it highly susceptible to nucleophilic attack. This guide provides an in-depth, literature-based comparison of the applications of this compound, contrasting its performance with alternative benzaldehyde derivatives in key heterocyclic ring-forming reactions and highlighting its utility in medicinal chemistry.
The Activating Power of the Ortho-Methylsulfonyl Group
The reactivity of a benzaldehyde derivative in condensation reactions is profoundly influenced by the electronic properties of its substituents. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic addition, a cornerstone of many cyclization strategies. The methylsulfonyl (-SO₂CH₃) group is a powerful EWG, and its placement at the ortho position to the aldehyde in this compound creates a particularly reactive substrate. This heightened reactivity can lead to improved reaction yields, shorter reaction times, and milder reaction conditions compared to benzaldehydes bearing electron-donating groups or weaker EWGs.
Comparative Performance in Key Heterocyclic Syntheses
This section delves into a comparative analysis of this compound in three widely utilized multicomponent reactions for the synthesis of medicinally relevant heterocyclic scaffolds: the synthesis of quinazolines, the Friedländer annulation for quinoline synthesis, and the Biginelli reaction for the preparation of dihydropyrimidinones.
Synthesis of 2-Substituted Quinazolines
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] A common synthetic route involves the condensation of a 2-aminobenzamide with an aldehyde. The electrophilicity of the aldehyde is a critical factor in the efficiency of this reaction.
The strong electron-withdrawing character of the methylsulfonyl group in this compound is expected to facilitate the initial nucleophilic attack by the amino group of 2-aminobenzamide, leading to high yields of the corresponding 2-substituted quinazoline. While direct comparative studies are not abundant in the literature, the general principles of substituent effects on this reaction are well-established.
Table 1: Comparison of Substituted Benzaldehydes in the Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Aminobenzamide
| Benzaldehyde Derivative | Substituent | Electronic Effect | Typical Yield Range (%) | Reference |
| This compound | 2-SO₂CH₃ | Strong EWG | High (Expected) | - |
| 4-Nitrobenzaldehyde | 4-NO₂ | Strong EWG | 70-90 | [4] |
| 2-Chlorobenzaldehyde | 2-Cl | Moderate EWG | 60-85 | [5] |
| Benzaldehyde | H | Neutral | 50-80 | [6][7] |
| 4-Methoxybenzaldehyde | 4-OCH₃ | Strong EDG | Lower (Generally) | [5] |
Note: "EWG" denotes an electron-withdrawing group, and "EDG" denotes an electron-donating group. The yield for this compound is an educated expectation based on its electronic properties, pending direct experimental comparison in the literature.
Experimental Protocol: Synthesis of 2-(2-(Methylsulfonyl)phenyl)quinazolin-4(3H)-one
This protocol is a representative procedure for the synthesis of quinazolinones from 2-aminobenzamide and a substituted benzaldehyde.
Materials:
-
2-Aminobenzamide
-
This compound
-
Ethanol (or a suitable solvent like DMSO)
-
Catalyst (e.g., a Lewis acid like CuI, or an acid catalyst if required)[5]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment (e.g., rotary evaporator, filtration apparatus, silica gel for chromatography)
Procedure:
-
To a round-bottom flask, add 2-aminobenzamide (1.0 mmol), this compound (1.0 mmol), and a suitable solvent (e.g., 10 mL of ethanol).
-
Add a catalytic amount of a suitable catalyst if necessary.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-(2-(methylsulfonyl)phenyl)quinazolin-4(3H)-one.
Logical Workflow for Quinazoline Synthesis
Caption: Workflow for the synthesis of a quinazoline derivative.
Friedländer Annulation for Quinolines
The Friedländer synthesis is a classical and straightforward method for constructing quinoline rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone).[8][9][10][11] The reaction is typically catalyzed by acid or base. The enhanced electrophilicity of this compound makes it an excellent candidate for this reaction, potentially leading to higher yields and milder conditions compared to less activated benzaldehydes.
Table 2: Comparison of Substituted Benzaldehydes in the Friedländer Synthesis of Quinolines
| 2-Aminoaryl Carbonyl | Methylene Compound | Benzaldehyde Derivative | Catalyst/Conditions | Yield (%) | Reference |
| 2-Aminobenzophenone | Acetone | - | Base | High | [7] |
| 2-Aminobenzaldehyde | Ethyl acetoacetate | - | Acid/Base | Good to Excellent | [8][9] |
| 2-Aminobenzaldehyde | Cyclohexanone | This compound | Acid/Base (Expected) | High (Expected) | - |
| 2-Aminobenzaldehyde | Cyclohexanone | 4-Nitrobenzaldehyde | p-TsOH, solvent-free, MW | 92 | [10] |
| 2-Aminobenzaldehyde | Cyclohexanone | Benzaldehyde | p-TsOH, solvent-free, MW | 85 | [10] |
Note: The yield for this compound is an educated expectation based on its electronic properties, pending direct experimental comparison in the literature.
Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline
This protocol outlines a general procedure for the Friedländer annulation.
Materials:
-
2-Aminobenzaldehyde
-
A ketone with an α-methylene group (e.g., cyclohexanone)
-
Catalyst (e.g., p-toluenesulfonic acid or potassium hydroxide)
-
Solvent (e.g., ethanol or solvent-free)
-
Reaction vessel suitable for heating (e.g., round-bottom flask with reflux condenser or microwave vial)
-
Standard work-up and purification equipment
Procedure:
-
In a suitable reaction vessel, combine 2-aminobenzaldehyde (1.0 mmol) and the ketone (1.2 mmol).
-
Add the catalyst (e.g., 10 mol% p-toluenesulfonic acid).
-
If using a solvent, add it to the mixture (e.g., 5 mL of ethanol). For solvent-free conditions, proceed to the next step.
-
Heat the reaction mixture. For conventional heating, reflux the mixture. For microwave irradiation, heat to the specified temperature for the designated time.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
If a solid precipitates, collect it by filtration. Otherwise, perform an appropriate work-up, which may include extraction with an organic solvent and washing with water or brine.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure quinoline derivative.
Reaction Mechanism of Friedländer Synthesis
Caption: Simplified mechanism of the Friedländer quinoline synthesis.
Biginelli Reaction for Dihydropyrimidinones
The Biginelli reaction is a one-pot multicomponent synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea.[12][13][14] These products, often referred to as DHPMs, are of significant interest in medicinal chemistry due to their diverse biological activities. The reaction is typically acid-catalyzed, and the reactivity of the aldehyde is a key determinant of the reaction's success. Benzaldehydes with electron-withdrawing substituents generally give higher yields.[14][15]
Table 3: Comparison of Benzaldehyde Derivatives in the Biginelli Reaction
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst/Conditions | Yield (%) | Reference |
| This compound | Ethyl acetoacetate | Urea | Acid catalyst (e.g., HCl) | High (Expected) | - |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | HCl, EtOH, reflux | 95 | [15] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | HCl, EtOH, reflux | 88 | [15] |
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl, EtOH, reflux | 80 | [15][16] |
| 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | HCl, EtOH, reflux | 75 | [15] |
Note: The yield for this compound is an educated expectation based on its electronic properties, pending direct experimental comparison in the literature.
Experimental Protocol: Biginelli Synthesis of a Dihydropyrimidinone
This protocol provides a general procedure for the Biginelli reaction.
Materials:
-
This compound
-
Ethyl acetoacetate (or another β-ketoester)
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).
-
Heat the mixture to reflux with stirring for a specified time (e.g., 2-4 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Applications in Medicinal Chemistry and Drug Discovery
The heterocyclic scaffolds synthesized using this compound are prevalent in a wide array of bioactive molecules. For instance, quinazoline derivatives are known to act as kinase inhibitors, which are a crucial class of anticancer drugs.[17] The ability to efficiently synthesize diverse libraries of these heterocycles using reactive building blocks like this compound is of great interest to medicinal chemists.
The methylsulfonyl group itself can also play a crucial role in the pharmacological properties of the final molecule. Its ability to act as a hydrogen bond acceptor can facilitate binding to biological targets. Furthermore, its metabolic stability makes it an attractive substituent in drug design.
While specific examples of drugs derived directly from this compound are not prominently featured in the readily available literature, its utility as a reactive intermediate for the synthesis of compound libraries for high-throughput screening is evident. The efficient construction of core heterocyclic structures allows for the rapid exploration of chemical space in the quest for new therapeutic agents.
Conclusion
This compound stands out as a highly reactive and versatile building block for the synthesis of nitrogen-containing heterocycles. Its potent electron-withdrawing ortho-substituent activates the aldehyde group, leading to enhanced performance in key cyclization reactions such as the synthesis of quinazolines, quinolines (via Friedländer annulation), and dihydropyrimidinones (via the Biginelli reaction). While direct, side-by-side comparative studies with a broad range of alternative benzaldehydes are somewhat limited in the current literature, the well-established principles of electronic effects on these reactions strongly suggest that this compound offers significant advantages in terms of reaction efficiency. For researchers and drug development professionals, the use of this reagent can translate to higher yields, shorter reaction times, and milder conditions, ultimately accelerating the discovery and development of new chemical entities with therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ghru.edu.af [ghru.edu.af]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. organicreactions.org [organicreactions.org]
- 12. BJOC - Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jsynthchem.com [jsynthchem.com]
- 16. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 17. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-(Methylsulfonyl)benzaldehyde for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the synthesis of key intermediates with precision, efficiency, and safety is paramount. 2-(Methylsulfonyl)benzaldehyde, a versatile building block, is of significant interest due to the prevalence of the sulfonyl group in a wide array of bioactive molecules. This guide provides an in-depth, objective comparison of the primary synthetic alternatives for producing this compound, supported by experimental data and protocols to inform methodological choices in research and development.
Executive Summary
This guide evaluates three principal synthetic strategies for the preparation of this compound:
-
Route 1: Oxidation of 2-(Methylthio)benzaldehyde. A direct and often high-yielding two-step approach involving the synthesis of a thioether intermediate followed by oxidation.
-
Route 2: Directed Ortho-Metalation (DoM) of Protected Benzaldehyde. A powerful method for regioselective functionalization, offering precise control over the introduction of the sulfonyl group at the ortho position.
-
Route 3: Nucleophilic Aromatic Substitution (SNAr) of 2-Chlorobenzaldehyde. A classical and potentially cost-effective approach, particularly suitable for large-scale synthesis.
Each route is analyzed based on yield, reaction conditions, cost-effectiveness, and safety considerations, providing a comprehensive framework for selecting the optimal synthetic pathway.
Comparative Analysis of Synthetic Routes
The choice of synthetic route is often a trade-off between yield, cost, safety, and scalability. The following table provides a comparative overview of the three main approaches to synthesizing this compound.
| Parameter | Route 1: Oxidation of Thioether | Route 2: Directed Ortho-Metalation (DoM) | Route 3: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 2-(Methylthio)benzaldehyde | Benzaldehyde | 2-Chlorobenzaldehyde |
| Key Reagents | Oxidizing agent (e.g., m-CPBA, H₂O₂) | Protecting agent (e.g., triethyl orthoformate), Organolithium base (e.g., n-BuLi), Sulfur electrophile (e.g., (CH₃S)₂), Oxidizing agent | Sodium thiomethoxide, Oxidizing agent |
| Typical Overall Yield | Good to Excellent | Good | Moderate to Good |
| Reaction Steps | 2 (Thioether formation + Oxidation) | 3 (Protection + DoM/Sulfenylation + Deprotection/Oxidation) | 2 (SNAr + Oxidation) |
| Scalability | Good | Moderate | Excellent |
| Cost of Starting Material | Moderate | Low | Low |
| Key Safety Concerns | Handling of potent oxidizers. | Pyrophoric organolithium reagents, anhydrous conditions. | Handling of toxic and malodorous thiols/thiolates. |
In-Depth Analysis and Experimental Protocols
Route 1: Oxidation of 2-(Methylthio)benzaldehyde
This is arguably the most straightforward pathway, contingent on the availability of the 2-(methylthio)benzaldehyde precursor. The synthesis of this precursor is typically achieved via the reaction of a suitable ortho-substituted benzaldehyde (e.g., 2-fluorobenzaldehyde) with sodium thiomethoxide. The subsequent oxidation of the thioether to the sulfone is a well-established transformation.
Causality of Experimental Choices: The choice of oxidant is critical. While hydrogen peroxide is a greener and less expensive option, meta-chloroperoxybenzoic acid (m-CPBA) often provides cleaner reactions and higher yields for this type of transformation, albeit at a higher cost and with greater safety considerations.
Experimental Protocol: Oxidation of 2-(Methylthio)benzaldehyde
-
Dissolution: Dissolve 2-(methylthio)benzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) in DCM to the cooled solution over 30 minutes. The slight excess of m-CPBA ensures complete oxidation of the thioether.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Workflow Diagram:
Caption: Workflow for the oxidation of 2-(methylthio)benzaldehyde.
Route 2: Directed Ortho-Metalation (DoM) of Protected Benzaldehyde
Directed ortho-metalation is a powerful tool for achieving regioselective C-H functionalization.[1] In this approach, the aldehyde functionality is first protected to prevent its reaction with the organolithium base. The protecting group also serves as a directed metalation group (DMG), guiding the deprotonation to the adjacent ortho position.
Causality of Experimental Choices: The choice of a diethyl acetal as the protecting group is strategic. It is stable to the strongly basic conditions of the lithiation step and can be easily removed under acidic conditions.[1] n-Butyllithium is a commonly used strong base for this transformation, and dimethyl disulfide serves as an efficient electrophile for introducing the methylthio group.
Experimental Protocol: DoM of Benzaldehyde Diethyl Acetal
-
Protection: Convert benzaldehyde to benzaldehyde diethyl acetal by reacting it with triethyl orthoformate in the presence of an acid catalyst.[1]
-
Lithiation: In a flame-dried flask under an inert atmosphere, dissolve benzaldehyde diethyl acetal (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Slowly add n-butyllithium (1.1 eq) and stir for 1-2 hours.
-
Sulfenylation: Add dimethyl disulfide (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature.
-
Deprotection and Oxidation: Quench the reaction with water. The resulting 2-(methylthio)benzaldehyde diethyl acetal can be deprotected using acidic conditions to yield 2-(methylthio)benzaldehyde, which is then oxidized to this compound as described in Route 1.
Logical Relationship Diagram:
Caption: Logical workflow of the Directed Ortho-Metalation (DoM) route.
Route 3: Nucleophilic Aromatic Substitution (SNAr) of 2-Chlorobenzaldehyde
This route offers a potentially cost-effective and scalable method by utilizing readily available starting materials. The reaction proceeds via a two-step mechanism: a nucleophilic aromatic substitution followed by oxidation. A patent describing the synthesis of the para-isomer provides a relevant procedural basis.[2]
Causality of Experimental Choices: The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial in facilitating the reaction between the aqueous sodium thiomethoxide and the organic-soluble 2-chlorobenzaldehyde. Hydrogen peroxide under acidic conditions is a common and effective oxidant for converting the intermediate thioether to the sulfone.[2]
Experimental Protocol: SNAr and Oxidation
-
SNAr Reaction: In a reaction vessel, combine 2-chlorobenzaldehyde (1.0 eq), an aqueous solution of sodium thiomethoxide (~1.5 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, ~0.05 eq). Heat the mixture with vigorous stirring.[2]
-
Reaction Monitoring: Monitor the reaction by TLC or GC until the 2-chlorobenzaldehyde is consumed.
-
Work-up: After cooling, separate the organic layer containing 2-(methylthio)benzaldehyde.
-
Oxidation: The crude 2-(methylthio)benzaldehyde can be directly subjected to oxidation using hydrogen peroxide in the presence of a catalytic amount of sulfuric acid to yield the final product.[2]
Reaction Pathway Diagram:
Caption: Reaction pathway for the SNAr route.
Safety and Handling Considerations
Route 1:
-
m-CPBA: A potentially explosive and shock-sensitive solid. Handle with care and avoid grinding.
-
Hydrogen Peroxide (concentrated): A strong oxidizer. Avoid contact with organic materials.
Route 2:
-
n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using syringe techniques.[3]
-
Anhydrous Solvents: Required for the lithiation step to prevent quenching of the organolithium reagent.
Route 3:
-
Sodium Thiomethoxide: Toxic and has an unpleasant odor. Handle in a well-ventilated fume hood.[4]
-
2-Chlorobenzaldehyde: An irritant. Avoid skin and eye contact.
Conclusion and Recommendations
The selection of the optimal synthetic route for this compound is contingent upon the specific requirements of the project.
-
For small-scale laboratory synthesis where yield and purity are the primary concerns, Route 1 (Oxidation of 2-(Methylthio)benzaldehyde) is often the preferred method due to its straightforward nature and generally high yields, provided the starting material is readily available.
-
For the synthesis of complex, highly substituted benzaldehyde derivatives where regiochemical control is critical, Route 2 (Directed Ortho-Metalation) offers unparalleled precision, despite its more demanding experimental setup.
-
For large-scale industrial production where cost and scalability are the main drivers, Route 3 (Nucleophilic Aromatic Substitution) is a strong contender due to the low cost of the starting materials and the robustness of the reaction.
It is imperative for researchers to conduct a thorough risk assessment before undertaking any of these synthetic procedures and to adhere to all institutional safety guidelines.
References
A Comparative Guide to the Synthesis of 2-(Methylsulfonyl)benzaldehyde: Benchmarking Efficiency and Practicality
For researchers and professionals in drug development and organic synthesis, the efficient and reliable production of key intermediates is paramount. 2-(Methylsulfonyl)benzaldehyde is a valuable building block in medicinal chemistry, and its synthesis is a critical step in the development of various therapeutic agents. This guide provides an in-depth comparison of synthetic methodologies for this compound, offering a critical evaluation of their efficiency, scalability, and practicality. We will delve into the prevalent two-step synthesis involving the oxidation of 2-(methylthio)benzaldehyde and explore alternative approaches, supported by detailed experimental protocols and comparative data.
Introduction to Synthetic Strategies
The synthesis of this compound predominantly follows a logical and well-established two-step reaction sequence. This primary method involves the initial formation of a thioether, 2-(methylthio)benzaldehyde, which is subsequently oxidized to the desired sulfone. The key variable in this approach lies in the choice of the oxidizing agent, which significantly impacts the reaction's efficiency, safety, and environmental footprint.
This guide will focus on the most common and practical approach starting from the commercially available 2-(methylthio)benzaldehyde. We will provide a detailed protocol for a robust oxidation method and then compare it with other potential synthetic routes, including variations in the oxidation step.
Primary Synthetic Route: Oxidation of 2-(Methylthio)benzaldehyde
The most direct and widely applicable method for the preparation of this compound is the oxidation of its thioether precursor, 2-(methylthio)benzaldehyde. This precursor is readily available from commercial suppliers.[1] The efficiency of this route is largely dependent on the choice of the oxidizing agent.
Experimental Protocol: Hydrogen Peroxide/Tungstate Catalyzed Oxidation
This protocol is adapted from established methods for the oxidation of thioethers to sulfones and offers a cost-effective and relatively green approach.
Materials:
-
2-(Methylthio)benzaldehyde (1.0 eq)
-
Hydrogen peroxide (30% aqueous solution, 2.5 eq)
-
Sodium tungstate dihydrate (0.02 eq)
-
Sulfuric acid (catalytic amount)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2-(methylthio)benzaldehyde in ethyl acetate, add sodium tungstate dihydrate and a catalytic amount of sulfuric acid.
-
Heat the mixture to 40-50°C with vigorous stirring.
-
Slowly add the hydrogen peroxide solution dropwise, maintaining the reaction temperature below 60°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Causality of Experimental Choices:
-
Sodium Tungstate/Hydrogen Peroxide: This catalytic system is chosen for its high efficiency and selectivity in oxidizing thioethers to sulfones. The tungstate catalyst is activated by hydrogen peroxide to form a peroxotungstate species, which is the active oxidant.
-
Temperature Control: The exothermic nature of the oxidation requires careful temperature management to prevent runaway reactions and the formation of byproducts.
-
Aqueous Workup: The use of sodium bicarbonate neutralizes the acidic catalyst and quenches any remaining hydrogen peroxide. The subsequent washes remove inorganic salts and impurities.
Alternative Synthetic Methodologies
While the oxidation of 2-(methylthio)benzaldehyde is the most common route, alternative methods for the synthesis of sulfonyl compounds exist. These can involve different starting materials or different reagents for the key transformations.
Method 2: Two-Step Synthesis from 2-Chlorobenzaldehyde
This method is analogous to a patented procedure for the para-isomer and involves a nucleophilic aromatic substitution followed by oxidation.[2][3]
Step A: Synthesis of 2-(Methylthio)benzaldehyde
-
2-Chlorobenzaldehyde is reacted with an aqueous solution of sodium methyl mercaptide in the presence of a phase-transfer catalyst (e.g., a quaternary ammonium salt).
-
The reaction is monitored by TLC until the starting material is consumed.
-
An aqueous workup followed by extraction yields the intermediate, 2-(methylthio)benzaldehyde.
Step B: Oxidation to this compound
-
The crude 2-(methylthio)benzaldehyde is then oxidized using a suitable oxidizing agent, such as hydrogen peroxide with a catalyst (e.g., manganous sulfate or sodium tungstate in sulfuric acid), as described in the primary protocol.[2][3]
Advantages: This method starts from a potentially cheaper and more readily available starting material than 2-(methylthio)benzaldehyde.
Disadvantages: This introduces an additional synthetic step, which may lower the overall yield and increase the production time and cost. The use of methyl mercaptan or its sodium salt requires handling of a toxic and malodorous reagent.
Comparative Analysis of Synthetic Methods
To provide a clear benchmark, the following table summarizes the key performance indicators for the described synthetic routes.
| Parameter | Method 1: Oxidation of 2-(Methylthio)benzaldehyde | Method 2: Two-Step from 2-Chlorobenzaldehyde |
| Starting Material | 2-(Methylthio)benzaldehyde | 2-Chlorobenzaldehyde |
| Key Reagents | H₂O₂, Sodium Tungstate, H₂SO₄ | Sodium methyl mercaptide, Phase-transfer catalyst, H₂O₂, Catalyst |
| Reported Yield | High (typically >90% for similar oxidations) | High (overall yields reported up to 96.5% for the para-isomer)[2] |
| Reaction Time | Typically a few hours | Two steps, potentially longer overall time |
| Reaction Temperature | 40-60°C | Step A: 45-60°C; Step B: 40-65°C[2][3] |
| Scalability | Readily scalable | Scalable, as demonstrated in patents[2][3] |
| Safety & Environmental | Use of strong oxidant (H₂O₂). Relatively green. | Use of toxic and odorous methyl mercaptide. |
Visualizing the Synthetic Workflows
To better illustrate the reaction pathways, the following diagrams were generated using Graphviz.
Caption: Workflow for the oxidation of 2-(methylthio)benzaldehyde.
Caption: Workflow for the two-step synthesis from 2-chlorobenzaldehyde.
Conclusion and Recommendations
For the synthesis of this compound, the oxidation of the commercially available 2-(methylthio)benzaldehyde using a hydrogen peroxide/tungstate catalytic system stands out as a highly efficient, direct, and environmentally conscious method. This approach offers high yields, straightforward purification, and avoids the handling of highly toxic and malodorous reagents.
The two-step synthesis from 2-chlorobenzaldehyde presents a viable alternative, particularly if cost and availability of the starting material are primary concerns. However, this route necessitates an additional synthetic step and the management of hazardous materials, which may be less desirable for laboratory-scale synthesis and requires robust safety protocols for industrial production.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, including scale, cost considerations, and available infrastructure for handling hazardous materials. For most applications, the direct oxidation of 2-(methylthio)benzaldehyde offers the optimal balance of efficiency, safety, and practicality.
References
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(Methylsulfonyl)benzaldehyde
As a Senior Application Scientist, my primary objective extends beyond the point of sale; it is to ensure that our partners in research and development can handle our products with the utmost safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Methylsulfonyl)benzaldehyde (CAS No. 5395-89-1), ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety data and regulatory standards, reflecting our commitment to the entire lifecycle of chemical products.
Hazard Profile and Chemical Properties: The "Why" Behind the Protocol
Understanding the inherent properties of a chemical is the foundation of its safe handling and disposal. This compound is an organic compound whose characteristics necessitate its classification as hazardous waste.
Its hazard profile dictates that it cannot be treated as common refuse or disposed of via the sanitary sewer system. The designation of "Harmful if swallowed" (H302) classifies it as a toxic hazardous waste, while its high water hazard class (WGK 3) underscores its potential for significant environmental damage if improperly released.
| Property | Value | Significance for Disposal |
| CAS Number | 5395-89-1 | Unique identifier for accurate tracking and reporting. |
| Molecular Formula | C₈H₈O₃S[1] | Indicates its organic nature and the presence of sulfur. |
| Physical State | Solid[1] | Affects spill control and packaging procedures. |
| GHS Hazard Code | H302: Harmful if swallowed | Classifies the material as toxic, mandating disposal as hazardous waste. |
| GHS Pictogram | GHS07 (Exclamation Mark) | Provides an immediate visual warning of its hazardous nature. |
| Storage Class | 11: Combustible Solids | Requires segregation from strong oxidizers. |
| Water Hazard Class (WGK) | WGK 3: Severely hazardous to water | Strictly prohibits drain disposal. |
Regulatory Framework: Adherence to Legal Standards
In the United States, the management and disposal of chemical waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2][3]. Laboratories that generate such waste are subject to stringent regulations and are known as "hazardous waste generators"[4]. It is imperative that all disposal activities comply not only with federal law but also with state regulations and the specific protocols established by your institution's Environmental Health & Safety (EH&S) department[5].
Pre-Disposal Safety Protocol
Before beginning the disposal process, ensure all necessary safety measures are in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[1][6].
-
Work Area: Conduct all waste handling activities within a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure[1].
-
Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and transfer it into a sealed, labeled hazardous waste container. Avoid generating dust[6]. Prevent any spilled material from entering drains or waterways[6].
Step-by-Step Disposal Procedure
This procedure provides a direct, actionable workflow for the safe disposal of this compound.
Step 1: Waste Characterization
The first step is to formally identify the material as hazardous waste. Based on its acute oral toxicity and high water hazard class, this compound must be disposed of as regulated hazardous chemical waste[5].
Step 2: Segregation of Waste
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Do Not Mix: Do not mix this compound waste with other waste streams, especially incompatible materials.
-
Incompatibles: Based on its chemical nature, it must be kept separate from strong oxidizing agents, strong acids, and bases[1][7]. Store it with other organic solid waste, ensuring it is compatible with other chemicals in the container.
Step 3: Containerization
The integrity of the waste container is paramount for safe storage and transport.
-
Select a Compatible Container: Use a container that is chemically compatible with the waste. The original product container is often a suitable choice, provided it is in good condition[7][8]. Do not use metal containers for corrosive waste or food-grade containers like jars or milk jugs[3][5].
-
Container Condition: Ensure the container is free from damage, not leaking, and has a secure, leak-proof cap or lid[2][8].
-
Filling: Do not overfill the container. A general guideline is to fill it to no more than 90% of its capacity to allow for expansion[3]. The container must remain closed except when actively adding waste[5][7].
Step 4: Labeling
Accurate and clear labeling is a legal requirement and essential for safety.
-
Mandatory Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" [4][8].
-
Contents Identification: The label must include the full chemical name, "this compound," and the approximate quantity or concentration[8]. If it is part of a mixture, all components must be listed[7].
-
Hazard Information: The label should also include relevant hazard warnings, such as pictograms (e.g., GHS07 exclamation mark)[4].
Step 5: Accumulation and Storage
Waste must be stored safely in a designated area pending collection.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA. This area must be at or near the point of waste generation and under the direct control of laboratory personnel[2][7].
-
Secondary Containment: The SAA must have secondary containment, such as a tray or bin, to contain any potential leaks or spills[9].
-
Inspections: The SAA should be inspected weekly to check for leaks and ensure proper labeling[2].
Step 6: Arranging Final Disposal
Hazardous waste must be handled by licensed professionals.
-
Contact EH&S: Do not attempt to dispose of the waste yourself. Contact your institution's Environmental Health & Safety (EH&S) department or the equivalent office to schedule a waste pickup[8][10].
-
Documentation: Follow your institution's procedures for documenting the waste, which may involve completing a hazardous material pickup request form[8].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling this compound waste.
Summary: Best Practices
| Do | Don't |
| ✅ Wear appropriate PPE at all times.[1] | ❌ Pour waste down the drain.[6] |
| ✅ Segregate from incompatible chemicals.[7] | ❌ Mix with unknown or incompatible waste.[7] |
| ✅ Use a sealed, compatible, and clearly labeled container.[2][8] | ❌ Use food-grade containers for waste.[5] |
| ✅ Store waste in a designated Satellite Accumulation Area.[4] | ❌ Overfill waste containers.[3] |
| ✅ Keep waste containers closed when not in use.[7] | ❌ Abandon chemicals in the lab.[10] |
| ✅ Contact your EH&S office for disposal.[8] | ❌ Dispose of in regular or biohazard trash.[2] |
By adhering to this structured protocol, you contribute to a culture of safety and environmental stewardship. Proper chemical waste management is a collective responsibility that protects you, your colleagues, and the wider community.
References
- 1. fishersci.com [fishersci.com]
- 2. danielshealth.com [danielshealth.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. MedicalLab Management Magazine [medlabmag.com]
- 5. pfw.edu [pfw.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. nswai.org [nswai.org]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Navigating the Safe Handling of 2-(Methylsulfonyl)benzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2-(Methylsulfonyl)benzaldehyde (CAS No. 5395-89-1), a compound whose precise handling is critical for both experimental success and personal safety. This document moves beyond a simple checklist, offering a framework of understanding rooted in the chemical's properties to ensure self-validating safety protocols.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a solid aromatic aldehyde containing a sulfone group. Its hazard profile, while not exhaustively documented in all public literature, can be reliably inferred from its structural motifs and data on closely related analogues. The primary hazards are associated with ingestion, and skin and eye contact.
Based on available data, this compound is classified as Acutely Toxic, Oral (Category 4) , carrying the H302 "Harmful if swallowed" hazard statement. Data from structurally similar compounds, such as 2-Fluoro-4-(methylsulfonyl)benzaldehyde and 4-Methylsulfonylbenzaldehyde, strongly indicate a broader hazard profile that should be assumed for this compound to ensure a conservative and safe approach. These hazards include:
-
Skin Irritation (Category 2): Likely to cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2): Poses a risk of serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2]
A thorough risk assessment should be conducted before any procedure involving this compound, considering the quantity used, the potential for dust or aerosol generation, and the duration of handling.
Table 1: Hazard Profile of this compound and Analogues
| Hazard Statement | GHS Classification | Notes |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Confirmed for this compound. |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Extrapolated from data on 2-Fluoro-4-(methylsulfonyl)benzaldehyde and 4-Methylsulfonylbenzaldehyde.[1][2] It is prudent to assume this hazard. |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | Extrapolated from data on 2-Fluoro-4-(methylsulfonyl)benzaldehyde and 4-Methylsulfonylbenzaldehyde.[1][2] Direct contact with the eyes should be strictly avoided. |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation) | Extrapolated from data on 2-Fluoro-4-(methylsulfonyl)benzaldehyde and 4-Methylsulfonylbenzaldehyde.[1][2] Handling should be performed in a well-ventilated area to minimize inhalation of any dust. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedure.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. For procedures with a higher risk of splash or prolonged contact, consider double-gloving.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, given the risk of serious eye irritation, chemical safety goggles are strongly recommended.[3] When handling larger quantities or if there is a risk of dust generation, a face shield should be worn in conjunction with goggles.[3]
-
Body Protection: A standard laboratory coat is required to protect against skin contact. Ensure the lab coat is fully buttoned. For tasks with a higher potential for contamination, a chemical-resistant apron or disposable coveralls may be necessary.
-
Respiratory Protection: For handling small quantities in a well-ventilated laboratory or a chemical fume hood, respiratory protection is not typically required. However, if there is a potential for generating dust or aerosols, a NIOSH-approved N95 respirator or higher should be used.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential for minimizing exposure and preventing accidents. The following procedural steps provide a framework for the safe handling of this compound.
Step 1: Preparation and Engineering Controls
-
Work Area: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for solid organic compounds. This should include absorbent materials, such as vermiculite or sand, and designated waste containers.
Step 2: Weighing and Dispensing
-
Avoid Dust Generation: As a solid, care must be taken to avoid creating dust. Use a spatula to carefully transfer the compound. Avoid pouring the solid from a height.
-
Containment: Weigh the compound on a tared weigh boat or paper within the fume hood or in a designated weighing enclosure.
Step 3: In-Process Handling
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Reaction Monitoring: If used in a reaction, ensure the apparatus is secure and properly vented.
Step 4: Post-Procedure and Decontamination
-
Cleaning: Thoroughly clean the work area after use. Decontaminate any equipment that has come into contact with the compound.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Emergency Procedures: Planning for the Unexpected
Spill Response: In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.
-
Small Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[4]
-
Carefully sweep the absorbed material into a designated hazardous waste container.[5]
-
Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[5]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your laboratory supervisor and institutional safety officer.
-
Prevent entry into the contaminated area.
-
Follow your institution's emergency response procedures.
-
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[1]
-
If on Skin: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, seek medical attention.
-
If in Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2] Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical attention.[2]
Disposal Plan: Responsible Waste Management
All waste containing this compound, including the pure compound, reaction residues, and contaminated materials (e.g., gloves, weigh boats, absorbent materials), must be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless compatibility is known.
-
Containerization: Collect all waste in a designated, clearly labeled, and sealed container. The label should include "Hazardous Waste" and the full chemical name.
-
Disposal Method: The primary recommended method for disposal is through a licensed hazardous waste disposal service, typically involving high-temperature incineration.
-
Environmental Precautions: Under no circumstances should this chemical or its waste be disposed of down the drain, as compounds containing sulfone groups can have adverse environmental effects.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points for the safe handling of this compound.
Caption: A flowchart outlining the key stages for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

